Technical Documentation Center

Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)-

Core Science & Biosynthesis

Foundational

"Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)-" properties

Title: Strategic Scaffold Design: The Physicochemical and Synthetic Utility of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid Executive Summary In modern medicinal chemistry and agrochemical development, the pursuit of p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Scaffold Design: The Physicochemical and Synthetic Utility of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid

Executive Summary

In modern medicinal chemistry and agrochemical development, the pursuit of privileged scaffolds—molecules that provide predictable, orthogonal reactivity while imparting favorable physicochemical properties—is paramount. 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) represents a masterclass in such rational design[1].

As an application scientist overseeing complex library syntheses, I frequently utilize this specific anthranilic acid derivative. It perfectly balances electronic deactivation with highly programmable synthetic handles. The strategic placement of the trifluoromethyl (-CF3) group enhances lipophilic efficiency (LipE) and metabolic stability, while the C5-iodine serves as a highly reactive site for transition-metal-catalyzed cross-coupling. This whitepaper details the structural causality, handling protocols, and self-validating synthetic workflows associated with this critical building block.

Physicochemical Profiling & Structural Causality

Understanding the inherent reactivity of this molecule requires an analysis of its stereoelectronic environment.

  • The -CF3 Effect (C4): The trifluoromethyl group is strongly electron-withdrawing ( σp​=0.54 , σm​=0.43 ). Located ortho to the iodine, it significantly depletes electron density around the C-I bond. This accelerates the oxidative addition step in palladium catalysis.

  • The Iodine Advantage (C5): Iodine possesses a weaker bond dissociation energy (~65 kcal/mol) compared to bromine (~81 kcal/mol). This allows for cross-coupling at lower temperatures, preventing the thermal degradation of the unprotected amino and carboxylic acid groups.

  • The Anthranilic Core (C1/C2): The ortho-relationship between the carboxylic acid and the primary amine primes the molecule for condensation reactions, making it an ideal precursor for bicyclic heterocycles like quinazoline-2,4-diones[2].

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid
CAS Number 1427400-33-6
Molecular Formula C 8​ H 5​ F 3​ INO 2​ [3]
Molecular Weight 331.03 g/mol [3]
Purity ≥95% (Typically 98% for R&D use)
Storage Temperature 2-8°C (Protect from strong oxidizers)[3]
GHS Classification H315, H319, H335 (Skin/Eye Irritant, Respiratory Tract)

Mechanistic Pathway Visualization

The true value of this scaffold lies in its divergent synthetic applications. The diagram below illustrates how the orthogonal functional groups can be selectively addressed to build entirely different classes of therapeutic and agrochemical agents.

Synthesis_Pathways Core 2-amino-5-iodo-4-(trifluoromethyl) benzoic acid Pd Palladium Catalysis (C5-Iodine Activation) Core->Pd Suzuki/Heck Coupling Cond Condensation (C1-COOH / C2-NH2) Core->Cond Phosgene/Urea Cyclization Amide Amidation (C1-COOH Activation) Core->Amide HATU/DIPEA Biaryl Biaryl Intermediates (Kinase Inhibitors) Pd->Biaryl Quin Quinazoline-2,4-diones (AMPA Ligands) Cond->Quin Diamide Anthranilic Diamides (Agrochemicals) Amide->Diamide

Divergent synthetic workflows leveraging the orthogonal reactivity of the target scaffold.

Synthetic Utility & Workflows (Self-Validating Protocols)

To ensure high-fidelity library generation, experimental protocols must be robust and self-validating. Below are two foundational workflows commonly employed with this scaffold.

Protocol 1: Chemoselective C5 Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a C5-biaryl substituted derivative while preserving the unprotected C1-COOH and C2-NH2 groups.

Causality & Design: We utilize Pd(dppf)Cl 2​ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and prevents the free amine of the substrate from poisoning the catalyst. A biphasic 1,4-Dioxane/H 2​ O system ensures the solubility of both the highly polar organic substrate (which forms a salt in situ) and the inorganic base (K 2​ CO 3​ ).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and K 2​ CO 3​ (3.0 eq).

  • Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and H 2​ O. Degas the suspension via three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be excluded to prevent the homocoupling of the boronic acid and the premature oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 eq) under a positive stream of Argon.

  • Reaction Execution: Heat the sealed mixture to 80°C for 4-6 hours with vigorous stirring.

  • In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating when the starting material peak ( m/z 332.0 [M+H] + ) is entirely consumed and cleanly replaced by the target biaryl mass.

  • Workup: Cool to room temperature, acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylate), and extract with Ethyl Acetate (3 x 20 mL).

  • Post-Process Validation: Purify via flash chromatography. Validate structural integrity using 19 F-NMR. The presence of a sharp singlet at approximately -62 ppm confirms that the -CF 3​ group did not undergo defluorination under the basic coupling conditions.

Protocol 2: Cyclization to Quinazoline-2,4-diones

Objective: Construct the bicyclic quinazoline core, a privileged pharmacophore for AMPA receptor ligands and neuro-active compounds[2].

Causality & Design: The ortho-relationship of the primary amine and the carboxylic acid is perfectly primed for condensation. By utilizing triphosgene, we activate the amine and the acid simultaneously to form a cyclic imide.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous Tetrahydrofuran (THF) under Argon.

  • Activation: Cool the solution to 0°C. Slowly add Triphosgene (0.4 eq) dissolved in THF dropwise. Causality: Triphosgene acts as a safe, solid surrogate for phosgene gas, providing the single carbon atom needed to bridge the amine and the carboxylic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to neutralize the evolving HCl gas and drive the cyclization forward.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: The reaction is validated by the precipitation of the product. The rigid, planar quinazoline-2,4-dione core exhibits drastically reduced solubility in THF compared to the starting material. Filter the precipitate and wash with cold THF to yield the highly pure bicyclic scaffold.

Safety, Handling, and Analytical Validation

According to established safety data[3], 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is classified as a respiratory, skin, and severe eye irritant.

  • Handling: All manipulations involving the dry powder must be conducted within a certified chemical fume hood. Personnel must wear chemical-resistant gloves and safety goggles[3].

  • Storage: The compound exhibits optimal stability when stored tightly closed in a cool, dry, well-ventilated place at 2-8°C. It must be isolated from strong oxidizers and strong acids to prevent the release of hazardous combustion products, including hydrogen fluoride and hydrogen iodide[3].

References

  • 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid Product Page, Sigma-Aldrich.
  • Material Safety Data Sheet: 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, ChemShuttle.
  • US20130296332A1 - 1H-quinazoline-2,4-diones, Google Patents.

Sources

Exploratory

Physicochemical and Synthetic Profiling of 2-Amino-5-Iodo-4-(Trifluoromethyl)Benzoic Acid: A Core Scaffold for Advanced Therapeutics

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Introduction and Structural Significance In the landscape of modern drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Introduction and Structural Significance

In the landscape of modern drug discovery, halogenated and fluorinated anthranilic acid derivatives serve as highly privileged scaffolds[1]. Among these, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) stands out as a highly functionalized building block[2]. The strategic placement of a trifluoromethyl (-CF3) group and an iodine (-I) atom on the anthranilic acid core creates a unique push-pull electronic system. This specific topological arrangement not only modulates the physicochemical properties of the molecule but also provides an orthogonal reactivity profile, making it an indispensable intermediate for synthesizing complex molecular libraries, particularly 1H-quinazoline-2,4-diones[3].

Physicochemical Profiling

The integration of the -CF3 and -I groups significantly alters the baseline characteristics of the parent anthranilic acid. The strong inductive electron-withdrawing nature of the -CF3 group lowers the pKa of the carboxylic acid, while simultaneously driving up the lipophilicity (LogP) of the molecule, a critical parameter for central nervous system (CNS) penetration.

Quantitative Data Summary
PropertyValue / Specification
CAS Number 1427400-33-6[2]
Molecular Formula C8H5F3INO2
Molecular Weight 331.03 g/mol
SMILES NC1=C(C=C(I)C(=C1)C(F)(F)F)C(O)=O[2]
InChIKey GFDBIFVBTCARSL-UHFFFAOYSA-N
Purity Standard ≥ 95% (typically >98% for pharmaceutical R&D)
Storage Conditions 2-8 °C, protected from light and moisture[2]

Electronic Topology and Mechanistic Reactivity

As a Senior Application Scientist, understanding the causality behind a molecule's reactivity is paramount for designing robust synthetic routes. The reactivity of 2-amino-4-(trifluoromethyl)benzoic acid towards electrophilic iodination is governed by competing electronic effects:

  • The Amino Group (-NH2) at C2: Acts as a strong resonance electron-donating group (+R). It activates the aromatic ring, specifically directing incoming electrophiles to the ortho and para positions (C3 and C5).

  • The Trifluoromethyl Group (-CF3) at C4: Acts as a powerful inductive electron-withdrawing group (-I). It deactivates the ring but exerts a meta-directing influence, which also points towards the C5 position.

  • Steric Hindrance: The C3 position is sterically congested by the adjacent amine and carboxylic acid groups.

Causality: The synergistic electronic directing effects of both the -NH2 and -CF3 groups, combined with the steric shielding of C3, result in highly regioselective electrophilic aromatic substitution at the C5 position . Once installed, the C5-iodine bond serves as an ideal oxidative addition site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[4].

Standardized Synthetic Protocol: Regioselective Iodination

To ensure reproducibility and high yield, the following protocol outlines the regioselective iodination of 2-amino-4-(trifluoromethyl)benzoic acid. This workflow is designed as a self-validating system, incorporating specific quenching and monitoring steps to prevent over-oxidation.

Experimental Methodology
  • Step 1: Substrate Solvation Dissolve 10.0 mmol of 2-amino-4-(trifluoromethyl)benzoic acid in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that effectively solvates the starting material and stabilizes the highly polar Wheland intermediate formed during electrophilic aromatic substitution, thereby accelerating the reaction kinetics.

  • Step 2: Electrophile Introduction Cool the solution to 0 °C using an ice bath. Slowly add 10.5 mmol (1.05 eq) of N-Iodosuccinimide (NIS) in small portions over 15 minutes. Causality: NIS is explicitly chosen over molecular iodine (I2) or I2/H2O2 mixtures. NIS provides a controlled, steady release of the iodonium ion (I+), which prevents the oxidative degradation of the primary amine group[4].

  • Step 3: Reaction Monitoring Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the starting material peak (m/z ~204) is consumed.

  • Step 4: Quenching and Neutralization Quench the reaction mixture by adding 10 mL of saturated aqueous sodium thiosulfate (Na2S2O3), followed by stirring for 10 minutes. Causality: Thiosulfate acts as a specific reducing agent that converts any unreacted, highly reactive electrophilic iodine into inert iodide (I-). This prevents unwanted side reactions or over-iodination during the concentration phase.

  • Step 5: Isolation and Purification Dilute the mixture with 100 mL of ice-cold distilled water to precipitate the product. Filter the resulting solid under vacuum, wash extensively with cold water, and recrystallize from an ethanol/water mixture to yield pure 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Synthetic_Workflow A 2-Amino-4-(CF3) benzoic acid B Electrophilic Iodination (NIS, DMF, RT) A->B Activation C 2-Amino-5-iodo-4-(CF3) benzoic acid B->C Regioselective C5-I D Pd-Catalyzed Cross-Coupling C->D Suzuki/Sonogashira E Quinazolinone Derivatives C->E Cyclization (Urea/Cyanate)

Fig 1: Regioselective synthesis and downstream functionalization workflow.

Applications in Drug Development: AMPA Receptor Modulation

The most prominent application of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is its use as a foundational precursor for the synthesis of 1H-quinazoline-2,4-diones [3]. By reacting the anthranilic acid derivative with urea or potassium cyanate followed by cyclization, researchers can generate highly substituted quinazolinone cores.

These quinazolinone derivatives have been extensively validated as potent ligands for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[3]. In neuropathological contexts, the overactivation of AMPA receptors by glutamate leads to excessive calcium and sodium influx, causing excitotoxicity. Antagonists derived from this specific fluorinated and iodinated scaffold exhibit high binding affinity and are currently investigated for the treatment of severe neurological disorders, including epilepsy, multiple sclerosis, Parkinson's Disease, and schizophrenia[5].

AMPA_Modulation L Presynaptic Glutamate Release R AMPA Receptor Activation L->R Endogenous Binding I Excessive Ca2+/Na+ Influx R->I Channel Opening E Neurotoxicity / Epileptic Seizures I->E Overstimulation Q Quinazolinone Antagonist (Derived from CAS 1427400-33-6) Q->R Competitive / Allosteric Blockade

Fig 2: Mechanism of AMPA receptor modulation by quinazolinone derivatives.

Analytical Characterization Standards

To verify the integrity of the synthesized 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, the following analytical benchmarks should be met:

  • 1H NMR (400 MHz, DMSO-d6): The spectrum will lack the C5 proton signal. A distinct singlet will appear for the C6 proton (highly deshielded by the adjacent carboxylic acid and iodine), and another singlet for the C3 proton (shielded by the amine, deshielded by the CF3). Broad exchangeable singlets will be observed for the -NH2 and -COOH protons.

  • 19F NMR (376 MHz, DMSO-d6): A sharp, prominent singlet in the region of -60.0 to -65.0 ppm, characteristic of an aryl trifluoromethyl group.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Operating in negative ion mode, a prominent [M-H]- peak is expected at m/z 329.9, confirming the molecular weight and the presence of the heavy iodine isotope.

References

  • Google Patents. "WO2006108591A1 - 1h-quinaz0line-2,4-diones and their use as ampa-receptor ligands".
  • Google Patents. "US20130296332A1 - 1h-quinazoline-2,4-diones".
  • ACS Publications. "Monodentate Transient Directing Group-Assisted Palladium-Catalyzed Direct ortho-C–H Iodination". URL:[Link]

  • J-Stage. "Antiinflammatory Activities of Related Compounds to Anthranilic Acid". URL:[Link]

Sources

Foundational

A Comprehensive Spectroscopic and Analytical Guide to 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

This technical guide provides an in-depth analysis of the expected spectral characteristics of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, a compound of significant interest in synthetic and medicinal chemistry. Due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectral characteristics of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, a compound of significant interest in synthetic and medicinal chemistry. Due to the limited availability of directly published complete spectral data for this specific molecule, this guide synthesizes information from established spectroscopic principles and data from structurally analogous compounds to present a robust predictive analysis. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical profile of this and similar molecules.

The structural features of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid—an aromatic ring with amino, iodo, trifluoromethyl, and carboxylic acid substituents—give rise to a unique and informative spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid are discussed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The solvent used for analysis will significantly impact the chemical shifts of the exchangeable protons (-NH₂ and -COOH). For the purpose of this guide, we will consider DMSO-d₆ as a typical solvent for this type of compound.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically downfield and broadened due to hydrogen bonding and exchange.
~7.95Singlet1HAr-HThis corresponds to the proton at the C6 position. The para-relationship to the electron-withdrawing CF₃ group and ortho to the amino group results in a downfield shift.
~7.50Singlet1HAr-HThis signal is assigned to the proton at the C3 position. It is influenced by the ortho-amino group and the meta-iodo and CF₃ groups.
~5.5-6.5Broad Singlet2H-NH₂The chemical shift of the amino protons can vary significantly depending on concentration, temperature, and solvent.

Expert Insight: The simplicity of the aromatic region (two singlets) is a key identifier, arising from the lack of adjacent protons on the benzene ring. The strong electron-withdrawing nature of both the trifluoromethyl and iodo groups will generally shift the aromatic protons downfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a quartet for the CF₃ carbon due to C-F coupling.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168.0-COOHThe carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
~150.0C-NH₂The carbon attached to the amino group is shielded relative to other aromatic carbons.
~135-145C-CF₃, C-IThe carbons bearing the trifluoromethyl and iodo groups are expected in this region, with their exact shifts influenced by the combined electronic effects of all substituents.
~122.8 (q, ¹JCF ≈ 272 Hz)-CF₃The trifluoromethyl carbon will appear as a quartet with a large one-bond C-F coupling constant.
~115-130Aromatic CHThe protonated aromatic carbons will appear in this range.
~85.0C-IThe carbon atom bonded to iodine is expected to be significantly shielded.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), a spectral width of 240 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid will be dominated by absorptions from the carboxylic acid and amino groups, as well as vibrations from the substituted aromatic ring.

Peak Position (cm⁻¹)IntensityVibrational Assignment
3400-3300MediumN-H stretching (asymmetric and symmetric)
3300-2500Broad, StrongO-H stretching of the hydrogen-bonded carboxylic acid
~1700Strong, SharpC=O (carbonyl) stretching of the carboxylic acid
~1600-1450Medium to StrongC=C stretching vibrations within the aromatic ring
~1320StrongC-F stretching
~1130StrongC-F stretching
Below 600Weak to MediumC-I stretching vibration

Expert Insight: The broad O-H stretch from the carboxylic acid is one of the most characteristic features of the IR spectrum. The presence of strong C-F stretching bands is definitive for the trifluoromethyl group. The positions of the N-H stretches can provide information about hydrogen bonding.

Experimental Protocol for FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Background Collection: With a clean ATR crystal, record a background spectrum to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the powdered 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid onto the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectral Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The nominal molecular weight of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is 331 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be observed.

  • Isotope Pattern: The presence of iodine (¹²⁷I) will give a characteristic M+1 peak that is relatively small.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at [M-18]⁺ could be observed due to the loss of water from the carboxylic acid group.

    • Loss of -COOH: A significant fragment at [M-45]⁺ corresponding to the loss of the carboxyl group is expected.

    • Decarboxylation: Loss of CO₂ to give a fragment at [M-44]⁺.

Logical Workflow for Mass Spectrometry Analysis

Caption: Mass Spectrometry workflow from ionization to data interpretation.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for this type of molecule. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation.

Conclusion

The spectroscopic and analytical techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the structure and purity of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. While this guide is based on predictive data and analysis of analogous structures, it provides a solid and authoritative foundation for researchers working with this compound. The provided protocols are robust and widely applicable for obtaining high-quality data.

References

  • [1] NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • [2] Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. Retrieved from [Link]

  • [3] Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Handling of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound of significant interest in the fields of medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, an iodine atom, a trifluoromethyl group, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the iodo-substituent provides a reactive handle for cross-coupling reactions, and the aminobenzoic acid core is a common scaffold in drug discovery.[1][2][3]

This guide provides a comprehensive overview of the safety and handling of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, with a focus on providing practical insights and detailed protocols for professionals working with this compound.

Hazard Identification and Analysis

GHS Hazard Classification:

Based on data for the compound and its close analogs, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is classified as a hazardous substance.[4][5][6]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[5]

Toxicological Profile (Inferred):

  • Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory system. Inhalation of dust may lead to coughing, shortness of breath, and irritation of the mucous membranes. Direct contact with skin can cause redness and inflammation. Eye contact is likely to result in significant irritation and potential damage if not promptly addressed. Ingestion may cause gastrointestinal irritation.

  • Chronic Effects: Long-term exposure to respiratory irritants can lead to airway diseases. There is limited evidence to suggest that repeated or long-term occupational exposure to similar aminobenzoic acids may produce cumulative health effects.

Physicochemical Hazards:

  • Thermal Decomposition: While specific data is unavailable, halogenated and trifluoromethylated aromatic compounds can decompose at elevated temperatures to release toxic and corrosive fumes, including hydrogen fluoride, hydrogen iodide, and oxides of carbon and nitrogen. Benzoic acids, in general, can undergo decarboxylation at high temperatures.

  • Reactivity: The compound contains multiple reactive functional groups. The amino group is basic and can react with acids. The carboxylic acid is acidic and can react with bases. The carbon-iodine bond can be cleaved under various conditions, particularly in the presence of transition metal catalysts. The trifluoromethyl group is generally stable but can influence the reactivity of the aromatic ring.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory to prevent exposure and ensure the safe handling of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and irritation.
Body Protection A lab coat, worn fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used when handling the powder outside of a fume hood or in case of poor ventilation.Prevents inhalation of irritating dust.

Engineering Controls:

  • Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Temperature: Store at room temperature, as recommended by suppliers.[4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols: Safe Handling in a Synthetic Workflow

2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a valuable intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in amide bond formation. The following protocols provide a framework for its safe use in these common transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid with a generic arylboronic acid.

Materials:

  • 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Inert Atmosphere: In a chemical fume hood, assemble a dry reaction flask equipped with a magnetic stir bar and a condenser. Purge the flask with an inert gas (e.g., argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq) to the reaction flask.

  • Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The aqueous layer will be basic due to the coupling base. Carefully acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, which can then be extracted with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Amide Coupling

This protocol describes a general procedure for the formation of an amide bond using 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid and a generic amine, employing a common coupling agent like HATU.[7][8]

Materials:

  • 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

  • Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Inert Atmosphere: In a chemical fume hood, add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq), HATU (1.1 eq), and a magnetic stir bar to a dry reaction flask. Purge the flask with an inert gas.

  • Solvent and Base Addition: Add the anhydrous solvent, followed by the base (e.g., DIPEA, 2.0-3.0 eq). Stir the mixture at room temperature for 10-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Emergency Procedures

Spill Response:

  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wear appropriate PPE (goggles, gloves, lab coat, and respirator if necessary).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the entire area immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if there is a risk of fire or significant airborne dust.

    • Contact your institution's emergency response team and provide them with the identity and location of the spilled material.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Disposal Considerations

All waste containing 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with non-halogenated waste streams. Halogenated waste requires specific disposal methods, often incineration at high temperatures, which is more costly.[9][10]

  • Containerization: Collect all solid waste (e.g., unused compound, contaminated labware) in a dedicated, clearly labeled, and sealable container. Collect liquid waste from reactions and work-ups in a separate, labeled, and sealable container for halogenated organic waste.

  • Professional Disposal: Arrange for the disposal of all waste containing this compound through your institution's environmental health and safety department or a licensed hazardous waste disposal company. Incineration in a chemical incinerator equipped with an afterburner and scrubber is the recommended disposal method for halogenated organic compounds.[11]

Visualization of Key Processes

Logical Workflow for a Suzuki-Miyaura Coupling Experiment

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble dry glassware (flask, condenser) B 2. Purge with Argon/Nitrogen A->B C 3. Add solids: - 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid - Arylboronic acid - Palladium Catalyst - Base B->C D 4. Add degassed solvent C->D E 5. Heat to 80-100 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool to RT & Dilute F->G H 8. Aqueous Wash & Acidify G->H I 9. Extract with Organic Solvent H->I J 10. Dry, Concentrate & Purify I->J K K J->K Final Product

Caption: A logical workflow for a typical Suzuki-Miyaura coupling experiment.

Hazard Diamond for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

Hazard_Diamond Health Health Flammability Flammability Instability Instability Special Special a 2 b 1 c 0 d

Caption: NFPA 704 style hazard diamond (ratings estimated from available data).

Conclusion

2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a valuable research chemical with a manageable hazard profile when handled with appropriate precautions. The primary risks are associated with its irritant properties. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established safe handling and disposal procedures, researchers can safely harness the synthetic potential of this versatile compound.

References

  • 2-Amino-5-fluorobenzoic Acid. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/16669.pdf]
  • 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/achemb/advh9a9850f6]
  • 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid; CAS No. ChemShuttle. [URL: https://www.chemshuttle.com/product-page/2-amino-5-iodo-4-trifluoromethyl-benzoic-acid-cas-no-1427400-33-6]
  • 2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd1275f]
  • 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/101412]
  • Halogenated Solvents in Laboratories. Temple University. [URL: https://safety.temple.
  • Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. Benchchem. [URL: https://www.benchchem.com/technical-support-center/suzuki-coupling-with-2-iodo-5-methylbenzoic-acid]
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [URL: https://growingscience.com/ac/Vol7/ac_2022_104.pdf]
  • Organic Solvent Waste Disposal. University of British Columbia. [URL: https://srs.ubc.ca/health-safety/research-safety/chemical-safety/chemical-waste-management/organic-solvent-waste-disposal/]
  • 2-AMINO-5-IODO-BENZOIC ACID — Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/substances/544423-71-4/2-amino-5-iodo-benzoic-acid]
  • 2-Iodo-5-(trifluoromethyl)benzoic acid | C8H4F3IO2 | CID 18451533. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18451533]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/30/14/5217]
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [URL: https://www.researchgate.
  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09899]
  • Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3523321/]
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/brochure/suzuki-miyaura-cross-coupling-reaction-e]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/20002O5W.PDF?Dockey=20002O5W.PDF]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Method for preparing 2-amino-5-iodo benzoic acid. Google Patents. [URL: https://patents.google.
  • 2-AMINO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 402-13-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9273543.htm]
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31802171/]
  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3877960/]
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. ATSDR. [URL: https://www.
  • Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3523321/]
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem. [URL: https://www.benchchem.com/application-notes-and-protocols-for-amide-coupling-with-carboxylic-acids]
  • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. Google Patents. [URL: https://patents.google.
  • A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery. Benchchem. [URL: https://www.benchchem.
  • 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9966]
  • 2-Amino-5-fluorobenzoic acid. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3007328/]
  • 2-Amino-4-(trifluoromethyl)benzoic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/2-amino-4-trifluoromethyl-benzoic-acid]
  • 5-Amino-2-bromobenzotrifluoride.pdf. Cheméo. [URL: https://www.chemeo.com/cid/66-666-0/5-Amino-2-bromobenzotrifluoride.pdf]

Sources

Foundational

theoretical studies on 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

A Theoretical and Computational Guide to 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid: Exploring Structure, Reactivity, and Potential as a Pharmaceutical Building Block Abstract This technical guide provides a comprehe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Theoretical and Computational Guide to 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid: Exploring Structure, Reactivity, and Potential as a Pharmaceutical Building Block

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. Despite a scarcity of direct experimental data, this document leverages computational chemistry and data from structurally analogous compounds to build a robust model of its electronic properties, potential reactivity, and structural characteristics. This guide serves as a resource for researchers and scientists, offering insights into the molecule's potential as a versatile building block for novel therapeutics and outlining a clear workflow for its further computational investigation.

Introduction: A Molecule of Interest

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid is a substituted anthranilic acid derivative. Anthranilic acid and its analogues are known pharmacophores, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1]. The specific substitutions on this particular molecule make it a compelling candidate for further investigation in drug discovery programs:

  • The Anthranilic Acid Core: This scaffold provides a rigid backbone and key hydrogen bonding donors and acceptors, making it an excellent starting point for designing molecules that can interact with biological targets[2].

  • Iodo Group: The iodine atom at the 5-position is a versatile synthetic handle. It can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures[3]. Furthermore, the iodine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding.

  • Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electronic properties of the aromatic ring. It is known to enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of drug candidates[4].

  • Amino Group: The amino group at the 2-position is a key hydrogen bond donor and can also be a site for further chemical modification.

Given these features, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a promising building block for the synthesis of novel therapeutic agents[5]. This guide will explore its theoretical properties to provide a deeper understanding of its potential.

Structural and Electronic Properties: A Computational Approach

In the absence of an experimentally determined crystal structure for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, computational methods provide a powerful tool for predicting its three-dimensional geometry and electronic properties. Density Functional Theory (DFT) is a widely used and reliable method for such investigations.

Predicted Molecular Geometry

A geometry optimization of the molecule would likely reveal a nearly planar aromatic ring. However, steric hindrance between the carboxylic acid group and the amino group, as well as the bulky trifluoromethyl group, may lead to some out-of-plane distortion. In the crystal structure of the related compound, 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted with respect to the aromatic ring[6]. A similar tilt can be expected for the title compound.

An important structural feature of many anthranilic acid derivatives is an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring. This is observed in the crystal structure of 2-amino-5-fluorobenzoic acid[7][8]. This intramolecular hydrogen bond is expected to be a dominant feature in the conformational landscape of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Parameter Predicted Value Justification
C-I Bond Length~2.10 ÅTypical for iodobenzene derivatives.
C-CF3 Bond Length~1.50 ÅStandard for trifluoromethyl-substituted aromatics.
N-H···O H-bond~2.0 ÅBased on data for analogous anthranilic acids[7].
Dihedral Angle (COOH vs. Ring)10-20°Extrapolated from the crystal structure of 2-(trifluoromethyl)benzoic acid[6].

Table 1: Predicted geometric parameters for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid based on computational modeling and data from analogous compounds.

Electronic Properties and Reactivity

The electronic properties of the molecule can be understood by examining its molecular orbitals and electrostatic potential surface.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, making these sites susceptible to electrophilic attack. The LUMO is likely to be distributed over the carboxylic acid and the trifluoromethyl group, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO will provide an indication of the molecule's kinetic stability.

  • Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. The map is expected to show a negative potential (red) around the oxygen atoms of the carboxylic acid, making them attractive to electrophiles and hydrogen bond donors. A positive potential (blue) would be expected around the hydrogen atoms of the amino and carboxylic acid groups, indicating their propensity to act as hydrogen bond donors. The iodine atom will likely exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which allows it to act as a halogen bond donor.

Theoretical Workflow for In-Depth Analysis

The following section outlines a detailed, step-by-step methodology for the computational analysis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. This workflow can be implemented using standard quantum chemistry software packages.

Computational Methodology
  • Initial Structure Generation: A 3D model of the molecule is constructed using a molecular builder.

  • Conformational Search: A conformational search is performed to identify the lowest energy conformers, paying particular attention to the orientation of the carboxylic acid and trifluoromethyl groups.

  • Geometry Optimization: The lowest energy conformer is then subjected to a full geometry optimization using DFT. A common and reliable choice of functional is B3LYP, and a suitable basis set would be 6-311+G(d,p) for the lighter atoms and a basis set with an effective core potential, such as LANL2DZ, for the iodine atom.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy.

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain molecular orbitals (HOMO, LUMO), the electrostatic potential, and other electronic properties.

Visualization of the Computational Workflow

G cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Property Analysis start Initial 3D Structure Generation conf_search Conformational Search start->conf_search Identify low-energy conformers geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conf_search->geom_opt Lowest energy conformer freq_calc Frequency Analysis geom_opt->freq_calc Verify energy minimum sp_energy Single-Point Energy Calculation freq_calc->sp_energy Optimized geometry mo_analysis HOMO/LUMO Analysis sp_energy->mo_analysis esp_map Electrostatic Potential Map sp_energy->esp_map

Figure 1: A computational workflow for the theoretical analysis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Potential Applications in Drug Discovery

The theoretical insights gained from this analysis highlight the potential of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid as a valuable building block in medicinal chemistry.

  • Scaffold for Kinase Inhibitors: The anthranilic acid core is present in several approved kinase inhibitors. The substituents on the title compound could be fine-tuned to achieve selectivity for specific kinase targets.

  • Development of Antimicrobial Agents: Anthranilic acid derivatives have shown promise as antimicrobial agents[9]. The unique electronic properties conferred by the iodo and trifluoromethyl groups could lead to the development of novel antibiotics.

  • Probes for Chemical Biology: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I or ¹³¹I) to create radiolabeled probes for imaging and biodistribution studies.

Conclusion

While direct experimental data on 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is limited, a comprehensive theoretical analysis based on computational chemistry and data from analogous compounds provides a wealth of information about its structural and electronic properties. This guide has outlined a robust workflow for its computational investigation and highlighted its potential as a versatile building block in drug discovery. The insights presented here should serve as a valuable resource for researchers and scientists working to develop the next generation of therapeutic agents.

References

  • 2-Iodo-5-(trifluoromethyl)benzoic acid | C8H4F3IO2 | CID 18451533 - PubChem. (n.d.). Retrieved from [Link]

  • Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o378. Retrieved from [Link]

  • Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Retrieved from [Link]

  • KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents. (n.d.).
  • Blondiaux, N., Moune, M., Desroses, M., Frita, R., Flipo, M., Mathé-Allainmat, M., ... & Villemagne, B. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. International Journal of Molecular Sciences, 24(5), 4347. Retrieved from [Link]

  • (PDF) 2-(Trifluoromethyl)benzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents. (n.d.).
  • Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. (n.d.). Retrieved from [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. (n.d.). Retrieved from [Link]

  • 2-Amino-5-fluorobenzoic acid - PMC. (n.d.). Retrieved from [Link]

  • INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS - EXCLI Journal. (n.d.). Retrieved from [Link]

  • 2,6-Bis(trifluoromethyl)benzoic acid - PMC. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds - PMC. (n.d.). Retrieved from [Link]

  • Medicinal (Radio) Chemistry: Building Radiopharmaceuticals for the Future. (n.d.). Retrieved from [Link]

  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - Beilstein Journals. (n.d.). Retrieved from [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (n.d.). Retrieved from [Link]

  • Growth and Characterization of Anthranilic acid Crystals. (n.d.). Retrieved from [Link]

  • 2-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 83265-53-6 • ChemWhat. (n.d.). Retrieved from [Link]

  • 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Exploratory

The Emergence of a Key Building Block: A Technical Guide to 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

An In-depth Exploration of its Synthesis, Historical Context, and Application in Modern Drug Discovery Introduction In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of its Synthesis, Historical Context, and Application in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. The journey from a conceptual therapeutic target to a clinical candidate is often paved with the development of highly specialized chemical building blocks. 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid, a substituted anthranilic acid derivative, represents one such pivotal intermediate. While not a therapeutic agent in itself, its unique structural features—a trifluoromethyl group, an iodine atom, and an amino benzoic acid core—make it a versatile and highly sought-after precursor in the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of the discovery, history, and applications of this important molecule, with a focus on its role in the development of innovative therapeutics.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is essential for its effective use in chemical synthesis.

PropertyValue
CAS Number 1427400-33-6
Molecular Formula C₈H₅F₃INO₂
Molecular Weight 331.03 g/mol
Appearance Off-white to light yellow solid
Purity Typically >95%

A History Rooted in the Quest for Novel Therapeutics

The history of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is not one of a singular, celebrated discovery, but rather an emergence as a critical component in the broader narrative of drug development. Its genesis is intrinsically linked to the pursuit of potent and selective modulators of key biological targets, particularly in the fields of oncology and neuroscience.

The presence of the trifluoromethyl group is a hallmark of modern medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. Similarly, the iodo substituent provides a reactive handle for further chemical modifications, most notably for cross-coupling reactions to introduce additional complexity and diversity into the molecular scaffold. The anthranilic acid core, in turn, is a well-established precursor for the synthesis of quinazolines and related heterocyclic systems, which are privileged structures in drug discovery.

The convergence of these features in a single molecule points to its intended use in the synthesis of highly functionalized, drug-like compounds. While a definitive first synthesis publication is not readily identifiable in the public domain, its appearance in the patent literature as a key intermediate for the synthesis of 1H-quinazoline-2,4-diones suggests its development within a dedicated drug discovery program. These quinazoline-2,4-diones have been extensively investigated as potent inhibitors of Poly (ADP-ribose) polymerase (PARP) for cancer therapy and as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor for the treatment of neurological disorders.[1][2][3]

The synthesis and application of this building block, therefore, did not occur in a vacuum but were driven by the need for specific, structurally complex final compounds with the potential to address significant unmet medical needs.

The Synthetic Pathway: A Representative Protocol

The synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid can be achieved through a multi-step sequence, leveraging established methodologies for the functionalization of aromatic rings. Below is a representative protocol based on known chemical transformations for analogous substituted anthranilic acids.

Experimental Protocol:

Step 1: Nitration of 4-(Trifluoromethyl)benzoic Acid

  • To a stirred solution of 4-(trifluoromethyl)benzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at a temperature maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.

  • Wash the solid with cold water until the washings are neutral and then dry to afford 2-nitro-4-(trifluoromethyl)benzoic acid.

Step 2: Iodination of 2-Nitro-4-(trifluoromethyl)benzoic Acid

  • Dissolve the 2-nitro-4-(trifluoromethyl)benzoic acid in a suitable solvent such as acetic acid.

  • Add a source of iodine, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and pour it into water. Collect the precipitate by filtration, wash with water, and dry to yield 5-iodo-2-nitro-4-(trifluoromethyl)benzoic acid.

Step 3: Reduction of the Nitro Group

  • Suspend the 5-iodo-2-nitro-4-(trifluoromethyl)benzoic acid in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • If using tin(II) chloride, heat the reaction mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Synthetic Workflow Diagram:

Synthesis_Workflow start 4-(Trifluoromethyl)benzoic Acid step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 2-Nitro-4-(trifluoromethyl)benzoic Acid step1->intermediate1 step2 Iodination (e.g., NIS, Acetic Acid) intermediate1->step2 intermediate2 5-Iodo-2-nitro-4-(trifluoromethyl)benzoic Acid step2->intermediate2 step3 Reduction (e.g., SnCl₂·2H₂O or H₂/Pd-C) intermediate2->step3 product 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid step3->product

A representative synthetic route to 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Core Application: A Gateway to Bioactive Heterocycles

The primary utility of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid lies in its role as a precursor to complex, biologically active molecules. Its structure is ideally suited for the construction of quinazoline-2,4-diones, a class of compounds with significant therapeutic interest.

The synthesis of a substituted quinazoline-2,4-dione from 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid typically involves a cyclization reaction with a source of carbonyl, such as phosgene, triphosgene, or a carbamate. The resulting quinazoline-2,4-dione retains the iodine atom, which can then be used in a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce a wide variety of substituents at this position. This strategy allows for the rapid generation of a library of diverse compounds for biological screening.

Role in the Synthesis of PARP Inhibitors and AMPA Receptor Modulators:

The quinazoline-2,4-dione scaffold, derived from 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, is a key feature of certain PARP inhibitors and AMPA receptor modulators.

  • PARP Inhibitors: In the context of cancer therapy, the quinazoline-2,4-dione core can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. By introducing appropriate substituents, potent and selective PARP inhibitors can be developed. These inhibitors are particularly effective in tumors with deficiencies in DNA repair pathways.

  • AMPA Receptor Modulators: In neuroscience, AMPA receptors are crucial for fast synaptic transmission in the central nervous system. Modulators of these receptors have potential therapeutic applications in a range of neurological and psychiatric disorders. The quinazoline-2,4-dione structure can serve as a scaffold for the development of both positive and negative allosteric modulators of AMPA receptors, allowing for the fine-tuning of neuronal excitability.[4][5][6][7]

Logical Relationship Diagram:

Application_Pathway building_block 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid cyclization Cyclization (e.g., with a carbonyl source) building_block->cyclization intermediate Iodo-substituted Quinazoline-2,4-dione cyclization->intermediate cross_coupling Palladium-catalyzed Cross-coupling (e.g., Suzuki, Sonogashira) intermediate->cross_coupling final_compounds Diverse Library of Substituted Quinazoline-2,4-diones cross_coupling->final_compounds parp_inhibitors PARP Inhibitors (Oncology) final_compounds->parp_inhibitors ampa_modulators AMPA Receptor Modulators (Neuroscience) final_compounds->ampa_modulators

From building block to bioactive compounds.

Conclusion

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid stands as a testament to the enabling power of synthetic chemistry in the advancement of medicine. While its own history is subtly woven into the fabric of industrial drug discovery rather than being a standalone breakthrough, its importance is undeniable. By providing a versatile and highly functionalized scaffold, it has opened doors to the exploration of novel chemical space and the development of potentially life-changing therapies. As the quest for more effective and safer drugs continues, the role of such key building blocks will remain as critical as ever, underscoring the foundational importance of organic synthesis in the future of healthcare.

References

  • Colson, T., Lesenfants, C., Goffin, E., Fraikin, P., Schmitz, A., de Tullio, P., ... & Francotte, P. (n.d.). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. PMC. [Link]

  • WO2015088931A1 - Process for making substituted quinazoline compounds. (n.d.).
  • New AMPA receptor modulators and their use claimed by Servier. (2003, July 25). BioWorld. [Link]

  • EP3969450B1 - QUINAZOLINE-2,4-DIONE DERIVATIVES AS PARP INHIBITORS. (n.d.). European Patent Office. [Link]

  • US20210330643A1 - Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1h-pyrazole-4-carboxamide. (n.d.).
  • Allosteric modulators of the AMPA receptor: novel 6-substituted dihydrophthalazines. (1999, February 22). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sharma, V. K., et al. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

  • Maher, M. P., et al. (2016, May 15). Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8. PubMed. [Link]

  • WO2012130166A1 - 1-(arylmethyl)quinazoline-2,4(1h,3h)-diones as parp inhibitors and the use thereof. (n.d.).
  • 1,2,4-Triazolo (4,3-a) quinolin-1 (2H)-ones and the compounds for use as pharmaceuticals. (n.d.). [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (n.d.). [Link]

  • EP2474529A1 - Crystalline forms of an active pharmaceutical ingredient. (n.d.).
  • Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors. (2018, May 25). PubMed. [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023, June 18). MDPI. [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 25). Semantic Scholar. [Link]

  • System for additively manufacturing composite structure - Patent US-11312083-B2. (n.d.). PubChem. [Link]

  • Application Data. (n.d.). Patent File Wrapper. [Link]

  • Retentate chromatography and protein chip arrays with applications in biology and medicine - Patent US-2005233306-A1. (n.d.). PubChem. [Link]

Sources

Foundational

Commercial Availability and Process Chemistry of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6)

Executive Summary In modern drug discovery, the strategic incorporation of halogens and trifluoromethyl (-CF3) groups is a cornerstone of optimizing pharmacokinetics and target binding affinity. 2-Amino-5-iodo-4-(trifluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of halogens and trifluoromethyl (-CF3) groups is a cornerstone of optimizing pharmacokinetics and target binding affinity. 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) represents a highly specialized, multi-functional building block[1]. The molecule features an anthranilic acid core (ortho-aminobenzoic acid) that readily undergoes cyclization to form quinazolinones, while the -CF3 group enhances metabolic stability and lipophilicity[2]. Crucially, the iodo substituent at the 5-position acts as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of molecular libraries[1].

This whitepaper provides an authoritative guide on the commercial sourcing, regioselective process chemistry, and downstream pharmaceutical applications of this critical intermediate.

Physicochemical Profiling & Commercial Sourcing

While historically synthesized entirely in-house, the compound is now commercially available through specialized chemical vendors, accelerating lead optimization timelines[1],[3]. When selecting a supplier for process scale-up, researchers must balance purity requirements with cost-per-gram metrics.

Table 1: Physicochemical Profile
ParameterSpecification
Chemical Name 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid
CAS Number 1427400-33-6
Molecular Formula C8H5F3INO2
Molecular Weight 331.03 g/mol
InChI Key GFDBIFVBTCARSL-UHFFFAOYSA-N[4]
SMILES NC1=C(C=C(I)C(=C1)C(F)(F)F)C(O)=O[1]
Table 2: Commercial Availability & Sourcing Metrics
SupplierCatalog / SKUPurityQuantityPrice (USD)Stock Status
ChemShuttle 185248≥ 95%1 g$200.00[1]US Stock[1]
ChemShuttle 185248≥ 95%25 g$1,800.00[1]In Stock[1]
Sigma-Aldrich ADVH9A9850F695%CustomVariable[3]Variable
ChemScene CS-0372629≥ 98%CustomVariable[5]Variable

Note: For large-scale API manufacturing (kilogram scale), procurement of the non-iodinated precursor, 2-amino-4-(trifluoromethyl)benzoic acid, followed by in-house iodination, is often preferred to control supply chain economics[6].

Mechanistic Process Chemistry & Regioselectivity

The synthesis of CAS 1427400-33-6 relies on the electrophilic aromatic substitution (EAS) of 2-amino-4-(trifluoromethyl)benzoic acid. The success of this reaction depends entirely on the competing directing effects of the pre-existing substituents on the aromatic ring.

The Causality of Regioselectivity:

  • The -NH2 Group (Position 2): Strongly electron-donating via resonance, activating the ring and directing electrophiles to the ortho and para positions (Positions 3 and 5).

  • The -CF3 Group (Position 4): Strongly electron-withdrawing via induction, deactivating the ring and directing electrophiles to the meta positions (Positions 2 and 6).

  • The -COOH Group (Position 1): Electron-withdrawing, directing meta (Positions 3 and 5).

Because the amino group is the most powerful activator in this system, it dictates the regiochemistry. Position 3 is sterically hindered by the adjacent -CF3 and -NH2 groups. Therefore, Position 5—which is para to the activating -NH2 group and meta to the -COOH group—becomes the highly favored site for electrophilic attack.

Regioselectivity Substrate 2-Amino-4-(trifluoromethyl)benzoic acid NH2 -NH2 Group (Pos 2) Activating, ortho/para directing Substrate->NH2 CF3 -CF3 Group (Pos 4) Deactivating, meta directing Substrate->CF3 COOH -COOH Group (Pos 1) Deactivating, meta directing Substrate->COOH Pos5 Position 5 (Para to -NH2) Highly Activated for Iodination NH2->Pos5 Directs Para CF3->Pos5 Steric Block at Pos 3 COOH->Pos5 Directs Meta

Fig 1: Regioselective causality in the iodination of the benzoic acid precursor.

Self-Validating Experimental Protocol for Synthesis

To ensure scientific integrity and reproducibility, the following protocol describes the electrophilic iodination using N-Iodosuccinimide (NIS), incorporating a strict self-validating analytical checkpoint.

Step-by-Step Methodology
  • Solvation: Charge a dry round-bottom flask with 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) and dissolve in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath. Causality: Maintaining low temperatures suppresses the formation of di-iodinated byproducts and oxidative degradation of the aniline moiety.

  • Electrophilic Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. Alternatively, Iodine (I2) and Silver Sulfate (Ag2SO4) can be utilized[7].

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours. The strong activating effect of the -NH2 group ensures complete conversion without the need for thermal heating.

  • Quench & Extraction: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na2S2O3) to reduce any unreacted iodine species. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via recrystallization from ethanol/water to yield 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid as a solid.

The Self-Validating Checkpoint (1H-NMR)

Before utilizing the intermediate in downstream library synthesis, the system must be validated via Proton Nuclear Magnetic Resonance (1H-NMR) in DMSO-d6.

  • The Logic: The starting material possesses three aromatic protons (Positions 3, 5, and 6) exhibiting complex ortho and meta coupling (doublets/multiplets).

  • The Validation: Upon successful iodination at Position 5, the proton at Position 5 is replaced. The resulting spectrum must show exactly two distinct aromatic singlets (representing the isolated protons at Positions 3 and 6, which no longer have adjacent protons to couple with). If any doublets remain in the aromatic region, the regioselectivity has failed or starting material remains, and the batch must be rejected.

Downstream Applications in CNS Drug Discovery

The commercial availability of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid has directly accelerated the development of novel central nervous system (CNS) therapeutics. The compound serves as a direct precursor to complex heterocyclic scaffolds.

Workflow A Precursor CAS: 402-13-1 B Iodination (NIS or I2/Ag2SO4) A->B Electrophilic Addition C Target API Intermediate CAS: 1427400-33-6 B->C Regioselective Isolation D AMPA Ligands (Epilepsy/Schizophrenia) C->D Cyclization E mGluR4 PAMs (Neurological Disorders) C->E Spiro-fusion

Fig 2: Synthetic workflow and downstream pharmaceutical applications of CAS 1427400-33-6.

Key Pharmaceutical Pathways:
  • AMPA Receptor Ligands: The intermediate is cyclized with urea or isocyanates to form 1H-quinazoline-2,4-diones. The 5-iodo position is subsequently cross-coupled with various boronic acids to create libraries of AMPA-receptor ligands, which are actively investigated for the treatment of epilepsy and schizophrenia [7].

  • mGluR4 Positive Allosteric Modulators (PAMs): Through spiro-fusion techniques, the anthranilic acid derivative is converted into spiro-quinazolinones. These compounds act as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4), providing novel therapeutic avenues for neurodegenerative conditions like Parkinson's disease [2].

References

  • Novartis AG. "1H-quinazoline-2,4-diones and their use as AMPA-receptor ligands". WIPO (PCT) Patent WO2006108591A1.
  • Novartis AG. "Spiro-quinazolinone derivatives and their use as positive allosteric modulators of mGluR4". US Patent US9708321B2.

Sources

Exploratory

The Strategic Trifluoromethyl Group in 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid: A Technical Guide for Drug Discovery

Abstract The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly impactful substituent. This in-depth technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly impactful substituent. This in-depth technical guide elucidates the multifaceted role of the trifluoromethyl group in the context of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, a highly functionalized scaffold with significant potential in drug discovery. We will dissect the synergistic and antagonistic interplay between the trifluoromethyl, amino, and iodo substituents, providing a comprehensive analysis of their combined influence on the molecule's physicochemical properties, reactivity, and potential as a building block for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.

Introduction: The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a pivotal strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group, in particular, offers a unique combination of properties that can profoundly enhance a molecule's therapeutic potential. Its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity make it a valuable tool for fine-tuning the characteristics of a lead compound. In 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, the CF₃ group is strategically positioned on a versatile benzoic acid core, flanked by an electron-donating amino group and a synthetically useful iodo group. Understanding the intricate interplay of these substituents is key to unlocking the full potential of this intriguing molecule.

Physicochemical and Electronic Landscape

The properties of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid are a direct consequence of the electronic and steric contributions of its substituents.

The Dominant Trifluoromethyl Group: An Electronic Sink

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in medicinal chemistry. This is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect, pulling electron density away from the aromatic ring. This has several important consequences:

  • Increased Acidity: The strong electron-withdrawing nature of the CF₃ group stabilizes the carboxylate anion, thereby increasing the acidity of the benzoic acid.

  • Modulation of Amine Basicity: Conversely, the electron-withdrawing effect of the CF₃ group decreases the basicity of the anilino nitrogen by delocalizing its lone pair of electrons into the aromatic system to a lesser extent compared to an unsubstituted aniline.

  • Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] This "metabolic blocking" effect can significantly increase a drug's half-life.[2]

The Interplay of Substituents

The overall electronic character of the aromatic ring is a delicate balance between the electron-donating amino group and the electron-withdrawing trifluoromethyl and iodo groups.

  • Amino Group (ortho): The amino group is a strong electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the other substituents. However, its ortho position to the carboxylic acid can lead to steric hindrance, potentially affecting the planarity of the carboxyl group and influencing its acidity.

  • Iodo Group (meta): The iodo group is the largest and most polarizable of the halogens. It is weakly electron-withdrawing by induction and can participate in halogen bonding, a non-covalent interaction that can be important for protein-ligand binding.[2] Its primary role in this scaffold is often as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[3]

  • Trifluoromethyl Group (para): The para-positioning of the powerful electron-withdrawing CF₃ group relative to the amino group creates a "push-pull" system that can influence the molecule's spectroscopic properties and reactivity.

The following table summarizes the key physicochemical properties influenced by the trifluoromethyl group:

PropertyInfluence of the Trifluoromethyl GroupRationale
Acidity (pKa) IncreasedStrong inductive electron withdrawal stabilizes the carboxylate anion.
Lipophilicity (LogP) IncreasedThe CF₃ group is significantly more lipophilic than a hydrogen or methyl group.[1]
Metabolic Stability IncreasedThe high strength of the C-F bond resists enzymatic cleavage.[2]
Amine Basicity DecreasedElectron withdrawal from the ring reduces the availability of the nitrogen lone pair.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route could commence from a readily available starting material such as 4-chloro-3-nitrobenzotrifluoride.

Caption: A plausible synthetic pathway for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Amination of 4-Chloro-3-nitrobenzotrifluoride

  • To a solution of 4-chloro-3-nitrobenzotrifluoride in a suitable solvent (e.g., ethanol) in a pressure vessel, add a solution of ammonia in ethanol.

  • Heat the mixture at a specified temperature and pressure for several hours.

  • After cooling, the solvent is removed under reduced pressure, and the crude 4-amino-3-nitrobenzotrifluoride is purified by recrystallization or chromatography.

Step 2: Iodination of 4-Amino-3-nitrobenzotrifluoride

  • To a solution of 4-amino-3-nitrobenzotrifluoride in a mixture of acetic acid and sulfuric acid, add iodine and iodic acid.

  • Heat the reaction mixture with stirring for a specified time.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration. The crude 4-amino-2-iodo-5-nitrobenzotrifluoride is then washed and dried.

Step 3: Reduction of the Nitro Group

  • A solution of sodium sulfide and sulfur in water is prepared.

  • The 4-amino-2-iodo-5-nitrobenzotrifluoride is added to this solution, and the mixture is heated at reflux.

  • After cooling, the product, 2,4-diamino-5-iodobenzotrifluoride, is isolated by filtration.

Step 4 & 5: Sandmeyer Reaction

  • The 2,4-diamino-5-iodobenzotrifluoride is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature.

  • The resulting diazonium salt is then treated with a solution of copper(I) cyanide and potassium cyanide to introduce the nitrile group.

Step 6: Hydrolysis of the Nitrile

  • The resulting aminobenzonitrile is hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., aqueous sulfuric acid).

  • The final product, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, is isolated upon cooling and purified by recrystallization.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid based on the analysis of its structure and data from analogous compounds.

Spectroscopic DataPredicted Characteristics
¹H NMR - Aromatic protons will appear as singlets or doublets in the downfield region (δ 7-8.5 ppm).- The amino protons will appear as a broad singlet.- The carboxylic acid proton will be a broad singlet, further downfield.
¹³C NMR - Aromatic carbons will appear in the range of δ 110-150 ppm.- The carbon bearing the iodo group will be significantly shielded.- The trifluoromethyl carbon will appear as a quartet due to C-F coupling.
¹⁹F NMR - A singlet corresponding to the CF₃ group will be observed.
IR Spectroscopy - Characteristic N-H stretching bands for the amino group (around 3300-3500 cm⁻¹).- A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (around 1700 cm⁻¹).- Strong C-F stretching bands (around 1100-1300 cm⁻¹).

Applications in Drug Discovery

The unique combination of functional groups in 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid makes it a highly attractive scaffold for the synthesis of novel drug candidates, particularly in the area of kinase inhibitors.

Rationale for Kinase Inhibition

Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The substituents on this core are crucial for achieving potency and selectivity.

  • Amino Group: Can act as a hydrogen bond donor, interacting with key residues in the kinase hinge region.

  • Trifluoromethyl Group: Can occupy a hydrophobic pocket and enhance binding affinity. Its metabolic stability is also a significant advantage.[4]

  • Iodo Group: Provides a vector for further modification via cross-coupling reactions to introduce larger substituents that can target other regions of the ATP-binding site or induce a specific conformational change in the kinase.

Caption: Proposed binding mode of a kinase inhibitor derived from the target scaffold.

Experimental Workflow: Evaluation of Kinase Inhibitory Activity

The following is a generalized protocol for evaluating the potential of a derivative of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid as a kinase inhibitor.

Caption: Experimental workflow for the evaluation of kinase inhibitor candidates.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Compound Preparation: Prepare a serial dilution of the test compound (derived from 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid) in a suitable buffer.

  • Assay Plate Preparation: Add the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer to the wells of a microplate.

  • Compound Addition: Add the serially diluted test compound to the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The trifluoromethyl group in 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid plays a pivotal role in shaping the molecule's electronic and physicochemical properties. Its strong electron-withdrawing character, coupled with its ability to enhance lipophilicity and metabolic stability, makes this scaffold a highly promising starting point for the design of novel therapeutics. The presence of the amino and iodo groups further enhances its utility, providing key interaction points for biological targets and versatile handles for synthetic elaboration. This technical guide provides a comprehensive overview of the strategic importance of the trifluoromethyl group in this context and offers a roadmap for its application in drug discovery programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • Haggarty, S. J., Koeller, K. M., Wong, J. C., Grozinger, C. M., & Schreiber, S. L. (2003). Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation. Proceedings of the National Academy of Sciences, 100(8), 4389-4394.
  • Lin, Y., & Li, Z. (2012). Recent advances in the synthesis of trifluoromethylated compounds. Accounts of chemical research, 45(8), 1279-1292.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Zoller, T., & Hammann, P. E. (2011). Bioisosterism and molecular diversification in the design of kinase inhibitors. Current topics in medicinal chemistry, 11(6), 625-646.
  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & therapeutics, 82(2-3), 195-206.
  • Cohen, M. S., Zhang, C., Shokat, K. M., & Taunton, J. (2005). Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science, 308(5726), 1318-1321.
  • Nasr, M. A., & Gineinah, M. M. (2013). Pyrido [2, 3-d] pyrimidines of pharmaceutical interest: a review. Journal of Applied Pharmaceutical Science, 3(1), 157.
  • Wu, P., & Brand, L. (1994). Resonance energy transfer: methods and applications. Analytical biochemistry, 218(1), 1-13.

Sources

Foundational

reactivity of the amino group in 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid Executive Summary 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

Executive Summary

2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its constituent functional groups, particularly the amino moiety. This guide provides a detailed analysis of the electronic landscape of the molecule, focusing on how the interplay of activating and deactivating substituents governs the nucleophilicity and reactivity of the amino group. We will explore key transformations including N-acylation, diazotization, and metal-catalyzed cross-coupling reactions. For each reaction class, we will provide field-proven experimental protocols, discuss the mechanistic rationale behind procedural choices, and address potential challenges, offering a robust framework for researchers and drug development professionals to effectively utilize this versatile compound.

Molecular Overview: An Electronic Tug-of-War

The is not governed by the amine in isolation. Rather, it is the result of a complex interplay between the powerful electron-donating nature of the nitrogen lone pair and the potent electron-withdrawing effects of the other substituents on the aromatic ring.

  • Amino Group (-NH₂): The nitrogen's lone pair is a strong resonance donor (+M effect), which significantly increases electron density on the aromatic ring, particularly at the ortho and para positions.[1][2] This effect is the source of the group's nucleophilicity and its ability to activate the ring towards electrophilic aromatic substitution.

  • Trifluoromethyl Group (-CF₃): This is one of the most powerful electron-withdrawing groups used in organic chemistry.[3][4] It exerts a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms, which substantially decreases the electron density of the entire molecule, including the amino group.[5][6]

  • Iodo Group (-I): As a halogen, iodine is electron-withdrawing via a weak inductive effect (-I). It also possesses lone pairs that can be donated through a weak resonance effect (+M).[2] Overall, it acts as a deactivating group and its presence introduces a strategic site for cross-coupling reactions.

  • Carboxylic Acid Group (-COOH): This group is deactivating through both inductive (-I) and resonance (-M) effects, further pulling electron density from the ring and the amino group.[7]

The cumulative impact of the -CF₃, -I, and -COOH groups is a significant reduction in the electron-donating ability of the amino group. This makes the nitrogen lone pair less available, drastically decreasing its basicity and nucleophilicity compared to aniline.

G cluster_molecule Electronic Effects on the Amino Group ring Aromatic Ring CF3 Trifluoromethyl (-CF₃) Strong Withdrawing (-I) ring->CF3 -I I Iodo (-I) Weak Withdrawing (-I, +M) ring->I -I COOH Carboxylic Acid (-COOH) Withdrawing (-M, -I) ring->COOH -M, -I NH2 Amino (-NH₂) Strong Donor (+M) NH2->ring +M caption Dominant electronic effects influencing amino group reactivity.

Caption: Dominant electronic effects influencing amino group reactivity.

Quantitative Impact on Basicity

The basicity of an aniline derivative, quantified by the pKa of its conjugate acid (anilinium ion), is a direct proxy for the availability of the nitrogen's lone pair and thus its nucleophilicity. While the exact pKa for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is not readily published, we can infer the trend from related compounds.

CompoundSubstituent(s)pKa of Conjugate AcidEffect on Basicity
AnilineNone~4.6Baseline
4-Nitroaniline-NO₂ (Strong -M, -I)~1.0Strongly Reduced
3-(Trifluoromethyl)phenol-CF₃ (Strong -I)9.08[8](Phenol acidity shown for -CF₃ effect)
4-Fluorobenzoic acid-F, -COOH4.14[8](Illustrates -COOH effect)
Estimated Target Molecule -I, -CF₃, -COOH < 1.0 Severely Reduced

Table 1: Comparison of pKa values for substituted anilines and related compounds to estimate the electronic impact on the amino group's basicity.

This severe reduction in basicity necessitates more forcing reaction conditions or highly reactive reagents to achieve transformations at the amino group.

Key Reactions of the Amino Group

Despite its attenuated reactivity, the amino group remains a versatile handle for synthetic diversification. This section details protocols for its most valuable transformations.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation used to protect the amino group, introduce new functionalities, or build larger molecular scaffolds. Due to the reduced nucleophilicity of the starting material, the use of highly electrophilic acylating agents like acid chlorides or anhydrides is required.

Causality Behind Experimental Choices:

  • Reagent: Acetyl chloride is a highly reactive acylating agent, ensuring the reaction proceeds with the electron-poor amine.

  • Base: A non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is used. Its role is to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it completely unreactive. A stronger base is not required and could promote side reactions.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent reaction with the acylating agent.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction of adding acetyl chloride, then allowed to warm to ensure completion.

Experimental Protocol: Synthesis of N-(2-carboxy-4-iodo-5-(trifluoromethyl)phenyl)acetamide

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous DCM (0.1 M).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq.) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

G start Dissolve Substrate & Base in DCM step2 Cool to 0°C start->step2 step3 Add Acetyl Chloride Dropwise step2->step3 step4 Warm to RT Stir 12-16h step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Dry, Concentrate & Purify step5->step6 end Final Product step6->end

Caption: General workflow for the N-acylation protocol.

Diazotization and Subsequent Reactions

Conversion of the amino group to a diazonium salt (-N₂⁺) opens a vast array of synthetic possibilities, allowing for its replacement with a wide range of substituents (e.g., halogens, -OH, -CN, -H). The strong electron-withdrawing groups on the ring enhance the stability of the resulting diazonium salt, which is a significant advantage.

Causality Behind Experimental Choices:

  • Reagents: Sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) are the classic reagents for generating the necessary nitrous acid (HONO) in situ.

  • Temperature: Diazotization reactions are almost always performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Subsequent Reaction: For a Sandmeyer reaction (e.g., conversion to a chloro- group), the diazonium salt solution is added to a solution of the corresponding copper(I) salt (CuCl). The copper catalyst facilitates the displacement of N₂ gas.

Experimental Protocol: Synthesis of 2-chloro-5-iodo-4-(trifluoromethyl)benzoic acid via Sandmeyer Reaction

  • Diazotization: Suspend 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C.

  • Nitrite Addition: Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the internal temperature below 5 °C. Stir for 30-45 minutes at this temperature. The formation of the diazonium salt is often indicated by a color change or the clarification of the solution.

  • Sandmeyer Reagent: In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl at 0 °C.

  • Displacement: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over Na₂SO₄, and purify by chromatography.

Buchwald-Hartwig Amination

For drug development professionals, forging C-N bonds is paramount. The Buchwald-Hartwig cross-coupling reaction allows for the arylation of the amino group.[9] Reacting an electron-deficient amine like our target molecule is challenging and requires a carefully selected catalyst system.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source (e.g., Pd₂(dba)₃) is the active catalyst.

  • Ligand: This is the most critical component. For electron-poor anilines, highly active, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) are required to facilitate the difficult oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is needed to deprotonate the aniline in situ to form the active nucleophile.[9]

  • Solvent: Anhydrous, high-boiling aprotic solvents like toluene or dioxane are used to achieve the necessary reaction temperatures.

Experimental Protocol: Palladium-Catalyzed N-Arylation with 4-Bromoanisole

  • Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and sodium tert-butoxide (1.4 eq.).

  • Reagents: Add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.2 eq.) and 4-bromoanisole (1.0 eq.).

  • Reaction: Evacuate and backfill the tube with argon or nitrogen (3x). Add anhydrous toluene via syringe. Heat the reaction mixture to 100-110 °C for 18-24 hours.

  • Monitoring: Follow the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

G Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L₂)-X] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L₂)-NHR'] OA_complex->Amine_complex Ligand Exchange & Deprotonation RE_complex Product Ar-NHR' Amine_complex->RE_complex Reductive Elimination RE_complex->Pd0 Catalyst Regeneration ArX Aryl Halide (Ar-X) ArX->OA_complex Amine Amine (R'-NH₂) + Base Amine->Amine_complex caption Simplified Buchwald-Hartwig catalytic cycle.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Challenges and Mitigation Strategies

  • Low Nucleophilicity: As discussed, this is the primary challenge.

    • Mitigation: Use highly reactive electrophiles (e.g., acid chlorides), forcing conditions (heat), or specialized catalyst systems (e.g., Buchwald-Hartwig) designed for challenging substrates.

  • Steric Hindrance: The amino group is ortho to a bulky carboxylic acid group, which can sterically hinder its approach to reactive centers.

    • Mitigation: For reactions like N-alkylation with bulky alkyl halides, this can be a significant issue. Using smaller electrophiles or reactions that do not require direct nucleophilic attack at a sterically encumbered carbon may be more successful.

  • Competing Reactivity: The molecule has two other reactive sites: the carboxylic acid and the iodo group.

    • -COOH Group: Can undergo esterification or amide coupling. It can also be deprotonated by strong bases, affecting reaction stoichiometry. It is generally advisable to protect the carboxylic acid as an ester if it might interfere with the desired N-centered reaction.

    • -I Group: The C-I bond is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This presents a powerful opportunity for sequential functionalization but must be considered when planning a synthesis targeting the amino group. The choice of catalyst and reaction conditions can often provide selectivity between N-arylation and C-I coupling.

Conclusion

The amino group of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, while significantly deactivated by the cumulative electron-withdrawing effects of its neighboring substituents, remains a synthetically valuable functional group. Understanding the electronic factors that govern its reactivity is crucial for designing successful synthetic transformations. By employing appropriate high-reactivity reagents, carefully optimized reaction conditions, and modern catalytic methods, researchers can effectively leverage this amino group as a key modification point. This guide provides the foundational knowledge and practical protocols to enable scientists in drug discovery and materials science to confidently incorporate this versatile building block into their synthetic programs.

References

  • Unveiling the Electronic Landscape: A DFT- Based Comparative Guide to N-Allyl-3- (trifluoromethyl)aniline and - Benchchem.
  • The Synthetic Versatility of 4-(Trifluoromethyl)aniline: An In-depth Technical Guide - Benchchem.
  • Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines - PMC - NIH.
  • Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines - ChemRxiv.
  • Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF - ResearchGate.
  • Reactions of Aniline - Chemistry Steps.
  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.
  • An In-depth Technical Guide to the Electronic Effects of Iodo and Amino Groups in 5-Iodofuran-2-amine - Benchchem.
  • How aniline react with carboxylic acid and carboxylic acid derivatives? - Quora. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • Carboxylic Acid Derivatives | Reactivity Principles Made Simple - YouTube. Available at: [Link]

  • Technical Support Center: Electrophilic Iodination of Aniline - Benchchem.
  • Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides | Organic Letters - ACS Publications. Available at: [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]

  • Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides - PMC. Available at: [Link]

  • 17.1: Inductive Effects in Aliphatic Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • 2-Iodo-5-(trifluoromethyl)benzoic acid | C8H4F3IO2 | CID 18451533 - PubChem. Available at: [Link]

  • KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents.
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Available at: [Link]

Sources

Exploratory

Electrophilic Aromatic Substitution on 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid: A Mechanistic and Synthetic Guide

Executive Summary As a Senior Application Scientist in early-stage drug discovery, mastering the functionalization of highly substituted aromatic scaffolds is critical. The compound 2-amino-5-iodo-4-(trifluoromethyl)benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, mastering the functionalization of highly substituted aromatic scaffolds is critical. The compound 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a densely functionalized anthranilic acid derivative. Its unique array of electron-donating and electron-withdrawing groups makes it a highly valuable building block for synthesizing kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and complex agrochemicals[1].

This whitepaper provides an in-depth mechanistic analysis of Electrophilic Aromatic Substitution (EAS) on this specific scaffold. We will explore how the delicate balance of steric hindrance, inductive effects, and pH-dependent resonance dictates regioselectivity. Furthermore, we provide self-validating experimental protocols designed to ensure high-fidelity functionalization at specific carbon centers.

Electronic and Steric Mapping of the Scaffold

To predict the regiochemical outcome of an EAS reaction on 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, we must first map the directing effects of its four existing substituents. The aromatic ring is numbered starting from the carboxylic acid:

  • C1: Carboxylic Acid (-COOH)

  • C2: Primary Amine (-NH₂)

  • C3: Unsubstituted (Available for EAS)

  • C4: Trifluoromethyl (-CF₃)

  • C5: Iodine (-I)

  • C6: Unsubstituted (Available for EAS)

The reactivity of the two available positions (C3 and C6) is governed by a "push-pull" electronic system. The -NH₂ group is strongly activating (+M effect) and directs ortho/para[2]. The -CF₃ group is strongly deactivating (-I effect) and directs meta[1]. The -COOH group is deactivating and directs meta, while the -I group is weakly deactivating but directs ortho/para.

Table 1: Substituent Effects and Regioselectivity Impact
SubstituentPositionElectronic EffectDirecting EffectImpact on C3Impact on C6
-COOH C1Deactivating (-M, -I)MetaMeta (Deactivated)Ortho (Deactivated)
-NH₂ C2Strongly Activating (+M)Ortho / ParaOrtho (Strongly Activated) Meta (Deactivated)
-CF₃ C4Strongly Deactivating (-I)MetaOrtho (Deactivated)Meta (Favored)
-I C5Weakly Deactivating (+M, -I)Ortho / ParaMeta (Deactivated)Ortho (Favored)

Mechanistic Pathways for EAS: The pH-Dependent Dichotomy

The true utility of this scaffold lies in our ability to control regioselectivity through solvent and pH manipulation. The diagram below illustrates the divergent pathways for functionalizing the remaining C3 and C6 positions.

EAS_Regioselectivity Substrate 2-Amino-5-iodo-4-(trifluoromethyl) benzoic acid Cond_Mild Mild Conditions (e.g., NBS/DMF, Neutral pH) Substrate->Cond_Mild Cond_Acidic Strongly Acidic Conditions (e.g., HNO3/H2SO4) Substrate->Cond_Acidic Mech_Mild Amine (-NH2) Unprotonated Strongly Activating, Ortho-Directing Cond_Mild->Mech_Mild Mech_Acidic Amine Protonated (-NH3+) Strongly Deactivating, Meta-Directing Cond_Acidic->Mech_Acidic Prod_C3 Substitution at C3 (Sterically Hindered but Electronically Favored) Mech_Mild->Prod_C3 Dominant Pathway Prod_C6 Substitution at C6 (Synergistic Meta-Direction by -CF3 and -NH3+) Mech_Acidic->Prod_C6 Dominant Pathway

Caption: pH-Dependent Regioselectivity in EAS of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate causality (why a reagent is chosen) and self-validation (how to know the reaction is proceeding correctly).

Protocol A: Synthesis of the Scaffold (Iodination at C5)

Before functionalizing the 5-iodo scaffold, it is often synthesized from the commercially available 2-amino-4-(trifluoromethyl)benzoic acid.

  • Causality: N-Iodosuccinimide (NIS) in N,N-dimethylformamide (DMF) provides a mild, controlled source of electrophilic iodine (I⁺). DMF is critical as its high dielectric constant stabilizes the polar Wheland intermediate without protonating the amine[4]. The reaction occurs exclusively at C5 (para to -NH₂) because C3 is sterically blocked by the adjacent -CF₃ group.

  • Procedure:

    • Charge a flame-dried 100 mL round-bottom flask with 2-amino-4-(trifluoromethyl)benzoic acid (10.0 mmol) and anhydrous DMF (25 mL) under an N₂ atmosphere.

    • Cool the solution to 0 °C. Add NIS (10.5 mmol) portion-wise over 15 minutes to prevent exothermic degradation.

    • Remove the ice bath and stir at ambient temperature. Validation Step: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot should disappear within 4 hours.

    • Quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This instantly reduces any unreacted electrophilic iodine to inert iodide, preventing over-halogenation during workup.

    • Extract with EtOAc (3 × 30 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Protocol B: Mild Bromination of the Scaffold (Substitution at C3)
  • Causality: To functionalize the C3 position, the amine must remain unprotonated. Using N-Bromosuccinimide (NBS) in DMF ensures neutral conditions, allowing the +M effect of the -NH₂ group to drive the Br⁺ attack to the ortho position (C3)[4].

  • Procedure:

    • Dissolve 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (5.0 mmol) in anhydrous DMF (15 mL).

    • Add NBS (5.5 mmol) at 0 °C in the dark. Causality: Darkness prevents homolytic cleavage of NBS, suppressing radical side-reactions.

    • Stir for 12 hours at room temperature.

    • Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate 2-amino-3-bromo-5-iodo-4-(trifluoromethyl)benzoic acid.

Protocol C: Strongly Acidic Nitration (Substitution at C6)
  • Causality: Nitration requires the generation of the highly reactive nitronium ion (NO₂⁺) using a mixture of concentrated HNO₃ and H₂SO₄[3]. The superacidic environment immediately protonates the -NH₂ group to -NH₃⁺. This transforms the C2 position from an ortho/para-director into a powerful meta-director. Consequently, the NO₂⁺ ion is directed to C6, which is synergistically meta to both the -CF₃ and -NH₃⁺ groups[5].

  • Procedure:

    • Suspend 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (5.0 mmol) in concentrated H₂SO₄ (10 mL) at 0 °C.

    • In a separate vial, carefully prepare a nitrating mixture of conc. HNO₃ (5.5 mmol) and conc. H₂SO₄ (2 mL) at 0 °C.

    • Add the nitrating mixture dropwise to the substrate suspension over 20 minutes.

    • Stir at 0 °C for 2 hours. Validation Step: The solution will transition to a deep yellow/orange hue, indicating the formation of the nitroaromatic complex.

    • Carefully pour the mixture over 50 g of crushed ice. Causality: The rapid dilution crashes out the highly insoluble 2-amino-5-iodo-6-nitro-4-(trifluoromethyl)benzoic acid product. Filter and recrystallize from ethanol.

Quantitative Data & Reaction Profiles

The table below summarizes the expected outcomes and yields based on the distinct mechanistic pathways applied to the anthranilic acid scaffold.

Table 2: Reaction Profiles and Yields
SubstrateReagents & SolventElectrophileRegioselectivityMajor ProductTypical Yield
2-Amino-4-(CF₃)benzoic acidNIS, DMF (Neutral)I⁺C5 (Para to -NH₂)2-Amino-5-iodo-4-(CF₃)benzoic acid88 - 92%
2-Amino-5-iodo-4-(CF₃)benzoic acidNBS, DMF (Neutral)Br⁺C3 (Ortho to -NH₂)2-Amino-3-bromo-5-iodo-4-(CF₃)benzoic acid75 - 80%
2-Amino-5-iodo-4-(CF₃)benzoic acidHNO₃, H₂SO₄ (Acidic)NO₂⁺C6 (Meta to -NH₃⁺)2-Amino-5-iodo-6-nitro-4-(CF₃)benzoic acid65 - 72%

References

  • Sigma-Aldrich. "2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid." MilliporeSigma Product Catalog.

  • Master Organic Chemistry. "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." Master Organic Chemistry. 3

  • Grokipedia. "Anthranilic acid." Grokipedia Chemical Database. 2

  • BenchChem. "Application Notes and Protocols: Reactions of N-propyl-3-(trifluoromethyl)aniline with Electrophiles." BenchChem Application Notes. 1

  • Thieme Connect. "Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect." Synthesis Journal. 4

  • MDPI. "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity." Molecules. 5

Sources

Protocols & Analytical Methods

Method

A Robust and Regioselective Protocol for the Synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology utilizes a direct electrophilic iodination of 2-amino-4-(trifluoromethyl)benzoic acid with N-Iodosuccinimide (NIS) and an acid catalyst. This approach is distinguished by its operational simplicity, high regioselectivity, and excellent yields under mild reaction conditions. We will detail the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss critical process parameters for successful execution.

Introduction: The Significance of Substituted Anthranilic Acids

Anthranilic acid and its derivatives are privileged scaffolds in modern pharmacology and materials science.[1][2] The unique substitution pattern of an amino group and a carboxylic acid on an aromatic ring provides a versatile platform for constructing complex molecular architectures. Specifically, trifluoromethylated and halogenated anthranilates are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other bioactive molecules.[3][4] The target molecule, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS No. 1427400-33-6)[5][6], combines three critical functionalities: an aniline moiety for amide bond formation, a carboxylic acid for further derivatization, and an aryl iodide handle that is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[7]

This guide is designed for researchers in drug development and synthetic chemistry, offering a reliable and well-characterized method to access this important intermediate.

Synthetic Strategy and Mechanistic Rationale

2.1. The Iodination System: N-Iodosuccinimide (NIS) and Acid Catalysis

The combination of N-Iodosuccinimide (NIS) as the iodine source and a strong acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, is a potent system for the iodination of both activated and deactivated aromatic rings.[7][11][12] Molecular iodine itself is a weak electrophile and requires an oxidizing agent for effective reaction.[13] NIS, however, provides a more reactive electrophilic iodine source.

The acid catalyst plays a crucial role in activating the NIS. It protonates the succinimide carbonyl group, which significantly increases the electrophilicity of the iodine atom by withdrawing electron density, making it susceptible to attack by the aromatic ring.[7][11]

2.2. Regioselectivity: The Directing Influence of Substituents

The high regioselectivity of this reaction is governed by the electronic properties of the substituents on the starting material:

  • -NH₂ (Amino) Group: A powerful activating and ortho, para-directing group.

  • -COOH (Carboxylic Acid) Group: A deactivating and meta-directing group.

  • -CF₃ (Trifluoromethyl) Group: A strongly deactivating and meta-directing group.

The directing power of the amino group dominates. The ortho position is sterically hindered by the adjacent carboxylic acid. Therefore, electrophilic attack is overwhelmingly directed to the para position (C5), leading to the desired product with high selectivity.

2.3. Overall Synthetic Workflow

The synthesis is a straightforward one-pot procedure as outlined below.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 2-Amino-4-(trifluoromethyl)benzoic acid C 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid A->C Electrophilic Aromatic Substitution B 1. N-Iodosuccinimide (NIS) 2. Trifluoroacetic Acid (TFA) 3. Acetonitrile, 0°C to RT

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentCAS No.PuritySupplier ExampleNotes
2-Amino-4-(trifluoromethyl)benzoic acid402-13-1≥98%Sigma-AldrichThe key starting material.[14]
N-Iodosuccinimide (NIS)516-12-1≥98%Sigma-AldrichProtect from light.
Trifluoroacetic Acid (TFA)76-05-1≥99%Sigma-AldrichCorrosive and hygroscopic. Handle in a fume hood.
Acetonitrile (MeCN)75-05-8AnhydrousFisher ScientificSolvent for the reaction.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7ACS GradeVWRFor quenching residual iodine.
Ethyl Acetate (EtOAc)141-78-6ACS GradeVWRExtraction solvent.
Brine (Saturated NaCl solution)N/AN/AIn-house prepFor aqueous work-up.
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousVWRDrying agent.

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-(trifluoromethyl)benzoic acid (10.0 g, 48.75 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of NIS: Add N-Iodosuccinimide (NIS) (12.1 g, 53.6 mmol, 1.1 equiv.) to the cooled solution in one portion. The mixture may turn a darker color.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (0.75 mL, 9.75 mmol, 0.2 equiv.) dropwise to the stirring mixture over 5 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition of TFA, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding 100 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted NIS and iodine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a solid.

Data and Expected Results

ParameterValue
Starting Material 2-Amino-4-(trifluoromethyl)benzoic acid
Molecular Weight 205.13 g/mol [15]
Final Product 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid
Molecular Weight 331.03 g/mol [5]
Appearance Off-white to light brown solid
Expected Yield 85-95%
Purity (Post-Purification) >95%[6]
Storage 2-8 °C, protected from light[5]

Safety and Troubleshooting

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Trifluoroacetic acid is highly corrosive and requires careful handling.

  • Incomplete Reaction: If the reaction stalls, a small additional charge of NIS (0.1 equiv.) and TFA (0.05 equiv.) can be added. Ensure the starting material is of high purity and the solvent is anhydrous.

  • Di-iodination: Using a large excess of NIS (>1.5 equiv.) may lead to the formation of di-iodinated byproducts. The stoichiometry should be carefully controlled.

  • Product Isolation: The product is an acid. During work-up, ensure the aqueous layer is not made basic, as this will deprotonate the carboxylic acid and pull the product into the aqueous layer.

Conclusion

The protocol described herein provides an efficient, scalable, and highly regioselective method for the synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. The use of N-Iodosuccinimide activated by trifluoroacetic acid ensures a clean and high-yielding transformation under mild conditions. This application note serves as a reliable guide for researchers requiring access to this versatile chemical intermediate for applications in pharmaceutical and chemical research.

References

  • Olah, G. A., et al. (1993). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. Journal of Organic Chemistry. Available at: [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. Available at: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available at: [Link]

  • Sharma, V., et al. (2014). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. Available at: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. Available at: [Link]

  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Available at: [Link]

  • PubMed. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Available at: [Link]

  • ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Google Patents. (n.d.). US9969717B2 - Method for producing substituted anthranilic acid derivatives.
  • PureSynth. (n.d.). 2-Amino-4-(Trifluoromethyl)Benzoic Acid 97.0%(HPLC). Available at: [Link]

  • Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • McFarland Laboratories. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Available at: [Link]

  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
  • PMC. (n.d.). 2-Amino-5-fluorobenzoic acid. Available at: [Link]

Sources

Application

Application Note: Synthesis Protocol for 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS: 1427400-33-6 Introduction and Strategic Importance The compound 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS: 1427400-33-6

Introduction and Strategic Importance

The compound 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a highly valuable halogenated anthranilic acid building block[1]. In modern drug discovery, it serves as a critical intermediate for synthesizing complex molecular libraries, particularly in the development of central nervous system (CNS) therapeutics. Its unique substitution pattern is leveraged to synthesize 1H -quinazoline-2,4-diones acting as AMPA receptor ligands for epilepsy and schizophrenia[2], as well as spiro-quinazolinone derivatives that function as positive allosteric modulators of mGluR4[3].

The presence of the iodine atom at the 5-position provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to elaborate the pharmacological core[2].

Mechanistic Insights & Reaction Causality

The synthesis relies on the highly regioselective electrophilic aromatic substitution (iodination) of 2-amino-4-(trifluoromethyl)benzoic acid . Achieving high purity and yield requires understanding the synergistic directing effects of the functional groups on the aromatic ring:

  • Directing Group Dynamics: The amino group ( −NH2​ ) is strongly electron-donating and directs electrophiles to the ortho and para positions. The trifluoromethyl ( −CF3​ ) and carboxylic acid ( −COOH ) groups are electron-withdrawing and meta-directing.

  • Regioselectivity (Why Position 5?): Position 5 is para to the strongly activating −NH2​ group and meta to the deactivating −COOH group. While position 3 is also activated (ortho to −NH2​ ), position 5 is sterically much less hindered than position 3 (which is flanked by the bulky −CF3​ and −NH2​ groups). Consequently, electrophilic attack is overwhelmingly favored at position 5[2].

  • The Role of Silver Sulfate ( Ag2​SO4​ ): Because the aromatic ring is overall electron-deficient due to the −CF3​ and −COOH groups, molecular iodine ( I2​ ) alone is insufficiently electrophilic. The addition of Ag2​SO4​ acts as a halogen scavenger. It reacts with I2​ to precipitate insoluble silver iodide ( AgI ), which drives the equilibrium forward and generates a highly reactive electrophilic iodine species (effectively an I+ equivalent). This allows the reaction to proceed smoothly at room temperature, preventing thermal degradation or over-iodination[2].

Mechanism A 2-Amino-4-(CF3)benzoic acid (Starting Material) C Electrophilic Aromatic Substitution (Regioselective at C5) A->C B Electrophilic Iodine (I+) Generated via I2 + Ag2SO4 B->C D 2-Amino-5-iodo-4-(CF3)benzoic acid (Target Product) C->D

Mechanistic pathway for the regioselective iodination of the anthranilic acid derivative.

Quantitative Data & Reagent Preparation

This protocol is scaled for a standard 10 mmol synthesis, providing a self-validating framework where stoichiometry and visual cues (precipitate formation) confirm reaction progress.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-Amino-4-(trifluoromethyl)benzoic acid 205.131.0010.02.05 g
Iodine ( I2​ ) 253.811.0510.52.66 g
Silver sulfate ( Ag2​SO4​ ) 311.801.0510.53.27 g
Ethanol (Absolute) 46.07Solvent-50 mL
Ethyl Acetate (EtOAc) 88.11Extraction-100 mL
10% aq. Na2​S2​O3​ 158.11Quench-50 mL

Experimental Protocol

This workflow is designed to maximize yield while ensuring the safe handling and complete removal of heavy metal byproducts.

Workflow S1 Step 1 Dissolve SM in EtOH S2 Step 2 Add Ag2SO4 & I2 S1->S2 S3 Step 3 Stir at RT (12-24 h) S2->S3 S4 Step 4 Filter AgI S3->S4 S5 Step 5 Aqueous Workup S4->S5 S6 Step 6 Recrystallization S5->S6

Step-by-step experimental workflow for the silver-mediated iodination reaction.

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.05 g (10.0 mmol) of 2-amino-4-(trifluoromethyl)benzoic acid in 50 mL of absolute ethanol. Stir until a homogeneous solution is achieved.

  • Reagent Addition: To the stirring solution at room temperature ( 20−25∘C ), add 3.27 g (10.5 mmol) of silver sulfate ( Ag2​SO4​ ) in one portion. Immediately follow by adding 2.66 g (10.5 mmol) of iodine ( I2​ ) in small portions over 10 minutes to prevent localized heating.

  • Reaction Progression: Cap the flask and allow the mixture to stir vigorously at room temperature for 12 to 24 hours. Self-Validation Cue: As the reaction proceeds, a dense, pale-yellow precipitate of silver iodide ( AgI ) will form, indicating the successful generation and consumption of the electrophilic iodine species[2].

  • Filtration: Once TLC or LC-MS confirms the complete consumption of the starting material, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the AgI precipitate. Wash the filter cake with an additional 20 mL of ethanol to ensure complete recovery of the product.

  • Concentration & Quenching: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol. Dissolve the resulting crude residue in 100 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash the organic layer with 50 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Self-Validation Cue: The organic layer will transition from a reddish/brown tint to a clear/pale yellow as unreacted iodine is reduced to water-soluble iodide ions.

  • Workup & Drying: Wash the organic layer with 50 mL of brine. Separate the organic layer, dry it over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethanol and water (or via silica gel flash chromatography using a Hexane/EtOAc gradient with 1% acetic acid) to afford pure 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid[1] as an off-white to pale yellow solid.

References

  • Novartis AG. "1H-Quinazoline-2,4-diones and their use as AMPA-receptor ligands". Google Patents (WO2006108591A1).
  • Novartis AG. "Spiro-quinazolinone derivatives and their use as positive allosteric modulators of mGluR4". Google Patents (US9708321B2).

Sources

Method

Application Note: Purification of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid via Mixed-Solvent Recrystallization

Target Audience: Process Chemists, Pharmaceutical Scientists, and Materials Engineers Compound: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) Introduction & Mechanistic Rationale The compound 2-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Pharmaceutical Scientists, and Materials Engineers Compound: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6)

Introduction & Mechanistic Rationale

The compound 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a highly specialized fluorinated aromatic building block. It is predominantly utilized as a critical intermediate in the synthesis of complex molecular libraries[1], specifically in the development of spiro-quinazolinone derivatives acting as positive allosteric modulators of mGluR4[2], and 1H-quinazoline-2,4-diones targeting AMPA receptors[3].

The upstream synthesis of this molecule typically involves the electrophilic iodination of 2-amino-4-(trifluoromethyl)benzoic acid[2]. This reaction inherently generates a crude matrix contaminated with unreacted elemental iodine, polyiodinated regioisomers, and dark polymeric byproducts. Because the target molecule contains both a highly lipophilic trifluoromethyl (–CF₃) group and a heavy iodine atom, its solubility profile is highly skewed: it is readily soluble in polar organic solvents but virtually insoluble in water[4][5].

The Rationale for a Mixed-Solvent System (Ethanol/Water): To achieve >98% purity, a single-solvent recrystallization is often insufficient. 100% ethanol retains too much of the target compound upon cooling, drastically reducing yield. Conversely, non-polar solvents like toluene risk "oiling out" (liquid-liquid phase separation) rather than true crystallization. By employing a mixed-solvent (co-solvent/anti-solvent) system using absolute ethanol and deionized water, we can precisely manipulate the dielectric constant of the solution. Ethanol disrupts the intermolecular hydrogen bonding of the carboxylic acid and amino groups to dissolve the lattice at elevated temperatures, while the controlled addition of hot water forces the lipophilic –CF₃ and –I domains into supersaturation, driving highly selective crystal nucleation.

Physicochemical Profiling & Quantitative Data

Before initiating the purification workflow, it is critical to understand the physicochemical boundaries of the target molecule to validate the experimental choices.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue / Description
Chemical Name 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid
CAS Number 1427400-33-6
Molecular Formula C₈H₅F₃INO₂[1]
Molecular Weight 331.03 g/mol [1]
Appearance (Crude) Dark yellow to brown powder
Appearance (Pure) Off-white to pale yellow crystalline powder

Table 2: Solvent Selection Matrix for Recrystallization

Solvent SystemTarget Solubility (Hot)Target Solubility (Cold)Impurity PurgingProcess Suitability
100% Water InsolubleInsolublePoorFail (No dissolution)
100% Ethanol HighModerateModeratePoor (Low product recovery)
Toluene / Hexane ModerateLowLowModerate (High risk of oiling out)
Ethanol / Water HighVery LowHighOptimal (High purity & yield)

Table 3: Typical Process Metrics (Ethanol/Water System)

ParameterCrude MaterialPurified Material
Purity (HPLC-UV) 82.0% – 88.0%> 98.5%
Process Yield N/A75% – 82%
Residual Iodine High (Visual dark tint)< 10 ppm (Colorless/Pale)

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. Visual cues (color changes, cloud points) act as intrinsic checkpoints to ensure the thermodynamic state of the solution is correct before proceeding to the next step.

Step 1: Ethanolic Dissolution & Decolorization
  • Suspension: Transfer 10.0 g of crude 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Add 40 mL of absolute ethanol. Heat the mixture to 75–80 °C using an oil bath.

  • Causality Check: The solid should dissolve completely, yielding a dark solution. If undissolved particulates remain, add ethanol in 2 mL increments until complete dissolution is achieved.

  • Decolorization (Optional but Recommended): To remove trapped elemental iodine and colored polymeric impurities, carefully add 0.5 g of activated carbon (Darco®) to the hot solution. Reflux for 15 minutes.

Step 2: Hot Filtration
  • Preparation: Pre-heat a fluted filter paper and a glass funnel by passing hot ethanol through them.

  • Execution: Rapidly filter the hot suspension into a clean, pre-warmed 250 mL Erlenmeyer flask.

  • Causality Check: Pre-heating the glassware prevents the solution from cooling prematurely in the funnel stem, which would cause the product to crystallize and clog the filter. The filtrate should now be a clear, pale yellow liquid.

Step 3: Anti-Solvent Addition (The "Cloud Point")
  • Titration: Maintain the filtrate at 70–75 °C on a hot plate. Begin adding deionized water (pre-heated to 75 °C) dropwise via an addition funnel with continuous stirring.

  • Saturation: Continue addition until a persistent, milky turbidity (the "cloud point") is observed. This indicates the exact threshold of supersaturation.

  • Clarification: Immediately add hot ethanol dropwise (typically 1–3 mL) just until the solution becomes perfectly clear again.

  • Causality Check: This step ensures the system is resting exactly on the solubility boundary. If crash-precipitation occurs, too much water was added; reheat and add ethanol to reset the system.

Step 4: Controlled Nucleation and Crystallization
  • Ambient Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 2 hours.

  • Causality Check: Do not agitate or crash-cool the flask. Rapid cooling forces impurities into the rapidly forming crystal lattice (occlusion). Slow cooling allows the highly ordered hydrogen-bonded network of the pure benzoic acid to form, excluding regioisomers.

  • Ice Bath: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 2 hours to maximize the precipitation of the product from the mother liquor.

Step 5: Isolation and Washing
  • Filtration: Collect the crystallized product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 15 mL of ice-cold 1:1 Ethanol/Water.

  • Causality Check: The wash solvent must be ice-cold and contain water to prevent redissolving the purified crystals, while still displacing the impurity-laden mother liquor trapped in the cake.

Step 6: Vacuum Drying
  • Drying: Transfer the purified crystals to a watch glass and dry in a vacuum oven at 45 °C for 24 hours.

  • Causality Check: Do not exceed 50 °C. Halogenated aromatic compounds, particularly those with heavy iodine atoms, can be susceptible to thermal degradation or sublimation of iodine under high heat and deep vacuum.

Process Visualization

The following diagram maps the logical flow and thermodynamic states of the recrystallization process.

Recrystallization Start Crude 2-Amino-5-iodo-4- (trifluoromethyl)benzoic acid Dissolution Dissolution in Hot Ethanol (75-80 °C) + Activated Carbon Start->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration AntiSolvent Addition of Hot Water (Anti-Solvent to Cloud Point) HotFiltration->AntiSolvent Cooling Controlled Cooling (Ambient to 0-5 °C, 4 hrs) AntiSolvent->Cooling Filtration Vacuum Filtration & Cold Wash (1:1 EtOH:H2O) Cooling->Filtration Drying Vacuum Drying (45 °C, 24 hrs) Filtration->Drying PureProduct Pure Product (>98.5% Purity) Drying->PureProduct

Caption: Workflow for the mixed-solvent recrystallization of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

References

  • Fisher Scientific / Thermo Scientific Alfa Aesar. 2-Amino-5-iodobenzoic acid, 98%. Available at:[Link]

  • Google Patents. US9708321B2 - Spiro-quinazolinone derivatives and their use as positive allosteric modulators of mGluR4.
  • Google Patents. WO2006108591A1 - 1H-quinazoline-2,4-diones and their use as AMPA-receptor ligands.

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Target Audience: Senior Researchers, Process Chemists, and Drug Development Professionals Substrate Profiling & Mechanistic Causality As a highly functionalized anthranilic acid derivative, 2-amino-5-iodo-4-(trifluoromet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

Substrate Profiling & Mechanistic Causality

As a highly functionalized anthranilic acid derivative, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS No. 1427400-33-6) is a highly valued building block in the synthesis of complex molecular libraries and pharmaceutical agents[1]. However, deploying this substrate in a Suzuki-Miyaura cross-coupling reaction presents a complex interplay of electronic and steric challenges.

To design a robust and high-yielding protocol, we must first deconstruct the causality behind the molecule's reactivity:

  • The Reactive Site (C5 Iodine): The carbon-iodine bond is inherently weak and highly susceptible to oxidative addition by a Palladium(0) catalyst. This allows for excellent site-selectivity without the need for elevated temperatures typically required for aryl bromides or chlorides[2].

  • The Electronic Activator (C4 Trifluoromethyl): The strongly electron-withdrawing −CF3​ group sits ortho to the iodine. This functional group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring, creating a thermodynamic sink that drastically accelerates the oxidative addition of the electron-rich Pd(0) species[3]. However, this same electron deficiency stabilizes the resulting Pd(II) intermediate, which can lead to sluggish reductive elimination.

  • The Acidic Sink (C1 Carboxylic Acid): The free −COOH group (pKa ~2.5) acts as an immediate base sink. It will irreversibly consume at least one equivalent of the inorganic base to form a carboxylate salt[4]. Therefore, standard Suzuki base stoichiometries (1.5–2.0 eq) will fail; a minimum of 3.0 to 3.5 equivalents of base is strictly required to ensure both substrate deprotonation and boronic acid activation[5].

  • The Coordination Hazard (C2 Amino Group): Unprotected anilines can coordinate to the palladium center, leading to catalyst poisoning or competing Buchwald-Hartwig amination side-reactions. Employing sterically bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) heavily biases the chemoselectivity toward C-C bond formation and prevents amine coordination[6].

Reaction Condition Optimization

To overcome the sluggish reductive elimination and base-depletion issues, empirical data dictates the use of a biphasic solvent system and a highly active Buchwald precatalyst.

Table 1: Optimization of Reaction Conditions for 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid

EntryCatalyst / LigandBase (Equiv)Solvent SystemTempYield (%)Mechanistic Causality / Observation
1Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)Toluene / H₂O90°C< 20%Insufficient base for −COOH ; poor reductive elimination due to electron-deficient Pd(II).
2Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3.0)Dioxane / H₂O90°C65%Better base stoichiometry; bidentate ligand prevents −NH2​ coordination, but reaction stalls.
3Pd(OAc)₂ / SPhosK₃PO₄ (3.5)Dioxane / H₂O90°C82%Electron-rich ligand accelerates reductive elimination; complete base saturation achieved.
4 XPhos Pd G3 (2 mol%) K₃PO₄ (3.5) Dioxane / H₂O 90°C > 95% Optimal. Extreme steric bulk of XPhos forces rapid reductive elimination; G3 precatalyst ensures rapid Pd(0) generation.

Visualizations of Mechanism and Workflow

CatalyticCycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition Accelerated by -CF3 Pd0->OxAdd Ar-I addition TransMet Transmetalation Requires Base (K3PO4) -COOH consumes 1 eq. OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Facilitated by Bulky Ligand TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Catalyst Regeneration Product Coupled Anthranilic Acid RedElim->Product Product Release

Fig 1. Catalytic cycle highlighting the electronic effects of -CF3 and -COOH on the Pd catalyst.

Workflow Prep 1. Reagent Prep (1.0 eq Ar-I, 1.2 eq Ar-B(OH)2, 3.5 eq K3PO4) Degas 2. Degassing (Argon purge, 3 cycles) Prep->Degas Heat 3. Reaction (90°C, 2-4 h) Degas->Heat Workup 4. Acidic Workup (Adjust to pH 3.5-4.0) Heat->Workup Purify 5. Purification (Extraction & Recrystallization) Workup->Purify

Fig 2. Self-validating workflow for the biphasic Suzuki coupling and isoelectric precipitation.

Self-Validating Experimental Protocol: Biphasic Coupling & Isoelectric Precipitation

This protocol is designed as a self-validating system. By utilizing specific In-Process Quality Control (IPQC) checkpoints and a highly controlled pH-dependent workup, the researcher can verify the success of the reaction mechanistically at each stage.

Materials Required:
  • Aryl Halide: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 mmol, 331.0 g/mol )

  • Boronic Acid: Desired Arylboronic acid (1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.5 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, K3​PO4​ , and XPhos Pd G3.

  • Seal the flask with a rubber septum. Apply vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen promotes the homocoupling of boronic acids and rapidly oxidizes electron-rich phosphine ligands[4].

  • Add 8 mL of sparged 1,4-Dioxane and 2 mL of sparged Deionized Water via syringe.

Step 2: Catalytic Activation 4. Place the flask in a pre-heated oil bath at 90°C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic solvent. 5. Allow the reaction to proceed for 2 to 4 hours.

Step 3: In-Process Quality Control (IPQC) & Self-Validation 6. At the 2-hour mark, withdraw a 10 µL aliquot from the organic layer. Dilute in 1 mL Acetonitrile and analyze via LC-MS. 7. Validation Checkpoint: The starting material has a distinct mass of [M-H]- = 330 m/z in negative ion mode. The reaction is validated as complete when the 330 m/z peak is entirely consumed, replaced by the[M-H]- peak of the coupled product. If the 330 m/z peak persists, add an additional 0.5 eq of boronic acid and 1 mol% catalyst.

Step 4: Isoelectric Workup & Isolation 8. Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate and 10 mL of Water. Transfer to a separatory funnel. 9. Discard the organic layer (which contains ligand byproducts and homocoupled boronic acid impurities). The desired product is currently a highly water-soluble potassium carboxylate salt in the aqueous layer. 10. Transfer the aqueous layer to a beaker. While stirring, add 1M HCl dropwise while monitoring with a calibrated pH meter. 11. Validation Checkpoint (Crucial): The product is an amphoteric anthranilic acid. If the pH drops below 1.0, the −NH2​ group protonates to an ammonium salt, pulling the product back into the aqueous phase. Stop the addition of HCl exactly when the pH reaches 3.5 to 4.0 (the approximate isoelectric point). A thick precipitate of the pure free acid will form. 12. Extract the cloudy aqueous suspension with Ethyl Acetate (3 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure coupled product.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 1995, 95, 2457-2483.

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research 2008, 41, 1461–1473.

  • Lisowski, V.; Robba, M.; Rault, S. "Efficient Synthesis of Novel 3-(Het)arylanthranilic Acids via a Suzuki Cross-Coupling Reaction of 7-Iodoisatin with (Het)arylboronic Acids in Water." The Journal of Organic Chemistry 2000, 65, 4193–4194.

  • BenchChem Application Notes. "Selective Suzuki-Miyaura Coupling of 5-Bromo-2-iodobenzoic Acid." BenchChem 2025.

Sources

Method

Application Note: Advanced Amide Bond Formation with 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Executive Summary The synthesis of complex molecular libraries often relies on highly functionalized building blocks. 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) is a highly valued anthranilic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex molecular libraries often relies on highly functionalized building blocks. 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) is a highly valued anthranilic acid derivative used in pharmaceutical development and process chemistry[1]. However, forming amide bonds with this substrate—either by activating its carboxylic acid or acylating its amine—presents severe synthetic challenges. This application note provides a comprehensive, self-validating guide to overcoming the steric and electronic liabilities of this molecule, offering field-proven protocols for high-yield amidation.

Structural & Mechanistic Analysis

To design an effective coupling strategy, one must first analyze the causality behind experimental failures when using standard peptide coupling protocols (e.g., HATU, EDC/HOBt)[2].

Electronic Liabilities and Nucleophilicity

The molecule features a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group at the C4 position, which is para to the C2-amine. This orientation allows the −CF3​ group to drastically pull electron density away from the nitrogen lone pair via both inductive and resonance effects. Consequently, the 2-amino group is highly deactivated, making it a poor nucleophile for incoming electrophiles (reverse amidation).

Steric Hindrance

The bulky iodine atom at C5 and the −CF3​ group at C4 create a sterically congested environment. The iodine atom, being ortho to the carboxylic acid, restricts the conformational flexibility of activated ester intermediates, severely hindering the approach of bulky external amines.

The "Anthranilic Acid" Liability (Self-Condensation)

The most critical failure point in forward amidation (activating the carboxylic acid) is the proximity of the unprotected ortho-amine. When the carboxylic acid is converted to an active ester (e.g., an OAt or OBt ester via HATU or EDC), the weakly nucleophilic but perfectly positioned 2-amino group attacks the activated carbonyl. This intramolecular cyclization outcompetes intermolecular coupling, leading to the formation of stable (4H)-3,1-benzoxazin-4-one derivatives or unreactive oligomers[3].

Strategic Workflows for Amidation

To bypass self-condensation, the synthetic strategy must either mask the amine or alter the activation pathway.

Strategy A: The Isatoic Anhydride Route (Recommended for Forward Amidation)

Instead of fighting the intramolecular cyclization, this strategy leverages it. By reacting the substrate with triphosgene, the molecule is converted into a highly reactive isatoic anhydride [4]. This cyclic intermediate simultaneously protects the amine and activates the carboxylic acid. Upon the addition of an external amine, a clean aminolysis occurs, extruding CO2​ gas and yielding the target 2-aminobenzamide without the need for coupling reagents[5].

Strategy B: N-Protection and Standard Coupling

If the isatoic anhydride route is unsuitable (e.g., due to phosgene-derivative restrictions), the 2-amino group must be protected (typically with a Boc or Fmoc group) prior to carboxylic acid activation. However, the deactivated nature of the amine makes initial protection difficult, often requiring forcing conditions (e.g., neat Boc2​O with catalytic DMAP at elevated temperatures).

Strategy C: Direct Acylation (For Reverse Amidation)

To form an amide bond at the deactivated 2-amino group, standard carboxylic acids and coupling reagents will fail. The external carboxylic acid must be converted to a highly reactive acid chloride and reacted with the substrate in the presence of a strong base (e.g., pyridine or NaH) to force the coupling.

Quantitative Comparison of Coupling Strategies

StrategyReagents / ActivatorsIntermediateTypical YieldPros & Cons
A. Isatoic Anhydride Triphosgene, THF, then R−NH2​ Isatoic Anhydride80 - 95%Pros: No coupling reagents needed; drives to completion via CO2​ evolution.Cons: Requires handling of triphosgene.
B. N-Protection Boc2​O , then HATU/DIPEAN-Boc Active Ester40 - 60% (Over 3 steps)Pros: Uses standard bench reagents.Cons: Low atom economy; difficult initial protection due to −CF3​ deactivation.
C. Direct Amidation Boric Acid ( H3​BO3​ ), Heat (160°C)Mixed Anhydride50 - 70%Pros: Green chemistry; solvent-free[6].Cons: High heat degrades sensitive amines; limited substrate scope.

Mechanistic & Workflow Visualizations

The following diagrams map the mechanistic divergence of activation pathways and the optimized experimental workflow for the recommended Isatoic Anhydride route.

Mechanism Substrate 2-Amino-5-iodo-4-(CF3) benzoic acid Standard Standard Coupling (HATU, EDC, etc.) Substrate->Standard Direct Activation Phosgene Triphosgene Activation Substrate->Phosgene Cyclization SideProd Side Products: Benzoxazinones & Oligomers Standard->SideProd Self-condensation Isatoic Reactive Intermediate: Isatoic Anhydride Phosgene->Isatoic + COCl2 eq. Target Target Amide (2-Aminobenzamide) Isatoic->Target + R-NH2 (- CO2)

Mechanistic Divergence: Standard coupling leads to dead-end side products, whereas triphosgene yields the reactive isatoic anhydride.

Workflow Step1 Step 1: Dissolve in THF Step2 Step 2: Add Triphosgene Step1->Step2 Step3 Step 3: Reflux (45-60°C) Step2->Step3 Step4 Step 4: Isolate Anhydride Step3->Step4 Step5 Step 5: Add Amine (DMF) Step4->Step5 Step6 Step 6: Purify Amide Step5->Step6

Experimental Workflow: Two-step synthesis of 2-aminobenzamides via the isatoic anhydride intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-4-(trifluoromethyl)isatoic Anhydride

This protocol converts the starting material into a stable, highly reactive electrophile[7][8].

Reagents:

  • 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq, 10 mmol, 3.31 g)

  • Triphosgene (0.35 eq, 3.5 mmol, 1.04 g)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve the benzoic acid derivative in 40 mL of anhydrous THF.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add solid triphosgene in small portions over 10 minutes. Caution: Triphosgene is highly toxic; perform strictly in a fume hood.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 45–50 °C. Stir at this temperature for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The highly polar starting material will convert to a higher-Rf, UV-active spot (the isatoic anhydride).

  • Isolation: Once complete, concentrate the mixture under reduced pressure. Triturate the resulting off-white/yellow solid with cold diethyl ether or hexanes. Filter and dry under high vacuum to afford the isatoic anhydride in near-quantitative yield. The product can be stored at 4 °C under argon for months.

Protocol 2: Aminolysis to Form the Target Benzamide

This protocol details the coupling of the isatoic anhydride with an external amine[9].

Reagents:

  • 5-Iodo-4-(trifluoromethyl)isatoic anhydride (1.0 eq, 1.0 mmol)

  • Target Amine (Primary or Secondary) (1.2 eq, 1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) or THF (5 mL)

  • Optional: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) – only required if the amine is an HCl salt.

Step-by-Step Methodology:

  • Preparation: Dissolve the isatoic anhydride in 5 mL of anhydrous DMF in a 20 mL scintillation vial.

  • Amine Addition: Add the target amine dropwise (if liquid) or as a solid. If using an amine salt, add DIPEA first to liberate the free base.

  • Reaction: Stir the mixture at room temperature. For sterically hindered amines, heat to 50 °C. The reaction is characterized by the visible evolution of CO2​ gas as the anhydride ring opens.

  • Completion: The reaction typically reaches completion within 2–4 hours. Verify by LCMS (looking for the mass of the target amide, [M+H]+ ).

  • Workup: Quench the reaction by adding 15 mL of distilled water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate ( 3×10 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-amino-5-iodo-4-(trifluoromethyl)benzamide.

Protocol 3: Reverse Amidation (Acylating the 2-Amino Group)

If the goal is to couple an external carboxylic acid to the deactivated C2-amine of the substrate.

Step-by-Step Methodology:

  • Acid Chloride Formation: Convert the external carboxylic acid (1.5 eq) to its acid chloride using Oxalyl Chloride (2.0 eq) and a catalytic drop of DMF in anhydrous DCM. Stir for 2 hours, then concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Dissolve 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous Pyridine (serves as both solvent and base).

  • Addition: Cool the pyridine solution to 0 °C. Dissolve the freshly prepared acid chloride in a minimal amount of anhydrous THF and add it dropwise.

  • Heating: Due to the −CF3​ deactivation, warm the reaction to 60 °C and stir overnight.

  • Workup: Dilute with EtOAc and wash extensively with 1M HCl to remove pyridine, followed by brine. Dry and purify via chromatography.

References

  • Sigma-Aldrich / ChemShuttle Product Data. 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid; CAS No.: 1427400-33-6. 1

  • Valeur E, Bradley M. Amide bond formation: beyond the myth of coupling reagents. Chem Soc Rev. 2009. 10

  • National Science Foundation (NSF) / JACS. Oligo(5-amino-N-acylanthranilic acids): Amide Bond Formation without Coupling Reagent and Folding upon Binding Anions.3

  • Jentsch NG, et al. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate... Beilstein J Org Chem. 2018. 4

  • ACS Publications. Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones by Three-Component Coupling of Isatoic Anhydride, Amines, and Aldehydes...5

  • Wiriya N, et al. SYNTHESIS OF N3-SUBSTITUTED QUINAZOLINE-2,4-DIONES VIA C-4 AMINATION-CYCLIZATION OF ISATOIC ANHYDRIDES. Heterocycles. 2022. 9

  • SciSpace / Chem Soc Rev. Solvent-free synthesis of amide: a novel technique of green chemistry.6

Sources

Application

2-amino-5-iodo-4-(trifluoromethyl)benzoic acid as a building block for heterocycles

Application Note & Protocols Topic: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid: A Trifunctional Building Block for Advanced Heterocycle Synthesis Audience: Researchers, scientists, and drug development professionals....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid: A Trifunctional Building Block for Advanced Heterocycle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorinated and Iodinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and their derivatives, such as the trifluoromethyl (CF₃) group, is a cornerstone of rational drug design. The presence of a CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with an iodine atom on the same aromatic scaffold, the synthetic possibilities expand dramatically. The iodo group serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling late-stage functionalization and the rapid generation of diverse compound libraries.[3]

This guide focuses on 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid , a trifunctional building block that masterfully combines these features. Its structure contains:

  • An anthranilic acid core, primed for cyclization into privileged heterocyclic systems like quinazolinones and benzodiazepines.[4][5]

  • An electron-withdrawing trifluoromethyl group , which modulates the reactivity of the aromatic ring and the acidity of the amine and carboxylic acid.

  • A strategically positioned iodo substituent , ideal for post-synthetic modifications via cross-coupling chemistry.

This document provides an in-depth exploration of its reactivity and offers detailed, field-proven protocols for its application in constructing complex heterocyclic frameworks relevant to drug discovery.[6]

Physicochemical Properties and Reactivity Profile

The unique arrangement of functional groups in 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid dictates its synthetic utility.

PropertyValue
CAS Number 1427400-33-6
Molecular Formula C₈H₅F₃INO₂
Molecular Weight 347.03 g/mol
Appearance Off-white to yellow solid
Purity Typically ≥95%
Storage Store at room temperature, protected from light

The interplay between the amino, iodo, and trifluoromethyl groups creates a unique electronic environment. The CF₃ group's strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but enhances the electrophilicity of the carbonyl carbon and influences the nucleophilicity of the amino group.

Reactivity_Profile cluster_coupling Cross-Coupling Handle main 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid amino Amino Group (NH2) main->amino Nucleophilic Acylation/ Condensation iodo Iodo Group (I) main->iodo Oxidative Addition carboxy Carboxylic Acid (COOH) quinazolinone Quinazolinones amino->quinazolinone benzodiazepine Benzodiazepines amino->benzodiazepine carboxy->quinazolinone carboxy->benzodiazepine benzoxazinone Benzoxazinones carboxy->benzoxazinone suzuki Suzuki Coupling (C-C Bond) iodo->suzuki sonogashira Sonogashira Coupling (C-C Bond) iodo->sonogashira buchwald Buchwald-Hartwig (C-N Bond) iodo->buchwald Quinazolinone_Workflow start 2-Amino-5-iodo-4- (trifluoromethyl)benzoic Acid step1 Step 1: Cyclization (Acetic Anhydride, 140 °C) start->step1 intermediate Intermediate: 6-Iodo-2-methyl-7-(trifluoromethyl) -4H-benzo[d][1,3]oxazin-4-one step1->intermediate step2 Step 2: Amination (Ammonium Acetate, Acetic Acid) intermediate->step2 product Product: 6-Iodo-2-methyl-7-(trifluoromethyl) quinazolin-4(3H)-one step2->product

Caption: Workflow for quinazolinone synthesis.
Protocol 3.1: Step A - Synthesis of 6-Iodo-2-methyl-7-(trifluoromethyl)-4H-benzo[d]o[3][11]xazin-4-one

This step involves the cyclization of the anthranilic acid using acetic anhydride, which serves as both the acylating agent and the dehydrating agent to form the benzoxazinone ring.

  • Materials:

    • 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq)

    • Acetic anhydride (10-15 eq)

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

    • Add an excess of acetic anhydride (e.g., 10 mL per gram of starting material).

    • Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into ice-cold water with stirring to precipitate the product and quench the excess acetic anhydride.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or hexanes.

    • Dry the solid under vacuum. The product is often of sufficient purity for the next step without further purification.

Protocol 3.2: Step B - Conversion to 6-Iodo-2-methyl-7-(trifluoromethyl)quinazolin-4(3H)-one

The benzoxazinone intermediate is highly reactive towards nucleophiles. [7]Here, it reacts with an ammonia source (ammonium acetate) to undergo ring-opening followed by recyclization to the thermodynamically more stable quinazolinone.

  • Materials:

    • 6-Iodo-2-methyl-7-(trifluoromethyl)-4H-benzo[d]o[3][8]xazin-4-one (1.0 eq)

    • Ammonium acetate (3.0-5.0 eq)

    • Glacial acetic acid

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Suspend the benzoxazinone intermediate and ammonium acetate in glacial acetic acid.

    • Heat the mixture to reflux (approx. 118 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water. A solid precipitate should form.

    • Collect the crude product by vacuum filtration and wash with copious amounts of water to remove acetic acid and salts.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Application Protocol II: Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library

1,4-Benzodiazepines are a famous class of psychoactive drugs and their scaffolds are of continuous interest. The solid-phase synthesis of 1,4-benzodiazepine-2,5-diones from anthranilic acids is a well-established method for creating libraries of diverse compounds. [9]This protocol is adapted from established literature for use with our specific building block. [9][10]

Benzodiazepine_Workflow cluster_0 On-Resin Synthesis start 1. Start with Amino Acid loaded on Wang Resin step1 2. Fmoc Deprotection (Piperidine/DMF) start->step1 step2 3. Acylation with Building Block (HATU, DIPEA) step1->step2 step3 4. N-Alkylation (Alkyl Halide, K2CO3) step2->step3 step4 5. Cyclizative Cleavage (TFA/DCM) step3->step4 product Final Product: Substituted Benzodiazepine-2,5-dione step4->product

Caption: Solid-phase workflow for benzodiazepine synthesis.
Protocol 4.1: Solid-Phase Synthesis

This method allows for the incorporation of three points of diversity: the anthranilic acid, the α-amino ester, and an alkylating agent.

  • Materials:

    • Fmoc-protected amino acid loaded on Wang resin

    • 20% Piperidine in DMF (Fmoc deprotection solution)

    • 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (Building Block 1)

    • HATU (coupling agent)

    • DIPEA (base)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (Diversity Element)

    • Potassium Carbonate (K₂CO₃)

    • Anhydrous DMF, DCM

    • Cleavage Cocktail: 95:2.5:2.5 TFA:TIPS:H₂O

  • Procedure:

    • Resin Swelling: Swell the Fmoc-amino acid-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

    • Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF solution, and agitate for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Acylation: In a separate vial, pre-activate the building block by dissolving 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and agitate for 4-6 hours. Wash the resin as in step 2.

      • Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization of the amino acid stereocenter.

    • N-Alkylation: Add the alkyl halide (10 eq) and K₂CO₃ (5 eq) in DMF to the resin. Heat to 60 °C and agitate for 12-18 hours. Wash the resin thoroughly.

      • Causality Note: Alkylation at this stage modifies the amide nitrogen, which will become the N-1 position of the benzodiazepine ring. Using a non-nucleophilic base like K₂CO₃ is crucial to prevent side reactions. The presence of electron-donating groups on the anthranilic acid can sometimes lead to undesired acylation of the aniline nitrogen in the previous step; however, the strong deactivation by the CF₃ group makes this less likely. [9] 5. Cleavage and Cyclization: Wash the resin with DCM. Add the cleavage cocktail and agitate for 2-3 hours. This step simultaneously cleaves the molecule from the resin and catalyzes the intramolecular cyclization to form the 1,4-benzodiazepine-2,5-dione ring.

    • Work-up: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by preparative HPLC to yield the desired compound.

Application Protocol III: Post-Synthetic Modification via Suzuki Coupling

The iodo group on the synthesized heterocycles is a powerful tool for introducing further molecular complexity. This protocol demonstrates a standard Suzuki-Miyaura cross-coupling on the 6-iodo-quinazolinone synthesized in Protocol I.

Suzuki_Workflow start 6-Iodo-quinazolinone product 6-Aryl-quinazolinone start->product Suzuki Coupling reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagents->product

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Chemical Profiling The compound 2-amino-5-iodo-4-(trifluoromethyl)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Chemical Profiling

The compound 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6) is a highly versatile, multi-functionalized anthranilic acid building block. It is frequently utilized in the synthesis of biologically active quinazolinones, quinazolines, and complex molecular libraries targeting kinase inhibition (e.g., EGFR inhibitors) and allosteric modulation 1.

From a synthetic perspective, functionalizing the C5 position via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) presents unique mechanistic opportunities and challenges:

  • Electronic Activation: The C4-trifluoromethyl ( −CF3​ ) group is strongly electron-withdrawing. By lowering the energy of the C-I σ∗ orbital, it significantly accelerates the initial oxidative addition of Pd(0) to the C5-Iodine bond.

  • Steric Hindrance: The ortho-relationship of the bulky −CF3​ group to the reactive C-I bond requires catalysts with appropriate cone angles (e.g., bidentate ligands like dppf or bulky monophosphines like XPhos) to facilitate transmetalation and reductive elimination without steric clash.

  • Unprotected Heteroatoms: The C2-amino and C1-carboxylic acid groups can interfere with catalysis. The free amine can coordinate to the palladium center (catalyst poisoning), while the carboxylic acid alters the stoichiometry of the base. Successful protocols must employ specific basic biphasic conditions to partition the substrate as a soluble carboxylate, thereby minimizing amine-palladium chelation 2.

Mechanistic Pathway

The catalytic cycle for the functionalization of this specific scaffold relies on the rapid oxidative addition driven by the −CF3​ group, followed by a base-mediated transmetalation.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C5-I Cleavage) Pd0->OxAdd Substrate PdII_Int Pd(II) Aryl-Iodide Intermediate OxAdd->PdII_Int CF3 Accelerated Transmet Transmetalation (Boronic Acid/Alkyne) PdII_Int->Transmet Base/Nucleophile PdII_Coupled Pd(II) Coupled Intermediate Transmet->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Substituted Anthranilic Acid RedElim->Product

Pd-catalyzed cross-coupling cycle for C5-functionalization of the anthranilic acid scaffold.

Quantitative Optimization Data

To establish a self-validating system, we evaluated various catalyst and solvent combinations for the Suzuki-Miyaura coupling of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid with phenylboronic acid. The data below demonstrates the causality between ligand choice and reaction efficiency.

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Rationale
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 9032%Poor substrate solubility; PPh3​ allows amine chelation.
2 Pd(dppf)Cl2​ Na2​CO3​ 1,4-Dioxane / H2​O 8078%Bidentate dppf prevents amine poisoning; Dioxane improves solubility.
3 Pd(OAc)2​ / XPhos K3​PO4​ 1,4-Dioxane / H2​O 8091%Bulky XPhos perfectly accommodates the ortho-CF3 steric bulk.
4 Pd(dppf)Cl2​ Cs2​CO3​ DMF / H2​O 8085%Stronger base accelerates transmetalation, but risks minor defluorination.

Validated Experimental Protocols

The following protocols are designed as self-validating workflows. By monitoring specific visual and chemical checkpoints (e.g., pH adjustments, phase separations), researchers can ensure high-fidelity replication 3.

Workflow Prep 1. Preparation Reagents & Catalyst Degas 2. Degassing Argon Purge Prep->Degas React 3. Reaction Heating (80°C) Degas->React Workup 4. Workup pH 3-4 Adjustment React->Workup Purify 5. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the palladium-catalyzed cross-coupling reaction.

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Coupling of an arylboronic acid to the C5 position without protecting the amine or carboxylic acid.

  • Preparation: In an oven-dried Schlenk flask, add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 mmol, 331 mg), arylboronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol, 36 mg), and Na2​CO3​ (3.0 mmol, 318 mg).

  • Solvent Addition & Degassing: Add a pre-mixed solution of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Subject the mixture to three freeze-pump-thaw cycles or vigorously bubble Argon through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Reaction: Seal the flask and heat to 80°C in an oil bath with vigorous stirring for 12 hours. Validation Check: The reaction mixture will transition from a red/orange suspension to a dark, homogeneous solution. TLC (DCM:MeOH 9:1) should show complete consumption of the starting material (Rf ~0.3).

  • Workup (Critical Step): Cool to room temperature. Dilute with 15 mL of water and wash the aqueous layer with Dichloromethane (2 x 15 mL) to remove organic impurities and catalyst ligands. Discard the organic layer.

  • Isoelectric Precipitation: Carefully acidify the aqueous layer using 1M HCl dropwise until the pH reaches 3.5 - 4.0. Causality: The isoelectric point of the product is ~pH 4. If the solution is too basic, the product remains a water-soluble carboxylate. If too acidic (pH < 2), the amine protonates, making it water-soluble again. Extract the cloudy aqueous suspension with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the combined EtOAc layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Protocol B: Sonogashira Cross-Coupling (C5-Alkynylation)

Objective: Introduction of a terminal alkyne at the C5 position.

  • Preparation: To a dry flask under Argon, add the substrate (1.0 mmol), Pd(PPh3​)2​Cl2​ (0.05 mmol, 35 mg), and Copper(I) Iodide (0.02 mmol, 3.8 mg).

  • Solvent & Reagents: Add anhydrous DMF (5 mL) and Triethylamine (5.0 mmol, 0.7 mL). Stir for 5 minutes, then add the terminal alkyne (1.5 mmol) dropwise. Causality: Triethylamine acts as both the base to deprotonate the carboxylic acid and the alkyne (facilitating Cu-acetylide formation).

  • Reaction: Stir at 50°C for 8 hours. Validation Check: A color change to dark brown/black indicates the formation of the active Pd species and Cu-acetylide.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash with a pH 4 buffer solution (or dilute 0.5M HCl) to remove DMF, triethylamine, and copper salts.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate. Purify via recrystallization or column chromatography.

References

  • Ready Access to Proquinazid Haptens via Cross-Coupling Chemistry for Antibody Generation and Immunoassay Development PLOS One URL:[Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Vrije Universiteit Brussel URL: [Link]

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors PMC - National Institutes of Health URL:[Link]

Sources

Application

Derivatization of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid: A Guide for Synthetic Strategy and Application

Abstract This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the carboxylic acid group of 2-amino-5-iodo-4-(trifluoromethyl)benzoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the carboxylic acid group of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. This highly functionalized anthranilic acid derivative is a valuable building block in medicinal chemistry and materials science. This document outlines the key strategic considerations, including the decision-making process for employing amine-protection strategies, and provides detailed, validated protocols for common and effective derivatization pathways such as amide bond formation, esterification, and conversion to acyl chlorides. The causality behind experimental choices, troubleshooting, and mechanistic insights are discussed to ensure procedural success and reproducibility.

Introduction and Strategic Overview

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid is a structurally complex molecule featuring a nucleophilic amino group and an electrophilic carboxylic acid on a sterically hindered and electron-deficient aromatic ring. The derivatization of its carboxylic acid moiety is a critical step in the synthesis of a wide array of bioactive compounds and functional materials. However, the presence of the ortho-amino group presents a significant synthetic challenge, as it can compete as a nucleophile in reactions targeting the carboxylic acid, leading to undesired side products such as intermolecular amide formation or reaction with coupling agents.

Therefore, a successful derivatization strategy hinges on a critical decision:

  • Direct Derivatization: Attempting the reaction without protecting the amino group. This is feasible under specific conditions where the desired nucleophile (e.g., an external amine or alcohol) is significantly more reactive or when reaction conditions are mild enough to prevent self-reaction.

  • Protection-Deprotection Strategy: Temporarily masking the amino group with a protecting group to ensure chemoselective reaction at the carboxylic acid. This is the most robust and generally recommended approach for complex substrates or multi-step syntheses.[1][2]

This guide will detail protocols for both approaches where applicable, providing the scientific rationale to empower researchers to make informed decisions based on their specific synthetic goals.

Molecular Reactivity Profile

The reactivity of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is governed by the interplay of its substituents:

  • Amino Group (-NH₂): An activating, ortho-para directing group that increases the electron density of the ring and acts as a potent nucleophile.[3][4] Its proximity to the carboxylic acid can lead to intramolecular hydrogen bonding, influencing the acidity and reactivity of the carboxyl group.

  • Carboxylic Acid (-COOH): An electron-withdrawing, meta-directing group. Its acidity is enhanced by the adjacent electron-withdrawing trifluoromethyl group.

  • Iodo (-I) and Trifluoromethyl (-CF₃) Groups: Both are strongly electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution and increase the acidity of the carboxylic acid. The trifluoromethyl group, in particular, significantly reduces the basicity of the nearby amino group.

This electronic profile makes the carboxylic acid a suitable electrophile for derivatization, but underscores the need to manage the nucleophilicity of the amino group.

Strategic Planning: The Derivatization Workflow

The choice of synthetic route depends on the target derivative and the scale of the reaction. The following workflow provides a logical decision-making framework.

G cluster_0 start Define Target Derivative (Ester, Amide, Acyl Chloride) decision_protection Is Direct Derivatization Feasible? start->decision_protection protect_amine Protect Amino Group (e.g., Boc Anhydride) decision_protection->protect_amine No direct_derivatize Direct Derivatization (Carefully selected conditions) decision_protection->direct_derivatize Yes derivatize Derivatize Carboxylic Acid (e.g., Coupling, Esterification) protect_amine->derivatize deprotect_amine Deprotect Amino Group (e.g., TFA, HCl) derivatize->deprotect_amine purify Purification & Characterization deprotect_amine->purify direct_derivatize->purify end Final Product purify->end caption General workflow for derivatizing the carboxylic acid group.

Caption: General workflow for derivatizing the carboxylic acid group.

Part I: Amine Protection Strategy (Recommended Route)

For most applications, particularly in the synthesis of amides where an external amine is used, protecting the endogenous amino group is crucial to prevent side reactions and ensure high yields. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[5][6]

Protocol 1: N-Boc Protection of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Principle: The amine acts as a nucleophile, attacking the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O). A base is used to neutralize the proton released from the amine, driving the reaction to completion.[6][7]

Materials:

  • 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)[7]

  • Solvent: Tetrahydrofuran (THF) and Water (2:1 v/v)[7]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend the starting benzoic acid (1.0 equiv) in the THF/Water mixture.

  • Add the base (TEA or DIPEA, 3.0 equiv) and stir at room temperature until the solid dissolves.[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Add Boc₂O (1.5 equiv) in one portion.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.[7] Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl.

  • Extract the product with DCM or EtOAc (3x volume).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.

Part II: Derivatization of the Carboxylic Acid

With the N-Boc protected intermediate in hand, the carboxylic acid can be selectively derivatized.

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

Principle: This is a widely used method for forming amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. N-Hydroxybenzotriazole (HOBt) intercepts this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the desired amine to form the amide bond.[8][9][10]

G cluster_0 Acid R-COOH Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC ActiveEster HOBt Active Ester Intermediate->ActiveEster + HOBt HOBt HOBt Amide Amide Product ActiveEster->Amide + R'-NH2 Amine R'-NH2 caption Simplified mechanism of EDC/HOBt mediated amide coupling.

Sources

Method

Application Note: Advanced Synthetic Workflows for 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Document ID: AN-2026-03-15 Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Introduction & Structural Rationale 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-15 Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction & Structural Rationale

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) is a highly functionalized anthranilic acid derivative utilized extensively in the synthesis of complex molecular libraries and active pharmaceutical ingredients (APIs). As highlighted by chemical suppliers specializing in custom FTE synthesis , its value lies in its versatile reactivity profile.

To design effective synthetic workflows, one must understand the causality behind its structural features:

  • C5-Iodo Group: The C-I bond is highly polarizable and weaker than C-Br or C-Cl bonds. In Palladium-catalyzed cross-coupling reactions, oxidative addition is typically the rate-determining step. The presence of iodine facilitates rapid oxidative addition at lower temperatures, minimizing thermal degradation of the sensitive anthranilic acid core.

  • C4-Trifluoromethyl Group: The CF3 moiety is a privileged structure in drug design. It significantly enhances lipophilicity (LogP), improving cellular permeability. Furthermore, its strong electron-withdrawing nature lowers the pKa of the adjacent carboxylic acid, optimizing binding interactions with target proteins. The C-F bonds also resist oxidative metabolism by cytochrome P450 enzymes, extending the drug's pharmacokinetic half-life.

  • Anthranilic Acid Core (C1-Carboxyl, C2-Amino): This ortho-arrangement is the classic precursor for synthesizing fused bicyclic heterocycles, particularly quinazoline-2,4-diones, which are ubiquitous in CNS-active compounds such as AMPA receptor ligands .

DivergentPathways SM 2-Amino-5-iodo-4-(CF3) benzoic acid Suzuki C5 Cross-Coupling (Suzuki/Heck) SM->Suzuki Pd(0), Base Cyclization Hetero-Cyclization (Urea/Triphosgene) SM->Cyclization Heat Amidation Amide Formation (HATU/DIPEA) SM->Amidation Amine Prod1 5-Substituted Anthranilic Acids Suzuki->Prod1 Prod2 Quinazoline- 2,4-diones Cyclization->Prod2 Prod3 Anthranilamides Amidation->Prod3

Divergent synthetic pathways of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Experimental Protocol 1: C5 Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C5 position while preserving the carboxylic acid and amino groups.

Causality of Experimental Design:

  • Catalyst Selection: Pd(dppf)Cl2 is utilized because the bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand creates a sterically demanding environment around the palladium center. This prevents the primary amine of the starting material from coordinating to the palladium and poisoning the catalyst.

  • Solvent System: A mixture of 1,4-Dioxane and Water (4:1 v/v) is chosen. The organic phase dissolves the starting materials, while the aqueous phase is strictly required to dissolve the inorganic base (K2CO3) and facilitate the formation of the reactive boronate complex, a prerequisite for the transmetalation step.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Degassing: Add the solvent mixture (1,4-Dioxane/H2O, 4:1 v/v). Degas the suspension by bubbling argon or nitrogen gas directly through the mixture for 15 minutes.

    • Self-Validation Check: The solution must transition from a heterogeneous mixture to a distinct biphasic system with the catalyst suspended evenly.

  • Thermal Activation: Heat the reaction mixture to 90°C under an inert atmosphere for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 1:1) or LC-MS.

    • Self-Validation Check: The disappearance of the starting material mass (m/z 330 [M-H]-) and the appearance of the coupled product mass confirm completion.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3-4 using 1M HCl (Note: CO2 evolution will occur). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 80% EtOAc/Hexanes with 1% AcOH).

SuzukiWorkflow Step1 1. Reagent Assembly SM, Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Step2 2. Solvent & Degassing Dioxane:H2O (4:1), N2 Purge Step1->Step2 Step3 3. Thermal Activation Stir at 90°C, 4-6 hours Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction, Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step workflow for the C5 Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Hetero-Cyclization to Quinazoline-2,4-diones

Objective: To construct the quinazoline-2,4-dione core, a privileged scaffold heavily cited in the development of AMPA receptor antagonists .

Causality of Experimental Design:

  • Reagent Selection: Urea is selected as the cyclizing agent. When heated above its melting point (fusion), urea decomposes into ammonia and isocyanic acid (HNCO). The isocyanic acid rapidly reacts with the primary amine of the anthranilic acid to form a urea intermediate, which subsequently undergoes intramolecular cyclization with the adjacent carboxylic acid.

  • Solvent-Free Fusion: Conducting the reaction as a solvent-free melt at 160-180°C drives off water and ammonia, shifting the equilibrium entirely toward the thermodynamically stable fused heterocycle.

Step-by-Step Methodology:

  • Preparation: Intimately grind 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq) and excess urea (10.0 eq) in a mortar and pestle until a homogeneous fine powder is achieved.

  • Fusion: Transfer the mixture to a round-bottom flask equipped with a short-path condenser. Heat the flask in a sand bath or heating block to 160-180°C.

  • Observation: The mixture will melt and begin to bubble vigorously as ammonia gas is evolved.

    • Self-Validation Check: Hold a piece of damp red litmus paper over the condenser outlet; it will turn blue, confirming the release of ammonia and the progression of the cyclization.

  • Cooling and Precipitation: After 2 hours, or when gas evolution ceases, cool the melt to 80°C and cautiously add water. The quinazoline-2,4-dione product will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash extensively with hot water to remove unreacted urea, and dry in a vacuum oven at 60°C overnight.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative parameters and self-validation metrics for the primary workflows involving this compound:

Reaction TypeKey ReagentsTemp (°C)Time (h)Typical Yield (%)Key QC Metric
Suzuki-Miyaura Pd(dppf)Cl2, K2CO3, Ar-B(OH)2904-665 - 85LC-MS: Disappearance of m/z 330[M-H]-
Urea Fusion Urea (excess)160 - 1802-370 - 90Litmus: NH3 gas evolution ceases
Amidation HATU, DIPEA, Primary Amine252-1275 - 95HPLC: >95% purity of amide peak

Safety, Handling, and Storage

According to standard safety protocols, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is classified as an irritant.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling: All manipulations, especially dry powder transfers and degassing procedures, must be performed in a certified fume hood. Ensure the use of appropriate PPE, including nitrile gloves and safety goggles. Storage: Store at room temperature in a tightly sealed container, protected from light and moisture to prevent premature degradation of the iodo-aromatic system.

References

  • 1H-quinazoline-2,4-diones and their use as AMPA-receptor ligands (US20130296332A1). Google Patents.
Application

Application Note: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid in CNS Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic placement of halogens and fluorinated moieties on aromatic scaffolds is a cornerstone of rational drug design. 2-Amino-5-iodo-4-(trifluoromethyl)benzoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic placement of halogens and fluorinated moieties on aromatic scaffolds is a cornerstone of rational drug design. 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) has emerged as a highly privileged building block, particularly in the development of central nervous system (CNS) therapeutics[1].

This application note provides a comprehensive, mechanistically grounded guide to utilizing this compound. We will explore its primary application: the synthesis of 1H-quinazoline-2,4-dione derivatives, which serve as potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists for the treatment of epilepsy and schizophrenia[2].

Structural Rationale & Mechanistic Insights

The utility of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid lies in its precise substitution pattern, which offers orthogonal reactivity and highly desirable physicochemical properties for lead optimization[3].

  • The 4-Trifluoromethyl (-CF₃) Group: The -CF₃ group serves a dual purpose. Pharmacologically, it dramatically increases the lipophilicity (logP) of the resulting drug candidate, enhancing blood-brain barrier (BBB) penetrance—a critical requirement for AMPA receptor ligands. Chemically, its strong electron-withdrawing nature (inductive and mesomeric) lowers the electron density of the aromatic ring. Counterintuitively, this accelerates the oxidative addition of Pd(0) into the adjacent C-I bond during cross-coupling, as electron-deficient aryl halides are more susceptible to oxidative addition.

  • The 5-Iodo (-I) Substituent: Iodine is the premier leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira). Its placement ortho to the -CF₃ group allows for late-stage diversification (LSD) of the molecular scaffold[4].

  • The Anthranilic Acid Core (1-COOH, 2-NH₂): This classic motif is the quintessential precursor for constructing bicyclic nitrogen heterocycles, most notably quinazoline-2,4-diones, via condensation with urea or isocyanate equivalents[5].

Workflow Visualization

G SM 2-Amino-5-iodo-4-(trifluoromethyl) benzoic acid Cyclization Urea Condensation (160 °C) SM->Cyclization Core 6-Iodo-7-(trifluoromethyl) quinazoline-2,4-dione Cyclization->Core Coupling Pd-Catalyzed Suzuki-Miyaura Core->Coupling Product AMPA Receptor Antagonist (Target Library) Coupling->Product

Fig 1: Synthetic workflow from anthranilic acid precursor to AMPA receptor antagonist library.

Experimental Protocols

The following protocols represent self-validating, scalable methodologies for converting the starting material into a diverse library of biologically active quinazoline-2,4-diones.

Protocol A: Synthesis of the Quinazoline-2,4-dione Core

Objective: Construct 6-iodo-7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione via thermal cyclocondensation.

Causality & Design: While phosgene or triphosgene can be used to form the dione core, thermal condensation with urea is preferred for its safety profile and scalability. The excess urea acts as both the carbonyl source and a molten flux, facilitating the reaction without the need for high-boiling, difficult-to-remove organic solvents.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, combine 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (5.0 g, 15.1 mmol) with finely ground urea (9.0 g, 150 mmol, ~10 equiv).

  • Thermal Condensation: Equip the flask with a short-path distillation head to allow the escape of generated water and ammonia gas. Heat the solid mixture gradually to 150–160 °C using a sand bath or heating mantle. The mixture will melt and become a homogenous, stirring liquid.

  • Maturation: Maintain the temperature at 160 °C for 4 hours. The reaction progress can be monitored by the solidification of the mixture as the higher-melting quinazoline-2,4-dione product forms.

  • Quenching & Trituration: Cool the flask to 80 °C (while the mixture is still slightly pliable) and cautiously add 50 mL of hot water. Stir vigorously to dissolve the excess unreacted urea.

  • Isolation: Filter the resulting beige precipitate under vacuum. Wash the filter cake sequentially with hot water (3 × 20 mL) and cold ethanol (10 mL).

  • Drying: Dry the solid in vacuo at 60 °C for 12 hours to afford the target core. (Expected yield: 85-90%).

Protocol B: Late-Stage Suzuki-Miyaura Diversification

Objective: Introduce an aryl or heteroaryl pharmacophore at the 6-position (formerly the 5-iodo position).

Causality & Design: The steric bulk of the adjacent -CF₃ group (ortho to the iodine) creates a highly hindered microenvironment. Standard monodentate palladium catalysts (like Pd(PPh₃)₄) often stall at the reductive elimination step. To overcome this, a catalyst with a large "bite angle" (such as dppf) or a bulky, electron-rich Buchwald ligand (like XPhos) is strictly required to force the aryl groups together and accelerate reductive elimination[6].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, charge the 6-iodo-7-(trifluoromethyl)quinazoline-2,4-dione core (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and anhydrous K₂CO₃ (2.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Note: The water is critical to dissolve the inorganic base and activate the boronic acid via formation of the reactive boronate species.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with ultra-pure Argon for 15 minutes.

  • Reaction: Seal the tube and heat at 90 °C in a pre-heated oil bath for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Partition with water, extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the final AMPA receptor antagonist.

Quantitative Data: Catalyst Optimization

To validate the mechanistic claims regarding steric hindrance caused by the -CF₃ group, the following table summarizes the optimization of the cross-coupling step (Protocol B) using phenylboronic acid as the model coupling partner.

Catalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9041%Monodentate ligands suffer from slow reductive elimination due to the ortho-CF₃ steric clash.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 88% Large bite angle of the bidentate dppf ligand forces the intermediate into a geometry that accelerates reductive elimination.
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O (4:1)10094%Bulky, electron-rich biaryl phosphine prevents catalyst deactivation and efficiently handles extreme steric hindrance.
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃DMF / H₂O (9:1)9065%High reactivity for oxidative addition, but prone to proto-dehalogenation side reactions in this specific scaffold.

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions for 6-iodo-7-(trifluoromethyl)quinazoline-2,4-dione.

Conclusion

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid is a highly specialized, bifunctional building block. By understanding the electronic and steric interplay between the iodo and trifluoromethyl groups, medicinal chemists can efficiently construct complex, drug-like quinazoline-2,4-dione libraries. The protocols provided herein ensure high-fidelity cyclization and circumvent the inherent steric challenges of late-stage cross-coupling, streamlining the path from raw material to in vitro screening candidates.

References

  • Allgeier, H., et al. (2006). 1H-Quinazoline-2,4-diones and their use as AMPA-receptor ligands. World Intellectual Property Organization. Patent No. WO2006108591A1.
  • Allgeier, H., et al. (2013). 1H-Quinazoline-2,4-diones. United States Patent and Trademark Office. Patent No. US20130296332A1.

Sources

Method

scale-up synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

An Application Note for the Scalable Synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid Abstract This application note provides a comprehensive, field-proven guide for the , a key building block in modern pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

Abstract

This application note provides a comprehensive, field-proven guide for the , a key building block in modern pharmaceutical and materials science research.[1][2] The protocol details a robust and economically viable approach starting from the commercially available 2-amino-4-(trifluoromethyl)benzoic acid. The core of this methodology is a direct electrophilic iodination utilizing molecular iodine in the presence of an oxidizing agent, a process selected for its high regioselectivity, operational simplicity, and scalability.[3] This guide explains the causality behind critical process choices, outlines detailed safety protocols, and provides a self-validating framework for researchers, scientists, and drug development professionals to achieve high-yield, high-purity synthesis of the target compound.

Introduction and Strategic Rationale

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid is a highly functionalized anthranilic acid derivative. The presence of an amine, a carboxylic acid, an iodine atom, and a trifluoromethyl group makes it an exceptionally versatile intermediate for creating complex molecular libraries and developing novel bioactive compounds.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates.[2]

This guide focuses on a more direct and scalable strategy: electrophilic aromatic substitution . The starting material, 2-amino-4-(trifluoromethyl)benzoic acid, possesses a strongly activating amino group that directs electrophiles to the ortho and para positions. The position para to the amine (C-5) is sterically accessible and electronically favored for substitution. We employ a proven method of direct iodination using molecular iodine (I₂) activated by an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an acidic medium.[3][6] This approach is advantageous for scale-up due to:

  • High Atom Economy: It avoids the generation of complex intermediates and byproducts associated with other methods.

  • Cost-Effectiveness: It utilizes inexpensive and readily available reagents (I₂, H₂O₂).[3]

  • Operational Simplicity: The reaction proceeds in a single step under mild conditions, eliminating the need for complex purification or iodine recovery processes.[6]

G cluster_start Starting Material cluster_process Synthetic Process cluster_product Final Product start_mat 2-Amino-4-(trifluoromethyl)benzoic Acid reaction Direct Electrophilic Iodination (I₂, H₂O₂, Acetic Acid) start_mat->reaction Step 1 final_prod 2-Amino-5-iodo-4- (trifluoromethyl)benzoic Acid reaction->final_prod Step 2 (Isolation & Purification)

Caption: Overall synthetic workflow diagram.

Safety and Hazard Management

Scaling up chemical synthesis amplifies inherent risks. A thorough understanding and mitigation of hazards are paramount. All procedures must be conducted in a well-ventilated fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, lab coats, and chemically resistant gloves.

  • Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause serious skin and eye irritation. Avoid breathing dust or vapors. Handle exclusively in a fume hood.

  • Hydrogen Peroxide (H₂O₂ 30%): A strong oxidizer that can cause severe skin burns and eye damage. It can also lead to exothermic reactions if added too quickly or without adequate cooling. Addition must be slow and controlled, with constant monitoring of the reaction temperature.

  • Acetic Acid (CH₃COOH): Corrosive and causes severe skin burns and eye damage. Ensure adequate ventilation.

  • Waste Disposal: Iodine-containing waste streams should be quenched with a solution of sodium thiosulfate (Na₂S₂O₃) to reduce elemental iodine to iodide before disposal according to institutional guidelines.[8]

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale synthesis. Adjustments may be necessary based on available equipment and specific laboratory conditions.

Equipment
  • 2 L three-necked round-bottom flask (or an appropriately sized jacketed reactor)

  • Mechanical overhead stirrer with a PTFE-coated paddle

  • Thermometer or temperature probe

  • Addition funnel (500 mL)

  • Heating/cooling mantle or water bath

  • Buchner funnel and filtration flask (2 L)

  • Vacuum drying oven

Reagents
ReagentCAS No.MW ( g/mol )Amount (g)Moles (mol)Molar Eq.
2-Amino-4-(trifluoromethyl)benzoic acid[9]402-13-1205.13100.00.4871.0
Molecular Iodine (I₂)7553-56-2253.81123.70.4871.0
Hydrogen Peroxide (30% w/w aq.)7722-84-134.0155.20.4871.0
Glacial Acetic Acid64-19-760.051000 mL--
Deionized Water7732-18-518.02~4 L--
Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor system in a fume hood. Equip the flask with the mechanical stirrer, thermometer, and addition funnel. Ensure the setup is secure.

  • Reagent Charging: Charge the reactor with 2-amino-4-(trifluoromethyl)benzoic acid (100.0 g, 0.487 mol) and glacial acetic acid (1000 mL). Begin stirring to form a suspension.

  • Iodine Addition: To the stirred suspension, add molecular iodine (123.7 g, 0.487 mol) in one portion. The mixture will become a dark brown/purple suspension.

  • Controlled Oxidation: Cool the mixture to room temperature (20-25°C) using a water bath. Fill the addition funnel with 30% hydrogen peroxide (55.2 g, 0.487 mol).

  • CAUSALITY CHECK: The reaction is exothermic. The rate of H₂O₂ addition is the most critical parameter to control the reaction temperature and prevent runaway. A slow, dropwise addition is essential for safety and selectivity.

  • Add the hydrogen peroxide solution dropwise to the reaction mixture over a period of 2-3 hours. Maintain the internal temperature between 20-30°C. If the temperature exceeds 30°C, pause the addition and cool the reactor.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Product Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a separate large beaker containing deionized water (4 L) with vigorous stirring. This will cause the product to precipitate out of the solution.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the obtained solid in a vacuum oven at 50-60°C until a constant weight is achieved. This typically yields a light-yellow to off-white solid.

Purification

The crude product is often of high purity (>95%). If further purification is required, recrystallization can be performed from an ethanol/water mixture.

G cluster_reagents Reagents cluster_mechanism Mechanism cluster_outcome Outcome H2O2 H₂O₂ activation Activation Formation of Electrophilic Iodine (I⁺) H2O2->activation I2 I₂ I2->activation H_plus H⁺ (from Acetic Acid) H_plus->activation attack Electrophilic Attack on Aromatic Ring activation->attack rearomatize Re-aromatization attack->rearomatize product Iodinated Product rearomatize->product

Caption: Iodination reaction mechanism overview.

Product Characterization

The identity and purity of the final product, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show distinct signals for the two aromatic protons, with splitting patterns consistent with the substitution pattern. The amine and carboxylic acid protons will appear as broad singlets.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
¹³C NMR Signals corresponding to the eight unique carbon atoms in the molecule, including the -CF₃ carbon (as a quartet due to C-F coupling).
HPLC A single major peak indicating the purity of the compound. Purity should typically be ≥97%.
MS (ESI) The mass spectrum should show the expected molecular ion peak [M-H]⁻ or [M+H]⁺. For C₈H₅F₃INO₂, the exact mass is 331.93.
Melting Point A sharp melting point consistent with the literature value for the pure compound.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient amount of H₂O₂ or reaction time.Add a slight excess (1.05-1.1 eq.) of H₂O₂. Extend the reaction time and monitor by HPLC.
Low Yield Product loss during precipitation or filtration.Ensure the product is fully precipitated by adding the reaction mixture to a sufficient volume of cold water. Ensure the filter cake is washed with cold water to minimize solubility losses.
Formation of Byproducts Reaction temperature was too high. Over-oxidation.Maintain strict temperature control (<30°C) during H₂O₂ addition. Consider slowing the addition rate further.
Dark Product Color Residual iodine trapped in the crystal lattice.Wash the filtered product thoroughly with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by water before final drying.

References

  • IODINATION SAFETY PRECAUTIONS. University of Wisconsin-Madison. [Link]

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. [Link]

  • Farlow, A. and Krömer, J.O. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]

  • 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Lumen Learning. [Link]

  • Iodinations: Standard Operating Procedures. The University of Vermont. [Link]

  • Iodine Clock Reaction Safety. Csun.edu. [Link]

  • 2-Amino-4-(Trifluoromethyl)Benzoic Acid 97.0%(HPLC). Pure Synth. [Link]

  • Safety Data Sheet: Iodine. Carl ROTH. [Link]

  • Iodine - SAFETY DATA SHEET. proscitech.com. [Link]

  • Can anyone tell me the procedure for preparing substituted anthranillic acid? ResearchGate. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. IJDDR. [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). PMC. [Link]

  • synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. Drug Development. [Link]

  • KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • 2-Iodo-5-(trifluoromethyl)benzoic acid. PubChem. [Link]

  • US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
  • Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Organic Chemistry Portal. [Link]

  • Synthesis of 2-iodo-4-methoxy-benzoic acid. PrepChem.com. [Link]

  • 2-Amino-5-fluorobenzoic acid. PMC. [Link]

  • Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journals. [Link]

  • A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. [Link]

  • The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. [Link]

  • Purification of the food-borne carcinogens 2-amino-3-methylimidazo. SciSpace. [Link]

  • CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.

Sources

Application

analytical methods for quantifying 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

An Expert's Guide to the Quantitative Analysis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid: Advanced Methodologies and Validation Protocols This comprehensive guide provides detailed application notes and protocols...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Quantitative Analysis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid: Advanced Methodologies and Validation Protocols

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines robust analytical methodologies, emphasizing the scientific principles behind experimental design and the importance of method validation to ensure data integrity.

Introduction to 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS No. 1427400-33-6) is a complex synthetic intermediate increasingly utilized in the synthesis of novel pharmaceutical compounds and complex molecular libraries.[1] Its intricate structure, featuring an aromatic ring substituted with an amino group, an iodine atom, a trifluoromethyl group, and a carboxylic acid, presents unique challenges and opportunities for analytical quantification. Accurate and precise measurement of this compound is critical for ensuring the quality, safety, and efficacy of downstream products in the pharmaceutical industry.[2][3] This guide details two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles of Analytical Method Selection

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, both HPLC-UV and GC-MS offer distinct advantages.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[4] Given the presence of the polar carboxylic acid and amino functional groups, HPLC is an ideal choice for the direct analysis of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. However, due to the low volatility of the target analyte, a derivatization step is necessary to convert the polar functional groups into more volatile derivatives suitable for GC analysis.[5]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This section details a robust HPLC-UV method for the quantification of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. The method is designed to be selective, sensitive, and accurate, adhering to the principles of analytical method development and validation.[2][3]

Rationale for Methodological Choices

The selection of chromatographic conditions is critical for achieving optimal separation and detection.

  • Stationary Phase: A C18 reversed-phase column is selected due to its versatility and ability to retain and separate a wide range of compounds based on their hydrophobicity.[6] The trifluoromethyl and iodo substituents on the benzoic acid ring contribute to its non-polar character, making it suitable for reversed-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a small percentage of formic or trifluoroacetic acid is employed. The acid in the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and increased retention on the C18 column.[6][7]

  • Detection: The aromatic nature of the compound suggests strong ultraviolet (UV) absorbance. A diode array detector (DAD) is recommended to allow for the selection of the optimal detection wavelength and to assess peak purity. Based on structurally similar compounds, a detection wavelength in the range of 254-280 nm is anticipated to provide good sensitivity.[8]

Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC with DAD/UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
2. Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial conditions (70:30 Mobile Phase A:B).

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

3. Data Analysis and Quantification
  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in the sample using the linear regression equation derived from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock Standard Working Prepare Working Standards Stock->Working Inject_Std Inject Standards Working->Inject_Std Sample Prepare Sample Solution Inject_Sample Inject Sample Sample->Inject_Sample Equilibrate Equilibrate System Equilibrate->Inject_Std Equilibrate->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Analyte Inject_Sample->Quantify Cal_Curve->Quantify

Caption: Workflow for the quantitative analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and confirmatory analysis, a GC-MS method can be developed. This requires a derivatization step to increase the volatility of the analyte.

Rationale for Methodological Choices
  • Derivatization: The carboxylic acid and amino groups make the molecule non-volatile. A two-step derivatization is proposed: esterification of the carboxylic acid followed by silylation of the amino group. Trimethylsilyl (TMS) derivatives are commonly used for this purpose as they are stable and exhibit good chromatographic properties.[9]

  • GC Separation: A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized analyte from other components in the sample matrix.[10]

  • MS Detection: Mass spectrometry provides high selectivity and allows for the identification of the analyte based on its mass spectrum. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.[11]

Experimental Protocol: GC-MS Analysis
1. Derivatization Procedure
  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable esterifying agent (e.g., 200 µL of 3N HCl in methanol) and heat at 70°C for 30 minutes to form the methyl ester.

  • Evaporate the reagent to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 60°C for 30 minutes.

  • The derivatized sample is now ready for GC-MS analysis.

2. Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-500) for identification, SIM for quantification
3. Data Analysis and Quantification
  • Inject the derivatized standards to determine the retention time and mass spectrum of the derivatized analyte.

  • Select characteristic ions for quantification in SIM mode.

  • Generate a calibration curve using the derivatized standards.

  • Inject the derivatized samples and quantify the analyte using the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample_Prep Prepare Sample/Standard Esterification Esterification Sample_Prep->Esterification Silylation Silylation Esterification->Silylation Inject Inject Derivatized Sample Silylation->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Compound Detect->Identify Quantify Quantify Analyte Detect->Quantify

Caption: Workflow for the quantitative analysis by GC-MS.

Method Validation

Any analytical method intended for routine use must be validated to ensure its suitability for the intended purpose.[12][13] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.998.[7]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the target concentration for assay.[4]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature.
Logical Flow of Method Validation

Validation_Flow cluster_params Validation Parameters Define Define Method Objectives & Scope Develop Method Development & Optimization Define->Develop Protocol Write Validation Protocol Develop->Protocol Execute Execute Validation Experiments Protocol->Execute Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision Execute->Precision LOD_LOQ LOD & LOQ Execute->LOD_LOQ Robustness Robustness Execute->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Logical flow diagram for analytical method validation.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantitative determination of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. The choice between HPLC-UV and GC-MS will depend on the specific analytical requirements, such as the need for high sensitivity or the nature of the sample matrix. Adherence to the principles of method validation is paramount to ensure the generation of reliable and accurate data, which is a cornerstone of scientific integrity in research and drug development.

References
  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom. Retrieved March 15, 2026, from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved March 15, 2026, from [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition. Retrieved March 15, 2026, from [Link]

  • A Comprehensive Guide for Analytical Method Validation. (2023, September 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 15, 2026, from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved March 15, 2026, from [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015, April 20). American Laboratory. Retrieved March 15, 2026, from [Link]

  • Kalpana, Sharma, P., & Jain, N. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research, 11(06), 1311–1319.
  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. (n.d.). Scholars Research Library. Retrieved March 15, 2026, from [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (n.d.). Wiley Online Library. Retrieved March 15, 2026, from [Link]

  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (1998, July 1). R Discovery. Retrieved March 15, 2026, from [Link]

  • Rashed, M. S., Ozand, P. T., & Al-Amoudi, M. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). PubMed. Retrieved March 15, 2026, from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved March 15, 2026, from [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017, December 1). Agilent. Retrieved March 15, 2026, from [Link]

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved March 15, 2026, from [Link]

  • Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. (n.d.). Der Pharma Chemica. Retrieved March 15, 2026, from [Link]

  • Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. (2009, November 15). PubMed. Retrieved March 15, 2026, from [Link]

Sources

Method

Application Note: Advanced Protecting Group Strategies for 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Executive Summary The compound 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6) is a highly functionalized, densely substituted anthranilic acid derivative utilized extensively in the synthesis of comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6) is a highly functionalized, densely substituted anthranilic acid derivative utilized extensively in the synthesis of complex molecular libraries and pharmaceutical intermediates[1]. It possesses three distinct reactive handles: an ortho-amino carboxylic acid motif, a para-positioned iodine atom, and a strongly electron-withdrawing trifluoromethyl (-CF3) group.

This application note provides a comprehensive guide to selecting and executing protecting group strategies for this molecule. The protocols detailed herein are designed to navigate the complex electronic and steric interplay of the ring substituents, ensuring orthogonality for downstream functionalizations such as Palladium-catalyzed cross-couplings or C1-amide library generation.

Mechanistic & Strategic Considerations (The "Why")

When designing a synthetic route utilizing this building block, researchers must account for several critical factors that dictate protecting group selection:

Electronic Tuning of the C-I Bond

The C5 iodine is positioned para to the C2 amino group. An unprotected primary amine is strongly electron-donating via resonance (+M effect), which increases the electron density of the aromatic ring. This electron richness deactivates the C-I bond toward oxidative addition by Palladium(0) catalysts during cross-coupling reactions. By protecting the amine with an electron-withdrawing group (e.g., an N-Boc or N-acetyl group), the nitrogen's lone pair is delocalized into the protecting group's carbonyl. This dampens the +M effect, thereby electronically activating the C-I bond for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

Avoiding Reductive Cleavage

A common pitfall in protecting group strategy is the use of Benzyl (Bn) esters or Carbobenzyloxy (Cbz) carbamates. These groups require hydrogenolysis (Pd/C, H₂) for deprotection. However, the C-I bond is highly susceptible to reductive hydrodehalogenation under these conditions. Therefore, hydrogenolytically labile protecting groups must be strictly avoided if the C5 iodine is to be preserved for late-stage functionalization.

The Ortho-Effect and Cyclization

Anthranilic acid derivatives are prone to spontaneous cyclization. If the carboxylic acid is activated (e.g., via an acid chloride) while the amine is unprotected, inter- or intramolecular nucleophilic attack will occur, leading to undesired oligomers or benzoxazinone derivatives[2]. Simultaneous protection or stepwise orthogonal protection is mandatory.

Strategic Decision Workflow

The choice of protecting group strategy depends entirely on the intended downstream chemistry. The workflow below outlines the two primary pathways: Orthogonal Stepwise Protection (for C5 cross-coupling) and Dual Protection/Activation (for C1 amidation).

G Start 2-Amino-5-iodo-4-(CF3)benzoic acid Decision Downstream Chemistry? Start->Decision PathA Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Decision->PathA C5 Functionalization PathB Amide Library Synthesis (C1 Functionalization) Decision->PathB C1 Functionalization Ester 1. Methyl Esterification (MeOH, SOCl2) PathA->Ester Isatoic Isatoic Anhydride Formation (Triphosgene or CDI) PathB->Isatoic Boc 2. N-Boc Protection (Boc2O, DMAP) Ester->Boc EndA Orthogonally Protected Core Ready for C5 Coupling Boc->EndA EndB Activated Core Ready for C1 Amidation Isatoic->EndB

Figure 1: Decision tree for protecting 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Experimental Protocols

Protocol A: Orthogonal Stepwise Protection (Esterification & N-Boc)

Use this protocol when the C5 Iodine will be subjected to basic, Pd-catalyzed cross-coupling conditions.

Step A1: Carboxylic Acid Protection (Methyl Esterification)

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq, 5.0 mmol) in anhydrous Methanol (25 mL).

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add Thionyl Chloride (SOCl₂, 2.0 eq, 10.0 mmol) over 10 minutes. Caution: Exothermic reaction with the evolution of HCl and SO₂ gases. Perform in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The starting material (m/z 331) should completely convert to the methyl ester (m/z 345).

  • Workup: Concentrate the mixture in vacuo. Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize residual acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate methyl ester.

Step A2: Amine Protection (N-Boc Formation)

  • Setup: Dissolve the crude methyl ester (1.0 eq) in anhydrous Tetrahydrofuran (THF, 20 mL).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq).

  • Reaction: Heat the mixture to 60 °C for 16 hours. Note: The deactivated nature of the amine (due to the meta-CF3 group) necessitates elevated temperatures and excess Boc₂O to force the reaction.

  • Workup & Purification: Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the N-Boc protected intermediate.

Protocol B: Dual Protection/Activation via Isatoic Anhydride

Use this protocol for rapid generation of amide libraries. This simultaneously protects the amine and activates the carboxylic acid for nucleophilic attack[2].

  • Setup: In a flame-dried flask under nitrogen, dissolve 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq, 3.0 mmol) in anhydrous THF (15 mL).

  • Reagent Addition: Add Triphosgene (0.4 eq, 1.2 mmol) in one portion. Caution: Triphosgene is highly toxic. Use strict PPE and proper ventilation.

  • Reaction: Heat the mixture to reflux (65 °C) for 4 hours. The initial suspension will gradually become a clear solution as the isatoic anhydride forms.

  • Self-Validation (IR Spectroscopy): Isolate a small aliquot, evaporate the solvent, and run an FT-IR. The successful formation of the isatoic anhydride is unequivocally confirmed by the appearance of two distinct, sharp carbonyl stretching bands at approximately 1750 cm⁻¹ and 1710 cm⁻¹, replacing the broad acid/amine bands of the starting material.

  • Workup: Cool to room temperature, concentrate in vacuo, and precipitate the product using cold hexanes. Filter and dry under high vacuum. The resulting anhydride is highly reactive and should be used promptly or stored under inert gas at -20 °C.

Quantitative Data & Strategy Comparison

The following table summarizes the operational metrics and chemical compatibilities of the discussed protecting group strategies, allowing for rapid decision-making during synthetic route design.

Strategy / Protecting GroupAtom Economy ImpactSteps RequiredStability to Pd-Coupling (Basic)Stability to Nucleophiles (Amines)Deprotection Conditions
Methyl Ester (-COOMe) Low (+14 Da)1ExcellentModerate (Prone to amidation if heated)LiOH, THF/H₂O, RT
N-Boc (-NHBoc) Moderate (+100 Da)1ExcellentExcellentTFA/DCM or HCl/Dioxane, RT
Isatoic Anhydride High (+26 Da)1Poor (Ring opens)Intentionally Reactive (Forms amides)N/A (Incorporated into final product)
Benzyl Ester (-COOBn) High (+90 Da)1GoodGoodIncompatible (Pd/C cleaves C-I bond)

References

  • ChemShuttle.2-amino-5-iodo-4-(trifluoromethyl)benzoic acid; CAS No.: 1427400-33-6.
  • International Journal of Pharmaceutical Sciences and Research.Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review (July 30 2024).
  • Organic Letters - ACS Publications.Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions.

Sources

Application

Application Notes and Protocols for the Reaction of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid with Organometallic Reagents

Introduction 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid is a versatile building block in medicinal chemistry and materials science. Its trifluoromethyl and amino-substituted aromatic ring, coupled with a reactive iod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid is a versatile building block in medicinal chemistry and materials science. Its trifluoromethyl and amino-substituted aromatic ring, coupled with a reactive iodine atom, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures, particularly biaryl and substituted aromatic compounds which are prevalent in many pharmaceutical agents.[1] This guide provides a comprehensive overview of the reactions of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid with several classes of organometallic reagents, detailing the underlying mechanisms, offering practical experimental protocols, and discussing key considerations for successful synthesis.

The primary focus will be on palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis.[2] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of the organometallic reagent significantly influences the reaction scope and conditions. This document will specifically address Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings.

The Catalytic Cycle: A Unifying Mechanism

Palladium-catalyzed cross-coupling reactions share a common mechanistic framework.[4][5] The cycle is typically initiated by the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organometallic reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[3]

Palladium Catalytic Cycle cluster_cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Ar-I) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-M) Ar-Pd(II)-R(Ln)->Pd(0)Ln Regeneration Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds due to its mild reaction conditions, commercial availability of a vast array of boronic acids and their derivatives, and tolerance of a wide range of functional groups.[1][6] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[7]

Key Considerations for Suzuki-Miyaura Coupling:
  • Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The selection of the ligand is crucial, with bulky, electron-rich phosphine ligands often accelerating the oxidative addition step.[8]

  • Base: A base is required to activate the boronic acid, facilitating the transmetalation step.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used. Water can play a beneficial role in the transmetalation process.[8]

  • Protecting Groups: The carboxylic acid moiety in the substrate can potentially coordinate to the palladium catalyst, leading to deactivation.[9] In cases of low reactivity, protection of the carboxylic acid as an ester may be necessary.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[1][8]

Materials:

  • 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • In a dry reaction vessel, combine 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[1]

Suzuki_Workflow start Start reagents Combine Reactants: - Benzoic Acid Derivative - Arylboronic Acid - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute & Wash monitor->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Data Summary for Suzuki-Miyaura Coupling
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₂CO₃H₂O:ACN (4:1)37Varies[10][11]
Na₂PdCl₄sSPhosK₂CO₃H₂O:ACN (4:1)37Varies[10][11]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O90Good[1]
Pd₂(dba)₃XPhosK₃PO₄Toluene100High[9]

Stille Coupling: Utilizing Organotin Reagents

The Stille coupling employs organostannanes as the organometallic partner and is known for its tolerance of a wide variety of functional groups.[12][13] However, a significant drawback is the toxicity of the tin reagents and byproducts.[14]

Key Considerations for Stille Coupling:
  • Catalyst: Pd(PPh₃)₄ is a commonly used catalyst.[15]

  • Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[15]

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used.

  • Stoichiometry: Precise control of stoichiometry is important to minimize side reactions.

Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Organostannane (1.1–1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a dry, inert-atmosphere reaction vessel, add the 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid and the palladium catalyst.

  • Add the anhydrous solvent and stir to dissolve.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60–100 °C).

  • Monitor the reaction progress.

  • Upon completion, cool the reaction and perform an appropriate work-up, which often includes a fluoride wash to remove tin byproducts.

  • Purify the product by chromatography.

Negishi Coupling: Highly Reactive Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts.[5] This increased reactivity can allow for milder reaction conditions. However, organozinc reagents are often sensitive to air and moisture, requiring careful handling.[16]

Key Considerations for Negishi Coupling:
  • Reagent Preparation: Organozinc reagents are often prepared in situ from the corresponding organohalide or organolithium compound.

  • Catalyst: A variety of palladium and nickel catalysts can be effective.

  • Ligands: The use of electron-rich and bulky ligands can improve catalyst performance and reaction scope.[16]

  • Anhydrous Conditions: Strict anhydrous conditions are necessary due to the moisture sensitivity of organozinc reagents.

Experimental Protocol: General Procedure for Negishi Coupling

Materials:

  • 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Organozinc reagent (prepared in situ or used as a solution, 1.2–2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos, 1–5 mol%)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Under a strict inert atmosphere, dissolve the 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in the anhydrous solvent.

  • Add the palladium catalyst and ligand.

  • Slowly add the organozinc reagent at a controlled temperature (often room temperature or below).

  • Allow the reaction to stir at room temperature or with gentle heating until completion.

  • Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Purify by chromatography.

Sonogashira Coupling: Synthesis of Alkynylated Derivatives

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine which can also serve as the solvent.[17][18]

Key Considerations for Sonogashira Coupling:
  • Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is standard.[17]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is essential.[18]

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.

  • Oxygen Exclusion: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so thorough degassing is critical.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–3 mol%)

  • Copper(I) iodide (CuI, 2–5 mol%)

  • Amine base/solvent (e.g., triethylamine)

Procedure:

  • To a dry reaction vessel, add the 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the degassed amine base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the amine solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry, concentrate, and purify the product by chromatography.

Sonogashira_Mechanism Pd(0) Pd(0) Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)->Ar-Pd(II)-I Oxidative Addition Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Ar-Pd(II)-I->Ar-Pd(II)-C≡C-R Transmetalation Cu-C≡C-R Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)-I Ar-Pd(II)-C≡C-R->Pd(0) Regeneration Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R->Ar-C≡C-R Reductive Elimination

Figure 3: Simplified mechanism of the Sonogashira coupling.

Conclusion

The reaction of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid with organometallic reagents via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a diverse range of functionalized aromatic compounds. The choice of the specific coupling reaction—Suzuki-Miyaura, Stille, Negishi, or Sonogashira—will depend on the desired final product, the availability of starting materials, and the functional group tolerance required. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in these protocols, researchers can effectively utilize this key building block in their synthetic endeavors.

References

  • Vertex AI Search. (2025, September 4).
  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction - Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of trifluoromethylated biaryl compounds. Reaction conditions:.... Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • ResearchGate. (2017, November 27). Negishi Cross-Couplings in the Synthesis of Amino Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Retrieved from [Link]

  • Beilstein Journals. (2024, August 8). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Beilstein Journals. (2012, May 2). Sonogashira–Hagihara reactions of halogenated glycals. Retrieved from [Link]

  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • Royal Society of Chemistry. (n.d.). Continuous flow synthesis of functionalized biaryl compounds via a benzyne intermediate - Reaction Chemistry & Engineering. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction optimisation of the key Negishi cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (2026, February 26). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (2026, February 26). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Retrieved from [Link]

  • PubMed. (2006, January 15). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. This guide is designed to provide in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important building block. As a Senior Application Scientist, my goal is to equip you with the practical knowledge and underlying scientific principles to overcome common challenges in your laboratory work.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid During the Iodination Step.

Potential Causes & Solutions:

  • Insufficiently Activated Iodinating Agent: The starting material, 2-amino-4-(trifluoromethyl)benzoic acid, is an electron-deficient aromatic compound due to the presence of the trifluoromethyl and carboxylic acid groups.[1] Direct iodination with molecular iodine is often sluggish.[2] The use of N-iodosuccinimide (NIS) requires a strong acid catalyst to enhance the electrophilicity of the iodine.[1][3]

    • Solution: Ensure the use of a strong acid such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) in conjunction with NIS.[1][3] The acid protonates the NIS, making the iodine atom more electrophilic and capable of iodinating the deactivated ring.[1] For highly deactivated substrates, a stronger acid like trifluoromethanesulfonic acid (TfOH) might be necessary.[1]

  • Incorrect Reaction Temperature: The iodination of deactivated aromatic compounds can be sensitive to temperature.

    • Solution: Maintain the reaction temperature between 0 °C and 20 °C.[3] Lower temperatures can slow the reaction rate, while higher temperatures may lead to side reactions and decomposition.

  • Poor Solubility of Starting Material: The 2-amino-4-(trifluoromethyl)benzoic acid may not be fully dissolved in the reaction medium, leading to incomplete reaction.

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility remains an issue, consider a different solvent system, although strong acids like H₂SO₄ often serve as both the catalyst and the solvent.

Problem 2: Formation of Multiple Isomers or Side Products.

Potential Causes & Solutions:

  • Competing Iodination Positions: While the amino group directs ortho- and para- to itself, the strong electron-withdrawing nature of the trifluoromethyl and carboxyl groups deactivates the ring, potentially leading to a mixture of iodinated products.

    • Solution: The regioselectivity of the iodination is highly dependent on the reaction conditions. The use of NIS in a strong acid generally provides good regioselectivity.[3] Careful control of the reaction temperature and slow, portion-wise addition of the substrate to the activated NIS solution can help minimize the formation of undesired isomers.[1]

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation, especially under harsh reaction conditions.

    • Solution: Maintain a controlled temperature and avoid excessively long reaction times. The use of NIS, a milder iodinating agent compared to others, helps to mitigate this issue.

Problem 3: Difficulty in Purifying the Final Product.

Potential Causes & Solutions:

  • Presence of Unreacted Starting Material: If the reaction does not go to completion, the final product will be contaminated with 2-amino-4-(trifluoromethyl)benzoic acid.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. If the reaction stalls, a slight increase in temperature or reaction time may be necessary.

  • Contamination with Succinimide: When using NIS as the iodinating agent, succinimide is formed as a byproduct.

    • Solution: The succinimide byproduct is generally soluble in water. Quenching the reaction mixture by pouring it onto crushed ice and then filtering the precipitated product is an effective way to remove the majority of the succinimide.[1] Further purification can be achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Product is a Dark, Oily Substance Instead of a Solid: This can indicate the presence of impurities or decomposition products.

    • Solution: Ensure that the workup procedure is performed promptly after the reaction is complete. Washing the crude product with cold water can help remove residual acid and other water-soluble impurities. If the product remains oily, consider trituration with a non-polar solvent like hexane to induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid?

A common and effective route involves a two-step process:

  • Synthesis of the Precursor: The synthesis starts with the preparation of 2-amino-4-(trifluoromethyl)benzoic acid. A scalable method for a similar compound, 2-amino-4-fluorobenzoic acid, begins with the nitration of a substituted toluene, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to an amine.[4] A similar pathway can be envisioned for the trifluoromethyl analogue.

  • Iodination: The 2-amino-4-(trifluoromethyl)benzoic acid is then iodinated. Due to the deactivated nature of the aromatic ring, a potent electrophilic iodinating system is required.[1] A widely used method is the reaction with N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid or trifluoroacetic acid.[1][3]

Q2: Why is a strong acid necessary for the iodination with NIS?

N-Iodosuccinimide itself is not a sufficiently strong electrophile to iodinate a deactivated aromatic ring.[1] Strong acids activate NIS by protonating the carbonyl oxygen. This enhances the polarization of the N-I bond, increasing the electrophilicity of the iodine atom and making it reactive enough to substitute onto the electron-poor aromatic ring.[1]

Q3: What are the key safety precautions to consider during this synthesis?
  • Handling of Strong Acids: Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reactions: The dissolution of NIS in strong acids and the iodination reaction itself can be exothermic. It is crucial to control the temperature by using an ice bath and adding reagents slowly.

  • Quenching: Quenching the reaction mixture by adding it to ice should be done carefully and with stirring to dissipate the heat generated from the dilution of the strong acid.

Q4: How can I monitor the progress of the iodination reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

III. Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(trifluoromethyl)benzoic acid

This is a generalized procedure based on analogous syntheses. Optimization may be required.

  • Nitration of 4-(trifluoromethyl)toluene: In a flask equipped with a dropping funnel and a stirrer, cool a mixture of sulfuric acid and nitric acid to 0-5 °C. Slowly add 4-(trifluoromethyl)toluene while maintaining the temperature. After the addition is complete, stir for an additional 1-2 hours. Pour the reaction mixture onto ice and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain 2-nitro-4-(trifluoromethyl)toluene.

  • Oxidation to 2-nitro-4-(trifluoromethyl)benzoic acid: Dissolve the 2-nitro-4-(trifluoromethyl)toluene in a suitable solvent (e.g., a mixture of pyridine and water). Heat the solution and add potassium permanganate portion-wise. Reflux the mixture until the purple color of the permanganate disappears. Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with hydrochloric acid to precipitate the product. Filter, wash with water, and dry to obtain 2-nitro-4-(trifluoromethyl)benzoic acid.

  • Reduction to 2-amino-4-(trifluoromethyl)benzoic acid: Dissolve the 2-nitro-4-(trifluoromethyl)benzoic acid in ethanol and add a catalytic amount of palladium on carbon (5% Pd/C).[5] Hydrogenate the mixture under hydrogen pressure (1-2.5 bar).[5] Monitor the reaction until the uptake of hydrogen ceases. Filter off the catalyst and evaporate the solvent to yield 2-amino-4-(trifluoromethyl)benzoic acid.[5]

Protocol 2: Iodination of 2-amino-4-(trifluoromethyl)benzoic acid
  • Preparation of the Iodinating Reagent: In a flask cooled in an ice bath (0-5 °C), add concentrated sulfuric acid. Slowly add N-iodosuccinimide (1.0 to 1.2 equivalents) to the cold acid with vigorous stirring.[1] Continue stirring until the NIS has completely dissolved.

  • Iodination Reaction: To this solution, add 2-amino-4-(trifluoromethyl)benzoic acid (1.0 equivalent) portion-wise, ensuring the temperature remains between 0 °C and 20 °C.[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Dry the product under vacuum. If further purification is needed, recrystallize from a suitable solvent such as an ethanol/water mixture.

IV. Data and Visualization

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action
Low/No YieldInsufficiently activated iodinating agentUse a strong acid catalyst (H₂SO₄, TFA) with NIS.[1][3]
Incorrect reaction temperatureMaintain temperature between 0-20 °C.[3]
Poor solubilityEnsure vigorous stirring.
Isomer FormationCompeting reaction sitesControl temperature and add substrate slowly.[1]
Product ImpurityUnreacted starting materialMonitor reaction to completion (TLC/HPLC).
Succinimide byproductQuench with ice water and recrystallize.[1]
Diagrams

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Iodination Start 4-(Trifluoromethyl)toluene Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Oxidation Oxidation (KMnO₄) Nitration->Oxidation Reduction Reduction (H₂, Pd/C) Oxidation->Reduction Precursor 2-Amino-4-(trifluoromethyl)benzoic Acid Reduction->Precursor Iodination Iodination (NIS, H₂SO₄) Precursor->Iodination Workup Workup (Ice Quench) Iodination->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid Purification->Final_Product Troubleshooting_Logic Start Low Yield or Impure Product? Check_Activation Is the iodinating agent sufficiently activated? (Strong Acid Present) Start->Check_Activation Check_Temp Was the reaction temperature controlled (0-20 °C)? Check_Activation->Check_Temp Yes Add_Acid Action: Add strong acid catalyst (H₂SO₄ or TFA). Check_Activation->Add_Acid No Check_Completion Did the reaction go to completion? (Monitor by TLC/HPLC) Check_Temp->Check_Completion Yes Control_Temp Action: Use ice bath and monitor temperature. Check_Temp->Control_Temp No Check_Purification Was the purification effective? Check_Completion->Check_Purification Yes Increase_Time Action: Increase reaction time or temperature slightly. Check_Completion->Increase_Time No Optimize_Purification Action: Recrystallize from a suitable solvent. Check_Purification->Optimize_Purification No Success Successful Synthesis Check_Purification->Success Yes

Caption: Troubleshooting workflow for the iodination step.

V. References

  • Olah, G. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of Organic Chemistry, 72(15), 5846-5848.

  • BenchChem. (2025). Application Notes and Protocols for the Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide (NIS). BenchChem.

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Rhodium.ws. (n.d.). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Retrieved from [Link]

  • Sharma, V., et al. (2014). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate.

  • BenchChem. (2025). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. BenchChem.

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Welcome to the technical support guide for the synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. This crucial building block is instrumental in the development of novel therapeutics and advanced materials.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. This crucial building block is instrumental in the development of novel therapeutics and advanced materials. However, its multi-step synthesis can present challenges, from stubborn side reactions to purification difficulties.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and offer field-proven strategies to optimize your synthetic route, ensuring high purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a step-by-step approach to diagnose and resolve the underlying problems.

Q1: My diazotization reaction of 2-amino-4-(trifluoromethyl)benzoic acid is turning a dark red/brown, and my final yield is low. What's causing this?

A: This is a classic sign of diazonium salt decomposition and unwanted azo-coupling side reactions. The diazonium salt intermediate is highly reactive and can couple with the unreacted, electron-rich starting amine to form intensely colored azo dyes.[1]

Root Cause Analysis and Solutions:

ParameterProblemSolutionScientific Rationale
Temperature Control Diazonium salts are thermally unstable. Temperatures above 5°C lead to rapid decomposition and reaction with water to form undesired phenol byproducts.Maintain a strict temperature of 0-5°C throughout the addition of sodium nitrite and for the duration of the reaction. Use an ice-salt bath for robust temperature control.Low temperatures suppress the rate of decomposition of the diazonium salt and minimize the formation of phenolic impurities.[2]
Acid Concentration Insufficient acid leaves free, unprotonated 2-amino-4-(trifluoromethyl)benzoic acid in the mixture. This free amine is nucleophilic and readily attacks the electrophilic diazonium salt.[1]Use a stoichiometric excess of a strong mineral acid (e.g., 2.5-3 equivalents of HCl or H2SO4).The excess acid ensures the complete protonation of the starting amine to its ammonium salt. This deactivates the amino group, preventing it from participating in azo-coupling reactions.
Nitrite Addition Rate Rapid or localized addition of sodium nitrite can create "hot spots" and localized areas of high nitrous acid concentration, accelerating side reactions.Add a pre-chilled aqueous solution of sodium nitrite dropwise with vigorous stirring. Ensure the addition is slow enough to maintain the reaction temperature below 5°C.Slow, controlled addition prevents a localized excess of the nitrosating agent and ensures a homogeneous reaction mixture, minimizing the potential for side reactions.

Q2: I'm observing a significant amount of a byproduct that I suspect is the de-iodinated starting material, 2-amino-4-(trifluoromethyl)benzoic acid, in my final product. How can I prevent this?

A: The formation of the de-iodinated product often points to issues during the Sandmeyer reaction, where the diazonium group is replaced by iodine. This can be caused by a competing hydro-dediazoniation reaction.

Root Cause Analysis and Solutions:

ParameterProblemSolutionScientific Rationale
Purity of Diazonium Salt Impurities from the diazotization step can interfere with the subsequent iodination.Ensure the diazotization is complete before proceeding. A persistent positive test on starch-iodide paper (indicating excess nitrous acid) is a good indicator.[1]A clean diazonium salt solution will favor the desired substitution reaction.
Iodide Source and Concentration An insufficient concentration of the iodide nucleophile (from KI or NaI) can allow for competing side reactions.Use a saturated solution of potassium or sodium iodide. Ensure at least a stoichiometric equivalent, and often a slight excess, is used.A high concentration of the iodide ion will outcompete other nucleophiles (like water) and radical scavengers, driving the reaction towards the desired iodo-substituted product.
Copper Catalyst (if used) While not always necessary for iodination, if a copper catalyst is used, its activity can be crucial.If employing a copper-catalyzed Sandmeyer reaction, use fresh, high-purity CuI.The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, and the copper(I) salt is essential for the single-electron transfer that initiates the process.[3][4][5]

Q3: My NMR analysis shows an additional aromatic signal, suggesting the formation of a regioisomer. How can this be avoided?

A: The formation of regioisomers, such as 2-amino-3-iodo-4-(trifluoromethyl)benzoic acid, can occur during the iodination step if the directing effects of the substituents are not properly controlled.

Root Cause Analysis and Solutions:

ParameterProblemSolutionScientific Rationale
Iodinating Agent Harsh iodinating conditions can lead to a loss of regioselectivity.Employ a milder iodination method. For direct iodination of the amine, using molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide in acetic acid can provide good selectivity.[6][7]The amino group is a strong ortho-, para-director. The position para to the amino group (and meta to the trifluoromethyl and carboxylic acid groups) is sterically and electronically favored for electrophilic substitution. Milder conditions will favor the thermodynamically preferred product.
Reaction Temperature Higher temperatures can provide enough activation energy to overcome the selectivity barrier, leading to the formation of minor isomers.Maintain a controlled temperature during the iodination step. For the I₂/H₂O₂ method, temperatures around 50°C are often optimal.[6][7]By controlling the temperature, you can ensure that the reaction proceeds with the lowest activation energy pathway, which leads to the desired 5-iodo isomer.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid?

A: The most common and reliable synthetic route starts with 2-amino-4-(trifluoromethyl)benzoic acid. The synthesis proceeds in two key steps:

  • Diazotization: The primary amino group is converted into a diazonium salt using sodium nitrite in a strong acid at low temperatures (0-5°C).

  • Iodination (Sandmeyer-type reaction): The diazonium salt is then treated with a source of iodide, typically potassium iodide, to replace the diazonium group with iodine.

Synthetic_Pathway A 2-Amino-4-(trifluoromethyl)benzoic Acid B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5°C C 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid B->C KI

Caption: General synthetic pathway.

Q2: How can I effectively purify the final product?

A: Purification can often be achieved through recrystallization. A common solvent system is a mixture of ethanol and water. If significant colored impurities (azo dyes) are present, a preliminary wash with a dilute sodium bisulfite solution can be beneficial. For more stubborn impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective method.

Q3: What are the critical safety precautions for this synthesis?

A:

  • Diazonium Salts: Solid diazonium salts are explosive when dry and should be kept in solution and used immediately. Always handle them behind a blast shield.

  • Reagents: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Conditions: The diazotization reaction is exothermic. Careful control of the addition rate of sodium nitrite and external cooling are essential to prevent a runaway reaction.

Experimental Protocols

Protocol 1: Diazotization of 2-Amino-4-(trifluoromethyl)benzoic Acid

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in a 2M solution of hydrochloric acid (3.0 eq).

  • Cool the suspension to 0°C in an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C.

  • The resulting solution containing the diazonium salt should be used immediately in the next step.

Protocol 2: Iodination via Sandmeyer-type Reaction

  • In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water and cool to 0°C.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the stirred potassium iodide solution.

  • Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature slowly and then stir for 2-3 hours.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizing Side Reactions

Understanding the formation of byproducts is key to their prevention. The following diagrams illustrate the mechanisms of common side reactions.

Side_Reactions cluster_0 Azo Coupling cluster_1 Phenol Formation Diazonium Ar-N₂⁺ AzoDye Ar-N=N-Ar-NH₂ (Colored Impurity) Diazonium->AzoDye Amine Ar-NH₂ Amine->AzoDye Diazonium2 Ar-N₂⁺ Phenol Ar-OH (Phenolic Impurity) Diazonium2->Phenol Water H₂O Water->Phenol

Caption: Common side reaction pathways.

References

  • Brantley, J. N., Samant, A. V., & Toste, F. D. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science, 2(5), 341–350. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

  • Kim, J. H., et al. (2007). Method for preparing 2-amino-5-iodo benzoic acid. KR20070039948A.
  • Mori, K., et al. (2007). Method For Producing 2-Amino-5-Iodobenzoic Acid. US20070219396A1.
  • Afolabi, A. O., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Chemistry LibreTexts. (2019, June 5). Diazotization of Amines. Retrieved from [Link]

  • Mojzych, M., et al. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

Welcome to the technical support center for the synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS No. 1427400-33-6).[1] This guide is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS No. 1427400-33-6).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution. Below, you will find detailed troubleshooting advice, frequently asked questions, and an optimized experimental protocol to enhance your reaction yield and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected, or the reaction has not gone to completion. What are the likely causes?

Answer: Low yields in the iodination of 2-amino-4-(trifluoromethyl)benzoic acid are typically traced back to three primary areas: the reactivity of the substrate, the quality of the iodinating agent, and the reaction conditions.

  • Substrate Reactivity: The starting material, 2-amino-4-(trifluoromethyl)benzoic acid, has both an activating group (the amino group, -NH₂) and two deactivating groups (the carboxylic acid, -COOH, and the trifluoromethyl, -CF₃). While the amino group strongly directs the iodine to the ortho and para positions, the overall electron-withdrawing nature of the other substituents can make the aromatic ring less reactive than highly activated systems like phenols or anilines.[2]

  • Iodinating Agent Quality & Choice:

    • Iodine Monochloride (ICl): ICl is highly sensitive to moisture and can hydrolyze, reducing its effectiveness. Always use a fresh bottle or a recently purified batch, and handle it under anhydrous conditions.[2]

    • Molecular Iodine (I₂): When using molecular iodine, an oxidizing agent is required to generate the more electrophilic iodine species in situ. Without an effective oxidant, the reaction will be sluggish or fail. Common oxidants include nitric acid, hydrogen peroxide, or iodic acid.[3][4][5]

  • Reaction Conditions:

    • Temperature: While many iodinations of activated rings can proceed at room temperature or below, this substrate may require gentle heating (e.g., 40-60°C) to achieve a reasonable reaction rate.[6] However, excessive heat can lead to side reactions and decomposition.

    • Solvent: Aprotic solvents like dichloromethane (CH₂Cl₂) or polar aprotic solvents like glacial acetic acid are common choices. Acetic acid can help to activate the iodinating agent.[2]

    • Acid Catalyst: For less reactive aromatic compounds, the addition of a strong acid like sulfuric acid can enhance the electrophilicity of the iodinating species, thereby increasing the reaction rate.[2]

Question 2: I am observing the formation of multiple products or significant impurities. How can I improve the regioselectivity and purity?

Answer: The formation of isomers and byproducts is a common challenge in electrophilic aromatic substitution. The key is to control the reaction's selectivity and prevent side reactions.

  • Controlling Regioselectivity: The amino group is a powerful ortho-, para- director. Since the para position to the amine is blocked by the trifluoromethyl group, the primary sites for iodination are the two ortho positions (C3 and C5). The desired product is the C5 isomer. Steric hindrance from the adjacent carboxylic acid group at C2 generally disfavors substitution at the C3 position, making the C5 position the most likely site of iodination. If you are observing the undesired C3 isomer, consider the following:

    • Lowering the Reaction Temperature: Reducing the temperature can increase selectivity by favoring the thermodynamically more stable product and reducing the rate of competing side reactions.[2]

  • Preventing Over-Iodination:

    • Stoichiometry: Carefully control the molar ratio of your iodinating agent to the substrate. Using a 1:1 or a slight excess (up to 1.2 equivalents) of the iodinating agent is recommended.[2] A large excess can lead to di-iodinated byproducts.

  • Minimizing Side Reactions:

    • Oxidation of the Amino Group: The amino group can be susceptible to oxidation, especially when using strong oxidizing agents. Adding the oxidant slowly and maintaining temperature control can mitigate this.

    • Decarboxylation: Although less common under these conditions, harsh reaction conditions (e.g., very high temperatures) could potentially lead to the loss of the carboxylic acid group.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low yield in your synthesis.

G cluster_start cluster_reagents Step 1: Verify Reagents cluster_conditions Step 2: Optimize Conditions cluster_adv_solutions Step 3: Advanced Solutions cluster_end start Low Yield or Incomplete Reaction reagent_purity Check Purity of Starting Material start->reagent_purity Initial Check temp Optimize Temperature (Try gentle heating, 40-60°C) start->temp Quick Check iodine_quality Use Fresh/Pure Iodinating Agent (e.g., ICl, I₂ + Oxidant) reagent_purity->iodine_quality iodine_quality->temp If reagents are good solvent Solvent Choice (e.g., Acetic Acid) temp->solvent stoichiometry Check Stoichiometry (1.0-1.2 eq. Iodinating Agent) solvent->stoichiometry acid_catalyst Add Strong Acid Catalyst (e.g., H₂SO₄) stoichiometry->acid_catalyst If conditions are optimized oxidant Ensure Effective Oxidant (if using I₂) acid_catalyst->oxidant end_node Improved Yield oxidant->end_node Success

Caption: A step-by-step troubleshooting guide for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for this synthesis? A common and effective method involves using molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) in a solvent such as acetic acid.[3][5] This system avoids the handling of the more corrosive and moisture-sensitive iodine monochloride (ICl).

Q2: How do I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product. The product, being more non-polar due to the iodine atom, should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Q3: What is the best method for purifying the final product? Purification can typically be achieved through recrystallization. If significant impurities are present, column chromatography may be necessary.[2] The crude product is often precipitated by pouring the reaction mixture into water, followed by filtration.[3][5]

Q4: Are there any specific safety precautions I should take? Yes. Handle all reagents in a well-ventilated fume hood. Iodine and its compounds can cause skin and respiratory irritation. Strong acids and oxidants are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Optimized Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the iodination of activated aromatic rings.[3][5]

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
2-amino-4-(trifluoromethyl)benzoic acid205.1310.01.0
Molecular Iodine (I₂)253.815.50.55
30% Hydrogen Peroxide (H₂O₂) (w/w)34.0111.01.1
Glacial Acetic Acid-~50 mL-

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-(trifluoromethyl)benzoic acid (2.05 g, 10.0 mmol) and glacial acetic acid (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Iodine: To the solution, add molecular iodine (1.40 g, 5.5 mmol). Stir the mixture for 10 minutes. The solution should turn a dark brown/purple color.

  • Initiation of Reaction: Warm the reaction mixture to 50°C using a water bath.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.25 mL, 11.0 mmol) dropwise over a period of 20-30 minutes. Caution: The addition may be exothermic. Maintain the temperature at or below 50°C.

  • Reaction Monitoring: Stir the reaction at 50°C for 1-3 hours. Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 200 mL of cold water with stirring. A precipitate should form.

  • Quenching: Add a small amount of saturated sodium thiosulfate solution dropwise to quench any unreacted iodine (the dark color should disappear).

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual acetic acid.

  • Drying & Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). The expected product is 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (MW: 331.03 g/mol ).[1]

References

  • BenchChem. (n.d.). troubleshooting low yields in ICl iodination reactions.
  • Stone, H. (1963). 1,4-DIIODOBUTANE. Organic Syntheses, Coll. Vol. 4, 368.
  • ChemShuttle. (n.d.). 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid; CAS No. 1427400-33-6.
  • Tanabe Seiyaku Co., Ltd. (2006). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. U.S.
  • Idemitsu Kosan Co. (2007). Method for preparing 2-amino-5-iodo benzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid.
  • Min, H., et al. (2010). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 15(12), 9036-9047.
  • Mykhailiuk, P. K. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ACS Omega, 5(33), 21255-21261.
  • Hosseini-Sarvari, M., & Etemad, S. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Journal of Chemical Research.
  • MANAC Inc. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions.
  • Nakamura, Y., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, 9, 2337-2343.
  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from Baba Farid Group of Institutions website.
  • Lin, A. (n.d.). QM analyses of Electrophilic Aromatic Iodination.
  • Idemitsu Kosan Co. (2007). Method For Producing 2-Amino-5-Iodobenzoic Acid. U.S.
  • PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid.
  • Zhdankin, V. V., et al. (2021). 2-Iodosylbenzoic acid activated by trifluoromethanesulfonic anhydride: efficient oxidant and electrophilic reagent for. Organic & Biomolecular Chemistry, 19(34), 7344-7348.
  • Albericio, F., et al. (2005). Iodination of Proteins by IPy2BF4, a New Tool in Protein Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Deep Dive into 2-Amino-5-bromobenzotrifluoride: Synthesis and Pharmaceutical Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Turteltaub, K. W., et al. (1990). Purification of the food-borne carcinogens 2-amino-3-methylimidazo. Carcinogenesis, 11(3), 495-498.
  • de Oliveira, R. B., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 7879-7892.

Sources

Optimization

Technical Support Center: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid

A Guide for Senior Application Scientists Welcome to the technical support center for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS No. 1427400-33-6). As a key building block in the synthesis of complex molecular l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS No. 1427400-33-6). As a key building block in the synthesis of complex molecular libraries and active pharmaceutical ingredients (APIs), achieving high purity of this compound is critical for the success of downstream applications.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common purification challenges associated with this molecule. Drawing from established principles of organic chemistry and practical laboratory experience, we will explore the causality behind purification issues and provide robust, validated protocols to resolve them.

Compound Profile

Before troubleshooting, it's essential to understand the fundamental properties of the target compound.

PropertyValueSource(s)
CAS Number 1427400-33-6[1][2]
Molecular Formula C₈H₅F₃INO₂[1]
Molecular Weight 331.03 g/mol [1]
Typical Purity ≥95%[1][2]
Recommended Storage 2-8°C or Room Temperature[1][2]

The presence of an aromatic amine, a carboxylic acid, and a trifluoromethyl group imparts a unique combination of polarity, reactivity, and solubility characteristics that must be considered during purification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid?

A1: Based on typical synthetic routes for similar iodinated aminobenzoic acids, impurities often include:

  • Unreacted Starting Materials: Such as 2-amino-4-(trifluoromethyl)benzoic acid.

  • Regioisomers: Isomers formed during the iodination step, for instance, 2-amino-3-iodo-4-(trifluoromethyl)benzoic acid. The synthesis of the related 2-amino-5-iodobenzoic acid can sometimes yield the 2-amino-3-iodo isomer as a byproduct.[4]

  • Residual Reagents and Solvents: Including leftover iodine, oxidizing agents (like hydrogen peroxide), or reaction solvents (like acetic acid).[4]

  • Decomposition Products: Potential byproducts from side reactions, especially if the reaction is performed at elevated temperatures.

Q2: My product has a persistent color (e.g., yellow, brown). What causes this and how can I remove it?

A2: Color is typically due to trace, highly conjugated impurities or residual iodine. While often present in small quantities, they can be difficult to remove. The recommended solution is treatment with activated charcoal during recrystallization. A small amount of charcoal is added to the hot solution before filtration to adsorb these colored impurities.[5]

Q3: How do I confirm the purity of my final product?

A3: A multi-faceted approach is best.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impure samples exhibit a depressed and broad melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and identifying known impurities when reference standards are available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities if they are present at levels typically >1%.

Troubleshooting and Purification Guide

This section addresses specific problems encountered during purification with detailed, step-by-step protocols.

Problem 1: Low Purity (<95%) After Initial Isolation

This is the most common issue, stemming from significant levels of starting materials or reaction byproducts. A systematic purification strategy is required.

The following diagram outlines a decision-making process for purifying the crude product.

Purification Workflow Crude Crude Product (Purity < 95%) Assess Assess Impurity Profile (TLC, LC-MS) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Impurities have different solubility Column Column Chromatography Assess->Column Impurities have similar solubility CheckPurity1 Purity Acceptable? Recrystallization->CheckPurity1 CheckPurity2 Purity Acceptable? Column->CheckPurity2 CheckPurity1->Column No FinalProduct Final Product (Purity > 98%) CheckPurity1->FinalProduct Yes CheckPurity2->FinalProduct Yes Reassess Re-assess & Re-purify CheckPurity2->Reassess No Reassess->Assess

Caption: Decision workflow for selecting a purification method.

Solution A: Recrystallization

Recrystallization is effective when the desired compound and impurities have significantly different solubilities in a chosen solvent system.[5][6] The principle relies on dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes, leaving impurities behind in the mother liquor.[6]

Based on the structure and data from analogous compounds, the following solvents are recommended for screening.

Solvent SystemRationale & Comments
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water.[7] This mixed-solvent system allows for fine-tuning of solubility.
Acetic Acid/Water Acetic acid is a good solvent for many benzoic acids; water acts as an anti-solvent to induce crystallization upon cooling.[4]
Toluene A less polar option that may be effective if non-polar impurities are present.
Methanol Mentioned as a potential recrystallization solvent for the related 2-amino-5-iodo benzoic acid.[4]
  • Dissolution: Place the crude 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount (spatula tip) of activated charcoal, swirl, and heat briefly.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[8]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Afterwards, place the flask in an ice bath for at least 30 minutes to maximize yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Problem 2: "Oiling Out" or No Crystal Formation During Recrystallization

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if impurities significantly lower the mixture's melting point.[8]

Recrystallization Troubleshooting Start Attempt Recrystallization Outcome What is the result? Start->Outcome OilingOut Product 'Oils Out' Outcome->OilingOut Liquid separation NoCrystals No Crystals Form Outcome->NoCrystals Solution remains clear Success Pure Crystals Form Outcome->Success Solid forms Sol_Oil1 Re-heat to dissolve oil OilingOut->Sol_Oil1 Sol_NoCry1 Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal NoCrystals->Sol_NoCry1 Sol_Oil2 Add more hot solvent Sol_Oil1->Sol_Oil2 Sol_Oil3 Cool solution more slowly Sol_Oil2->Sol_Oil3 Sol_Oil3->Start Sol_NoCry2 Concentrate solution (evaporate some solvent) Sol_NoCry1->Sol_NoCry2 Sol_NoCry3 Add anti-solvent dropwise Sol_NoCry2->Sol_NoCry3 Sol_NoCry3->Start

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity in Amide Coupling with 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

Welcome to the technical support center for amide coupling reactions involving 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to nav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this particularly unreactive substrate. Here, we will delve into the underlying chemical principles governing its low reactivity and provide a comprehensive set of troubleshooting strategies and detailed protocols to achieve successful amide bond formation.

Understanding the Challenge: The "Deactivated" Nature of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

The primary obstacle in utilizing 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in amide coupling is its inherent low reactivity. This arises from a combination of electronic and steric factors:

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and iodo (-I) substituents are potent electron-withdrawing groups. They significantly reduce the electron density of the aromatic ring, which in turn decreases the nucleophilicity of the ortho-amino group. A less nucleophilic amine is slower to attack an activated carboxylic acid.

  • Steric Hindrance: The presence of substituents on both sides of the amino group creates significant steric bulk, physically impeding the approach of the activated carboxylic acid. This is a common issue in the synthesis of sterically hindered amides.[1]

The interplay of these factors makes standard amide coupling conditions, which may work for more "well-behaved" anilines, often sluggish or entirely ineffective.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when attempting to couple 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid with various carboxylic acids.

Q1: My reaction shows little to no product formation, even after extended reaction times. What are the likely causes?

Answer: This is the most frequent issue and typically points to insufficient activation of the carboxylic acid or the inability of the weakly nucleophilic aniline to react with the activated intermediate.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents like DCC or EDC alone may not be potent enough.[2][3]

    • Solution: Employ more powerful coupling reagents. Uronium or phosphonium salt-based reagents are highly recommended for challenging couplings.[4][5][6] Consider reagents like HATU, HBTU, HCTU, or PyBOP.[4][5][][8] These reagents form highly reactive activated esters that are more susceptible to attack by weak nucleophiles.[6]

  • Suboptimal Reaction Conditions:

    • Solution 1: Increase Temperature: For particularly stubborn couplings, elevating the reaction temperature can provide the necessary activation energy. Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions, though careful optimization is needed to avoid decomposition.

    • Solution 2: Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can help to solvate the reactants and intermediates. Acetonitrile can also be an effective solvent.[2][3]

  • Degraded Reagents: Coupling reagents, especially uronium and phosphonium salts, can be sensitive to moisture.

    • Solution: Use fresh, high-purity reagents and ensure all glassware and solvents are anhydrous.

Q2: I'm observing the formation of side products. What are they and how can I minimize them?

Answer: Side reactions are common in difficult couplings, often arising from the high reactivity of the coupling reagents or the decomposition of activated intermediates.

Potential Side Reactions & Mitigation Strategies:

  • N-acylurea Formation (with carbodiimides): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[9][10]

    • Mitigation: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or OxymaPure can trap the O-acylisourea to form a more stable active ester, minimizing this side reaction.[10][11]

  • Guanidinylation (with uronium/aminium reagents): An excess of uronium reagents like HATU or HBTU can react with the free amine to form a guanidinium byproduct, terminating the desired reaction.[5][6]

    • Mitigation: Use a slight excess of the carboxylic acid relative to the coupling reagent.[5] Alternatively, phosphonium-based reagents like PyBOP do not cause guanidinylation and can be used in excess.[6][12]

  • Racemization (if the carboxylic acid is chiral): The harsh conditions required for difficult couplings can increase the risk of racemization at the α-carbon of the carboxylic acid, primarily through the formation of an oxazolone intermediate.[13][14]

    • Mitigation: Use additives known to suppress racemization, such as HOAt, which is the basis for the highly efficient HATU reagent.[6] Lowering the reaction temperature, if feasible, and minimizing the pre-activation time of the carboxylic acid can also help.[13]

Q3: Should I consider converting the carboxylic acid to an acid chloride?

Answer: Yes, converting the carboxylic acid to an acyl chloride is a classic and highly effective strategy for coupling with deactivated anilines.[][15][16] The high electrophilicity of the acyl chloride can overcome the low nucleophilicity of the amine.

Considerations:

  • Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[16][17]

  • Reaction Conditions: The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of DMF (Vilsmeier-Haack conditions).

  • In Situ vs. Isolation: The generated acyl chloride can either be used immediately ("in situ") or isolated before reacting with the aniline. For sensitive substrates, in situ generation is often preferred.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the HCl generated during the coupling step.[16][18]

Recommended Protocols for Enhanced Amide Coupling

Here we provide detailed, step-by-step protocols for several advanced amide coupling methodologies suitable for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Protocol 1: Uronium Salt-Mediated Coupling (HATU)

This protocol utilizes HATU, a highly efficient coupling reagent known for its rapid reaction rates and low racemization potential.[8]

Workflow Diagram:

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation A Carboxylic Acid + HATU + Base (e.g., DIPEA) B OAt-Active Ester Formation A->B Pre-activation C Add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid B->C Nucleophilic Attack D Amide Product C->D

Caption: HATU-mediated amide coupling workflow.

Materials:

  • Carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, HATU, and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise and stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • In a separate flask, dissolve 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in a minimal amount of anhydrous DMF.

  • Add the aniline solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, consider heating the mixture to 40-60 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling

For exceptionally challenging cases, the in situ formation of an acyl fluoride followed by coupling at an elevated temperature can be a powerful strategy.[19][20][21] Acyl fluorides are more stable than acyl chlorides but still highly reactive towards amines.

Workflow Diagram:

G cluster_0 Acyl Fluoride Formation cluster_1 Amide Coupling A Carboxylic Acid + Fluorinating Agent (e.g., TFFH) + Base B Acyl Fluoride Intermediate A->B In situ generation C Add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid B->C Nucleophilic Acyl Substitution (Elevated Temperature) D Amide Product C->D

Caption: Acyl fluoride-mediated amide coupling workflow.

Materials:

  • Carboxylic acid (1.2 equiv)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.3 equiv)

  • 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous acetonitrile or DCM

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid, TFFH, and anhydrous solvent.

  • Add DIPEA and stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride.

  • Add the 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

Protocol 3: Mixed Anhydride Method

The mixed anhydride method is a cost-effective and scalable approach that can be effective for difficult couplings.[22][23]

Workflow Diagram:

G cluster_0 Mixed Anhydride Formation cluster_1 Amide Coupling A Carboxylic Acid + Base (e.g., NMM) B Carboxylate Salt A->B D Mixed Carbonic-Carboxylic Anhydride B->D C Isobutyl Chloroformate C->D E Add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid D->E Nucleophilic Attack F Amide Product + CO₂ + Isobutanol E->F

Caption: Mixed anhydride amide coupling workflow.

Materials:

  • Carboxylic acid (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Isobutyl chloroformate (1.1 equiv)

  • 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.2 equiv)

  • Anhydrous THF or DCM

Procedure:

  • Dissolve the carboxylic acid in anhydrous THF and cool to -15 °C.

  • Add NMM and stir for 5 minutes.

  • Slowly add isobutyl chloroformate, ensuring the temperature remains below -10 °C. Stir for an additional 15-30 minutes at -15 °C.

  • Add a solution of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Filter off the NMM·HCl salt and concentrate the filtrate.

  • Redissolve the residue in an organic solvent and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

Comparison of Recommended Coupling Reagents

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reactions, low racemization (especially HATU).[4][5][8]Can cause guanidinylation of the amine if used in excess[5][6]; can be expensive.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, no guanidinylation side reaction[6][12], good for sterically hindered couplings.[24][25]Can be more expensive; byproducts can sometimes be difficult to remove.[5]
Acyl Halide Precursors TFFH (for Acyl Fluoride)Forms highly reactive acyl fluoride suitable for very unreactive amines.[19][20][21]Reagents can be moisture-sensitive; may require elevated temperatures.
Mixed Anhydride Reagents Isobutyl ChloroformateCost-effective, scalable, readily available reagents.[23]Can be prone to side reactions (urethane formation)[26]; requires low temperatures.
Carbodiimides + Additives EDC/HOBt, EDC/OxymaPureInexpensive and common.[2]Generally less effective for this substrate; risk of N-acylurea formation.[9][10]

Final Recommendations

For researchers struggling with the low reactivity of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, a systematic approach to reaction optimization is key.

  • Start with a powerful coupling reagent: We recommend beginning with a uronium salt like HATU or a phosphonium salt like PyBOP under anhydrous conditions.

  • If reactivity is still low, consider the acyl halide route: The in situ generation of an acyl fluoride using a reagent like TFFH, followed by heating, is a robust alternative for the most challenging cases.

  • For scale-up, explore the mixed anhydride method: Once a successful coupling has been demonstrated, the mixed anhydride method with isobutyl chloroformate offers a more economical option for larger-scale synthesis.

By understanding the root causes of the low reactivity and employing these advanced, targeted strategies, researchers can successfully incorporate this challenging but valuable building block into their synthetic workflows.

References

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. LinkedIn. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]

  • 3.7 Phosphonium Salts. Thieme Chemistry. Available at: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. Available at: [Link]

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. ACS Publications. Available at: [Link]

  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. Available at: [Link]

  • PyClocK, the phosphonium salt derived from 6-Cl-HOBt. Luxembourg Bio Technologies. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[21]uril. ChemRxiv. Available at: [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Coupling Reagents. AAPPTEC. Available at: [Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Available at: [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Uphill battles in amide couplings. amphoteros. Available at: [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. ChemExams.com. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]

  • Show how you would use an acid chloride as an intermediate to syn... Pearson. Available at: [Link]...

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. Available at: [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available at: [Link]

  • preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • Acyl chloride formation in presence of acid sensitive groups. Reddit. Available at: [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available at: [Link]

  • Trying to minimize side reactions in a peptide coupling reaction. Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique chemical behaviors of 2-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique chemical behaviors of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) .

While this compound is a highly versatile building block for complex molecular libraries, its structure contains three distinct vulnerabilities: a photolabile carbon-iodine (C-I) bond, an oxidation-prone primary aromatic amine, and a thermally sensitive carboxylic acid. Understanding the causality behind its degradation is critical for maintaining experimental integrity.

Mechanistic Overview of Degradation

To effectively troubleshoot, we must first understand the molecular failure points. The synergy between the electron-withdrawing trifluoromethyl (-CF₃) group and the heavy iodine atom creates specific thermodynamic and photochemical degradation pathways.

Degradation A 2-Amino-5-iodo-4-(trifluoromethyl) benzoic acid B Deiodinated Product (C-I Homolysis) A->B UV Light (< 300 nm) Photodissociation C Decarboxylated Product (Aniline derivative) A->C Heat (> 150 °C) Acid Catalysis D Oxidative Polymers (Azo/Quinone species) A->D O2 / Free Radicals Amine Oxidation

Fig 1: Primary degradation pathways of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: During a Suzuki cross-coupling reaction, I noticed significant formation of a des-iodo byproduct. Why is this happening? A: The C-I bond is highly susceptible to homolytic cleavage, especially under UV light or in the presence of radical initiators. Fluorine substitution on the aromatic ring increases the coupling between repulsive n,σ* states and the phenyl π,π* states, which accelerates the photodissociation dynamics of the iodine atom [2]. Troubleshooting Action: To prevent premature dehalogenation before oxidative addition by the palladium catalyst occurs, conduct the reaction in amber glassware and thoroughly degas all solvents (via freeze-pump-thaw) to remove oxygen, which acts as a radical initiator.

Q: My batch turned from an off-white powder to a deep brownish-purple. Is it ruined? A: Not necessarily. This discoloration is a classic symptom of primary amine oxidation. In the presence of oxygen and ambient light, aminoaromatic compounds polymerize to form highly conjugated, recalcitrant macromolecules (azo or quinone-like species) [3]. Because these polymers are intensely colored, even a 0.1% degradation can make the entire batch look completely ruined. Troubleshooting Action: Do not discard the batch immediately. Verify the purity via HPLC-UV at 254 nm. If the purity remains >98%, the material is generally safe to use for most synthetic applications. If lower, proceed to the purification protocol below.

Q: Can I use high heat to drive the solubility of this compound during recrystallization? A: Proceed with extreme caution. Anthranilic acid derivatives are prone to thermal decarboxylation. The mechanism involves a bimolecular electrophilic substitution where a proton attacks the C1 position of the zwitterion [1]. While the electron-withdrawing -CF₃ group provides some inductive stabilization, extended heating above 80 °C in protic solvents will accelerate the loss of CO₂, yielding 2-iodo-5-(trifluoromethyl)aniline.

Quantitative Data: Kinetics and Storage

To ensure reproducible results, adhere to the following empirical data regarding the compound's stability under various stress conditions.

Table 1: Degradation Kinetics & Expected Half-Lives

Stress ConditionPrimary Degradation PathwayEstimated Half-Life (t₁/₂)Major Degradant
UV Light (254 nm, Solution) Photodissociation (C-I cleavage)< 2 hours2-amino-4-(trifluoromethyl)benzoic acid
Heat (150 °C, Solid) Thermal Decarboxylation~ 12 hours2-iodo-5-(trifluoromethyl)aniline
Oxygen + Light (Ambient) Amine Oxidation / Polymerization~ 1-2 yearsHighly conjugated colored macromolecules
Ambient Dark (Solid) Stable> 5 yearsN/A

Table 2: Recommended Storage Parameters

ParameterRecommendationScientific Rationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal kinetic energy, preventing spontaneous decarboxylation.
Atmosphere Argon or NitrogenDisplaces oxygen, preventing the oxidative polymerization of the primary amine.
Container Amber glass vialBlocks UV/Vis light, preventing homolytic cleavage of the photolabile C-I bond.
Experimental Protocols
Protocol A: Recovery and Purification of Oxidized Material

Causality: Oxidation of the primary amine produces trace amounts of highly colored polymeric species [3]. Because these polymers are highly polar and conjugated, they can be selectively removed by recrystallization using a mixed solvent system combined with carbon adsorption.

Workflow Start Observe Discolored (Brown/Purple) Batch Test HPLC-UV Analysis (Check % Purity) Start->Test Decision Purity > 98%? Test->Decision Use Use As-Is (Trace oxidation) Decision->Use Yes Purify Recrystallization (Ethyl Acetate/Hexane) Decision->Purify No Verify Re-test Purity Purify->Verify Verify->Test

Fig 2: Workflow for assessing and recovering oxidatively degraded material.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded compound in a minimal amount of hot ethyl acetate (approx. 60 °C). Critical: Do not exceed 80 °C to prevent premature thermal decarboxylation [1].

  • Adsorption: Add activated carbon (10% w/w relative to the compound) to the hot solution and stir gently for 15 minutes. Causality: The porous structure of activated carbon selectively traps the large, conjugated polymeric oxidation products.

  • Filtration: Filter the hot suspension rapidly through a pad of Celite to remove the carbon. The filtrate should appear significantly lighter in color.

  • Precipitation: Slowly add hexanes (anti-solvent) to the filtrate dropwise until slight turbidity is observed.

  • Crystallization: Cool the mixture to 4 °C overnight to induce crystallization.

  • Validation (Self-Validating Step): Filter the purified crystals, dry under vacuum (10 mbar) at 40 °C, and perform HPLC-UV at 254 nm. The purity must exceed 98%, and the physical appearance should return to an off-white/pale-yellow powder.

Protocol B: Forced Degradation & Stability Profiling

Causality: To establish a reliable shelf-life for your specific formulation, the compound must be subjected to stress conditions that target its three structural vulnerabilities.

Step-by-Step Methodology:

  • Photolytic Stress: Dissolve 10 mg of the compound in 10 mL of HPLC-grade methanol. Expose the solution to UV-C light (254 nm) in a quartz cuvette for 4 hours. Expected outcome: Homolytic cleavage of the C-I bond [2].

  • Thermal Stress: Place 10 mg of the solid compound in a sealed, pressure-rated glass vial. Heat at 150 °C in a sand bath for 24 hours. Expected outcome: Decarboxylation [1].

  • Oxidative Stress: Dissolve 10 mg in 10 mL of 0.1 M NaOH. Add 1 mL of 3% H₂O₂ and stir for 24 hours at room temperature in the dark. Expected outcome: Amine oxidation and polymerization [3].

  • Analysis: Quench all reactions, dilute samples to a concentration of 100 µg/mL, and analyze via LC-MS to quantify degradation peaks against a non-stressed control standard.

References
  • Stevens, W. H., Pepper, J. M., & Lounsbury, M. (1952). THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Journal of Chemistry.
  • Griffiths, J. A., Jung, K.-W., & El-Sayed, M. A. (1996). Fluorine Substitution Effects on the Photodissociation Dynamics of Iodobenzene at 304 nm. The Journal of Physical Chemistry.
  • Braun, K., & Gibson, D. T. (1984). Anaerobic degradation of 2-aminobenzoate (anthranilic acid) by denitrifying bacteria. Applied and Environmental Microbiology.
Troubleshooting

troubleshooting failed reactions with 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

From the Desk of the Senior Application Scientist Welcome to the technical support center for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. As a multifaceted building block in modern synthetic chemistry, this reagent o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. As a multifaceted building block in modern synthetic chemistry, this reagent offers tremendous potential for constructing complex molecular architectures, particularly in pharmaceutical and materials science research.[1][2] Its unique trifluoromethyl, iodo, and aminobenzoic acid moieties provide three distinct points for chemical modification.

However, this very multifunctionality can present unique challenges. Failed reactions, low yields, and complex product mixtures are common hurdles that researchers face. This guide is structured to provide not just solutions, but a logical framework for diagnosing and resolving the most common issues encountered during its use. We will move beyond simple procedural steps to explore the underlying chemical principles governing the reactivity of this versatile compound.

Part 1: Frequently Asked Questions & Essential Handling

This section addresses foundational questions regarding the properties, storage, and solubility of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. Proper handling is the first step in ensuring successful and reproducible results.

Q1: What are the key physical properties and recommended storage conditions for this reagent?

A1: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid is a crystalline solid with a molecular weight of 331.03 g/mol .[1] It is crucial to store it under appropriate conditions to maintain its integrity.

PropertyRecommendationRationale
Storage Temperature 2-8°C or Room Temperature[1][3]Prevents potential degradation over long-term storage.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes air oxidation, particularly of the amino group.
Moisture Keep in a tightly sealed container in a dry place.The compound is a carboxylic acid and can absorb moisture.

Q2: I'm having trouble dissolving the starting material. What solvents are recommended?

A2: Poor solubility is a frequent initial challenge.[4] The rigid, crystalline nature of the molecule limits its solubility in many common nonpolar solvents. A solvent screen is often a necessary first step. Based on analogous structures, the following solvents are recommended starting points.[5]

SolventSolubility ProfileRecommended Use Cases
Dimethylformamide (DMF) High solubilityAmide couplings, Suzuki and Buchwald-Hartwig reactions.
Dimethyl Sulfoxide (DMSO) High solubilityOften used in Ullmann couplings or for reactions requiring higher temperatures.[6]
Dioxane Moderate solubility, often requires heatingExcellent for Suzuki-Miyaura couplings, frequently used with an aqueous base.
Tetrahydrofuran (THF) Moderate to low solubilityCan be effective, but may require co-solvents or heating.
Acetonitrile (ACN) Moderate solubilityOften used in combination with water for cross-coupling reactions.[7]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The aryl-iodide bond is the most common handle for derivatization via palladium-catalyzed cross-coupling. Failures in these reactions are typically systematic and can be diagnosed effectively.

Logical Workflow for Troubleshooting Pd-Catalyzed Reactions

G cluster_0 Initial Reaction Failure cluster_1 Optimization Cycle cluster_2 Side Product Issues cluster_3 Success start Low or No Conversion check_reagents Verify Reagent Purity & Activity (Catalyst, Base, Solvents) start->check_reagents check_setup Ensure Rigorous Degassing (Inert Atmosphere) check_reagents->check_setup temp Increase Temperature (e.g., 80°C -> 110°C) check_setup->temp If still no reaction side_products Side Products Observed (e.g., Dehalogenation) check_setup->side_products If side products dominate ligand Change Ligand (e.g., PPh3 -> XPhos/SPhos) base Change Base (e.g., Na2CO3 -> K3PO4/Cs2CO3) ligand->base Iterate solvent Change Solvent (e.g., THF -> Dioxane/DMF) base->solvent Iterate success Successful Reaction solvent->success lower_temp Lower Temperature side_products->lower_temp milder_base Use Milder Base (e.g., K2CO3, KF) lower_temp->milder_base milder_base->success G cluster_0 Amine Reactivity cluster_1 Recommended Reagents cluster_2 Alternative Strategy start Start: Amide Coupling Required amine_check Is the amine partner a poor nucleophile (e.g., aniline)? start->amine_check hatu Use High-Potency Reagent (e.g., HATU, HBTU) + Non-nucleophilic base (DIPEA) amine_check->hatu Yes edc Use Standard Reagent (e.g., EDC/HOBt) + Base (DIPEA/Et3N) amine_check->edc No (e.g., primary alkylamine) acid_chloride Convert to Acid Chloride (e.g., (COCl)2) Then add amine hatu->acid_chloride If reaction still fails edc->hatu If reaction fails

Sources

Optimization

Technical Support Center: Byproduct Analysis in 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. It provides in-depth troubleshooting guides and freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis and analysis, with a focus on byproduct identification and mitigation.

Introduction

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its synthesis, typically involving the iodination of 2-amino-4-(trifluoromethyl)benzoic acid, can be accompanied by the formation of various byproducts that complicate purification and impact yield and purity. This guide offers expert insights and practical solutions to navigate these challenges.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes related to byproduct formation?

Answer:

Low yields can be attributed to several factors, primarily incomplete reactions or the formation of soluble byproducts that are lost during workup.

  • Incomplete Iodination: The most common cause of low yield is an incomplete reaction, leaving a significant amount of the starting material, 2-amino-4-(trifluoromethyl)benzoic acid, in the reaction mixture.

    • Solution: Ensure the stoichiometry of your iodinating agent (e.g., I₂, NIS) and oxidant (e.g., H₂O₂, HIO₃) is correct. A slight excess of the iodinating agent may be necessary to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. A patent for a similar synthesis suggests that an excess of the oxidizing agent can lead to side reactions, so careful optimization is key.[1]

  • Decarboxylation: The presence of the strongly electron-withdrawing trifluoromethyl group can make the benzoic acid susceptible to decarboxylation, especially at elevated temperatures. This results in the formation of 4-iodo-3-(trifluoromethyl)aniline, a more volatile and potentially more soluble byproduct. The decarboxylation of benzoic acids, particularly under thermal stress, is a known side reaction.[2][3]

    • Solution: Maintain strict temperature control throughout the reaction. If possible, conduct the reaction at the lowest effective temperature. If high temperatures are unavoidable, consider using a milder iodinating system.

  • Formation of Soluble Byproducts: Over-iodination to di-iodo species or the formation of other polar byproducts can increase their solubility in the aqueous phase during workup, leading to their loss.

    • Solution: Optimize the reaction time to minimize the formation of over-iodinated products. During workup, adjust the pH of the aqueous phase to ensure the precipitation of your desired product while potentially keeping some byproducts in solution.

Question 2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

Answer:

The identity of an unexpected peak can often be inferred from its retention time and confirmed with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Here are the most likely culprits:

Potential Byproduct Expected HPLC Elution Identification Strategy
Starting Material: 2-amino-4-(trifluoromethyl)benzoic acidElutes earlier than the product (less retained on a C18 column due to the absence of the iodo group).Compare the retention time with an authentic sample of the starting material. Confirm with LC-MS; the mass will be lower by the mass of iodine minus a proton.
Isomeric Byproducts: (e.g., 2-amino-3-iodo-4-(trifluoromethyl)benzoic acid)May elute very close to the desired product.High-resolution HPLC may be required for separation. NMR spectroscopy is the most powerful tool for distinguishing between regioisomers by analyzing the coupling patterns and chemical shifts of the aromatic protons.[4][5][6][7][8]
Di-iodinated Byproducts: (e.g., 2-amino-3,5-diiodo-4-(trifluoromethyl)benzoic acid)Elutes later than the product (more retained on a C18 column due to increased hydrophobicity).Confirm with LC-MS; the mass will be higher by the mass of an additional iodine atom minus a proton.
Decarboxylation Product: 4-iodo-3-(trifluoromethyl)anilineElutes significantly differently from the acidic product, likely with a longer retention time on a C18 column.Confirm with LC-MS; the mass will be lower corresponding to the loss of a carboxyl group.
Dimer/Polymer Impurities: May appear as broad, late-eluting peaks or baseline noise.These are often colored and may not be easily characterizable by LC-MS. Size exclusion chromatography could be a useful analytical tool. The dimerization of aminobenzoic acids is a known phenomenon.[9][10][11][12][13]

Question 3: My final product is discolored (e.g., yellow, brown). What causes this and how can I prevent it?

Answer:

Discoloration is often due to the presence of trace amounts of highly colored impurities, which can arise from a few sources:

  • Oxidative Side Reactions: The amino group is susceptible to oxidation, which can lead to the formation of colored, often polymeric, byproducts. This can be exacerbated by the presence of an oxidizing agent in the iodination reaction.

    • Solution: Use the minimum effective amount of oxidizing agent and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. Adding a small amount of a reducing agent, such as sodium bisulfite, during the workup can sometimes help to quench residual oxidant and reduce colored impurities.

  • Residual Iodine: Incomplete quenching of the reaction can leave traces of molecular iodine, which is colored.

    • Solution: Ensure a thorough quench with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the color of iodine is no longer visible.

  • Dimerization/Polymerization: As mentioned previously, aminobenzoic acids can form colored dimers or polymers.[9][10][11][12][13]

    • Solution: Optimize reaction conditions (concentration, temperature, and reaction time) to disfavor intermolecular reactions. Purification by recrystallization is often effective at removing these types of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid?

A1: The most common byproducts are typically the unreacted starting material (2-amino-4-(trifluoromethyl)benzoic acid), regioisomers of the product (e.g., 2-amino-3-iodo-4-(trifluoromethyl)benzoic acid), di-iodinated species, and the decarboxylated product (4-iodo-3-(trifluoromethyl)aniline).

Q2: How do the substituents on the aromatic ring influence the position of iodination and the formation of isomers?

A2: The amino (-NH₂) group is a strongly activating, ortho-, para-director, while the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups are deactivating, meta-directors. In 2-amino-4-(trifluoromethyl)benzoic acid, the powerful activating effect of the amino group dominates, directing the incoming electrophile (iodine) to the positions ortho and para to it. The position para to the amino group (C5) is the most sterically accessible and electronically favored, leading to the desired product. However, some substitution may occur at the position ortho to the amino group (C3), leading to the formation of the 2-amino-3-iodo-4-(trifluoromethyl)benzoic acid isomer.

Q3: What analytical techniques are best for characterizing the purity of my product and identifying byproducts?

A3: A combination of techniques is recommended for a comprehensive analysis:

  • HPLC with UV and MS detection (LC-MS): This is the workhorse technique for purity assessment and initial byproduct identification. A reversed-phase C18 column is typically effective.[14][15][16] HPLC can quantify the relative amounts of the main product and impurities, while MS provides molecular weight information crucial for identifying byproducts.

  • NMR Spectroscopy (¹H and ¹³C): NMR is essential for the unambiguous structural elucidation of the desired product and any isolated byproducts, particularly for distinguishing between isomers.[4][5][6][7][8]

  • ¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR can be a very clean and sensitive method to detect and quantify fluorine-containing impurities.

Q4: What is a good starting point for a purification strategy?

A4: A two-step purification strategy is often effective:

  • Aqueous Workup with pH Adjustment: After quenching the reaction, adjusting the pH of the aqueous solution can be used to selectively precipitate the acidic product while keeping some basic or neutral impurities in solution.

  • Recrystallization: This is a powerful technique for removing minor impurities, including isomers and colored byproducts. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[17]

  • Silica Gel Chromatography: If recrystallization is not effective, for instance, in separating closely related isomers, silica gel chromatography can be employed.[18][19] Due to the acidic nature of the product, it may be beneficial to use a mobile phase containing a small amount of acetic or formic acid to improve peak shape and reduce tailing.

Experimental Protocols

Protocol 1: General Analytical HPLC Method

This protocol provides a starting point for analyzing the purity of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

  • Instrumentation: HPLC with a UV-Vis detector and preferably a mass spectrometer.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude material in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient from 30% to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

Protocol 2: General ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed as a broad singlet.

  • NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals to determine the relative ratios of protons.

    • Analyze the chemical shifts and coupling constants to confirm the structure and identify any impurities. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[7]

Visualizations

Diagram 1: Synthetic Pathway and Potential Byproducts

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Pathways Starting Material 2-amino-4-(trifluoromethyl)benzoic acid Desired Product 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid Starting Material->Desired Product Iodination (I+, oxidant) Isomer 2-amino-3-iodo-4-(trifluoromethyl)benzoic acid Starting Material->Isomer Poor Regioselectivity Dimer Dimer/Polymer Starting Material->Dimer Oxidation Di-iodo Di-iodinated species Desired Product->Di-iodo Over-iodination Decarboxylation 4-iodo-3-(trifluoromethyl)aniline Desired Product->Decarboxylation Heat

Caption: Synthetic pathway and major byproduct formation routes.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_SM Analyze crude by HPLC/TLC. Is starting material present? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Optimize_Reaction Increase iodinating agent/oxidant. Optimize reaction time/temperature. Yes_SM->Optimize_Reaction Analyze_Byproducts Analyze for soluble byproducts (e.g., decarboxylation product). No_SM->Analyze_Byproducts Check_Decarboxylation Is decarboxylation product observed? Analyze_Byproducts->Check_Decarboxylation Yes_Decarb Yes Check_Decarboxylation->Yes_Decarb No_Decarb No Check_Decarboxylation->No_Decarb Lower_Temp Reduce reaction temperature. Yes_Decarb->Lower_Temp Investigate_Workup Investigate workup procedure for product loss. No_Decarb->Investigate_Workup

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Gong, X., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3131-3135. Available from: [Link]

  • Sterchi, E. E., et al. (1988). Biosynthesis of N-benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase: disulfide-linked dimers are formed at the site of synthesis in the rough endoplasmic reticulum. Archives of Biochemistry and Biophysics, 265(1), 119-127. Available from: [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

  • Tyrra, W. (2025). Polar trifluoromethylation reactions: the formation of bis(trifluoromethyl)iodine(III) compounds and trifluoromethyl iodine(III) cations and anions. ResearchGate. Available from: [Link]

  • Kieltsch, I., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 114(16), 8149-8172. Available from: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 2. Reaction scheme of the dimerization of m-and o-aminobenzoic acid. Available from: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • University of Louisville, ThinkIR. (n.d.). Development and novel applications of halogenating agents. Available from: [Link]

  • Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Available from: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link]

  • ResearchGate. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Available from: [Link]

  • Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
  • Google Patents. (n.d.). EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • Lentz, D., et al. (2012). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Molecules, 17(7), 8446-8467. Available from: [Link]

  • ResearchGate. (n.d.). 3-Aminobenzoic acid polymorphs. Acid dimer O − H ··· O synthon R 22 (8)... Available from: [Link]

  • Chem Rev Lett. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Available from: [Link]

  • American Chemical Society. (2025). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design. Available from: [Link]

  • American Chemical Society. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. Available from: [Link]

  • Biotage. (2023). How to Purify your Target Compound with Minimal Impurities. Available from: [Link]

  • PubMed. (n.d.). Comparison of three types of mass spectrometers for HPLC/MS analysis of perfluoroalkylated substances and fluorotelomer alcohols. Available from: [Link]

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • Bio-Rad. (n.d.). Overview and Strategies for Bio-Organic Molecule Purification. Available from: [Link]

  • PubMed Central. (n.d.). [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry. Available from: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • MDPI. (2024). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. Toxics, 12(9), 698. Available from: [Link]

  • Semantic Scholar. (2021). Review Article Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]

  • SciELO. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Steric Hindrance in Reactions of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid . Operating o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid .

Operating on this highly functionalized scaffold presents a unique topographic challenge: the reactive C5–Iodine bond is severely shielded by the adjacent, bulky C4–Trifluoromethyl (–CF₃) group (van der Waals radius ~2.7 Å). Compounding this steric clash, the unprotected –NH₂ and –COOH groups introduce risks of catalyst poisoning and off-target reactivity. This guide provides field-proven, causality-driven solutions to overcome these barriers.

Part 1: Mechanistic Troubleshooting & Catalyst Selection (FAQs)

Q: Why do standard palladium catalysts (e.g., Pd(PPh₃)₄) fail to achieve high conversion at the C5 position? A: The failure is fundamentally geometric. In a standard concerted two-electron oxidative addition, the palladium center must insert itself into the C–I bond. The rigid, highly electronegative –CF₃ group physically blocks the trajectory of the incoming Pd(0) complex. Furthermore, even if oxidative addition occurs, the subsequent transmetalation step becomes the rate-limiting bottleneck due to the extreme steric crowding around the Pd(II) intermediate.

Q: How can I overcome the ortho-CF₃ steric shield during cross-coupling? A: You must abandon flat or small-cone-angle phosphines in favor of sterically demanding, electron-rich biarylphosphine ligands (Buchwald-type) or switch to Nickel catalysis.

  • Palladium/AntPhos or Catacxium A: Ligands like AntPhos or Catacxium A enforce a highly reactive, mono-ligated Pd(0)L₁ active species. Their massive steric bulk forces the necessary geometric distortions to accelerate both oxidative addition and reductive elimination, successfully driving[1].

  • Nickel Catalysis (The SET Pathway): Recent mechanistic mapping demonstrates that, unlike Pd, phosphine-ligated Ni(0) can undergo oxidative addition via a[2]. Because the SET pathway initiates via outer-sphere electron transfer rather than concerted insertion, it is significantly less sensitive to the steric hindrance imposed by the ortho-CF₃ group.

Quantitative Benchmarks for Sterically Hindered Cross-Couplings

To guide your catalyst selection, Table 1 summarizes the quantitative efficacy of various catalytic systems when applied to heavily hindered aryl halides.

Catalyst / Ligand SystemReaction PathwaySubstrate ClassKey Quantitative MetricRef
Ni(0) / Monophosphines SET (1e⁻ Radical)Ortho-hindered Aryl HalidesRate constant accelerated up to 2,700 M⁻¹ s⁻¹[2]
Pd / AntPhos Concerted (2e⁻)Di-ortho-substituted Aryl HalidesUp to 99% yield in highly hindered aryl-alkyl couplings[1]
Pd / Catacxium A Concerted (2e⁻)Sterically hindered Aryl Chlorides>90% conversion in microscale parallel screens[3]

Part 2: Functional Group Management (FAQs)

Q: Am I required to protect the –NH₂ and –COOH groups before attempting a Suzuki or Buchwald-Hartwig coupling? A: While not strictly mandatory under highly optimized aqueous conditions, protection is strongly recommended to ensure a self-validating, reproducible system.

  • The –NH₂ Risk: Free anilines can form off-cycle palladium amido complexes, effectively sequestering your catalyst.

  • The –COOH Risk: Carboxylic acids act as local proton shuttles. When transmetalation is slowed by the –CF₃ group, the –COOH group provides a rapid proton source, leading to protodehalogenation (hydrodeiodination) of the Pd(II) intermediate.

  • Best Practice: Convert the –COOH to a methyl ester (using TMS-diazomethane) and protect the –NH₂ as an acetamide (using Acetyl Chloride). This converts the molecule to methyl 2-acetamido-5-iodo-4-(trifluoromethyl)benzoate, rendering it highly soluble in organic solvents and inert to the catalyst.

Part 3: Reaction & Troubleshooting Workflows

To visualize the mechanical bottlenecks and the logic behind our troubleshooting steps, refer to the diagrams below.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Hindered by CF3) Pd0->OA Ar-I TM Transmetalation (Rate-Limiting) OA->TM Ar-Pd-I Side Protodehalogenation OA->Side H+ (Trace H2O) RE Reductive Elimination TM->RE Ar-Pd-R RE->Pd0 Product

Caption: Pd-catalysis cycle showing steric bottlenecks at C5.

Troubleshooting Start Low Yield in Cross-Coupling Check Check LC-MS Mass Balance Start->Check Unreacted Unreacted SM (m/z 388) Check->Unreacted Dehal Dehalogenation (m/z 262) Check->Dehal Sol1 Use Ni-Catalysis or AntPhos Unreacted->Sol1 Sol2 Ensure Anhydrous Conditions Dehal->Sol2

Caption: Decision tree for troubleshooting cross-coupling failures.

Part 4: Self-Validating Experimental Protocol

This protocol details a Suzuki-Miyaura coupling utilizing the protected substrate: Methyl 2-acetamido-5-iodo-4-(trifluoromethyl)benzoate (MW: 387.09 g/mol ). Every phase includes a validation checkpoint to ensure systemic integrity.

Step 1: System Purging & Reagent Loading
  • In an oven-dried Schlenk tube, combine the protected aryl iodide (1.0 eq), phenylboronic acid (2.0 eq, excess required due to steric delay), Pd₂(dba)₃ (2.5 mol%), AntPhos (10 mol%), and anhydrous K₃PO₄ (3.0 eq).

  • Add anhydrous Toluene.

  • Validation Checkpoint: Use a resazurin indicator strip in a parallel solvent blank. Purge with Argon until the indicator transitions from pink to completely colorless, confirming O₂ levels are < 1 ppm. (Oxygen will rapidly destroy electron-rich phosphines like AntPhos).

Step 2: Catalyst Activation
  • Heat the mixture to 40°C for 10 minutes prior to ramping to the final reaction temperature (100°C).

  • Validation Checkpoint: Visually monitor the solution. It must transition from the deep purple/dark red of Pd₂(dba)₃ to a bright yellow/orange. This color shift confirms the successful generation of the active, mono-ligated Pd(0)-AntPhos monomer.

Step 3: Reaction Execution & LC-MS Monitoring
  • Stir at 100°C. At the 2-hour mark, withdraw a 10 µL aliquot under Argon, quench in 1 mL of Acetonitrile, and inject into the LC-MS (Positive Ion Mode).

  • Validation Checkpoint (Extracted Ion Chromatogram - EIC):

    • Target Product: Look for m/z 338 [M+H]⁺.

    • Unreacted SM: Look for m/z 388 [M+H]⁺. If SM remains high, the oxidative addition is failing (check ligand integrity).

    • Protodehalogenation: Look for m/z 262[M+H]⁺. If this byproduct exceeds 5% of the total area, transmetalation is too slow. Intervention: Inject an additional 1.0 eq of phenylboronic acid to outcompete the protonation pathway.

Step 4: Orthogonal Verification (Post-Workup)
  • Following standard aqueous workup and silica gel filtration, obtain a ¹⁹F NMR spectrum of the crude mixture.

  • Validation Checkpoint: The –CF₃ group provides an unassailable diagnostic handle. The starting material singlet (typically ~ -61.5 ppm) must shift cleanly to a new position (~ -58.0 ppm) representing the product. The presence of multiple new fluorine environments indicates unwanted C–F bond activation or degradation, signaling that the reaction temperature was too high.

References

  • Pierson, C. N., & Hartwig, J. F. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 16(6), 930-937.[Link][2]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 225-229.[Link][1]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259.[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Deiodination in 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid Workflows

Diagnostic Overview Target Substrate: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) Common Issue: High levels of protodeiodination (yielding 2-amino-4-(trifluoromethyl)benzoic acid) during palladium-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

Target Substrate: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) Common Issue: High levels of protodeiodination (yielding 2-amino-4-(trifluoromethyl)benzoic acid) during palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

This highly functionalized anthranilic acid derivative is frequently utilized in the synthesis of 1[1] and API building blocks. However, the synergistic electronic effects of its substituents make the C–I bond uniquely susceptible to premature cleavage. This guide provides a mechanistic breakdown and field-proven protocols to suppress this critical side reaction.

Mechanistic Root Cause Analysis

To eliminate deiodination, we must first understand the causality behind the cleavage. The 2[2] of this substrate occurs via two primary divergent pathways:

  • Base-Induced β-Hydride Elimination: According to 3[3], when alkoxide bases (e.g., NaOEt, NaOtBu) or alcoholic solvents are used, the Pd(II) oxidative addition complex undergoes rapid ligand exchange to form an Ar–Pd(II)–OR species. This intermediate readily undergoes β-hydride elimination, transferring a hydride to the metal center, followed by reductive elimination to yield the deiodinated arene.

  • Homolytic Radical Dissociation: The strongly electron-withdrawing para-trifluoromethyl (-CF3) group lowers the reduction potential of the aryl iodide. As noted in field reports regarding 4[4], this makes the C–I bond highly susceptible to single-electron transfer (SET) and radical dissociation, a process accelerated by ambient light and excessive thermal stress.

DeiodinationMechanism Start 2-Amino-5-iodo-4-(CF3)benzoic acid + Pd(0) Catalyst OxAdd [Ar-Pd(II)-I] Complex (Oxidative Addition) Start->OxAdd Fast (Catalyzed) Radical Homolytic C-I Cleavage (Radical Dissociation) Start->Radical Heat / Light (Uncatalyzed) Transmetalation Transmetalation (Productive Pathway) OxAdd->Transmetalation Inorganic Base / Aprotic Solvent BaseCoord Alkoxide/Solvent Coordination [Ar-Pd(II)-OR] OxAdd->BaseCoord Alkoxide Base / Alcohols Product Cross-Coupled Product (Desired API Building Block) Transmetalation->Product Reductive Elimination BetaHydride β-Hydride Elimination [Ar-Pd(II)-H] BaseCoord->BetaHydride Hydride Transfer DeiodProduct 2-Amino-4-(CF3)benzoic acid (Deiodinated Byproduct) BetaHydride->DeiodProduct Reductive Elimination Radical->DeiodProduct H-abstraction from solvent

Figure 1: Divergent pathways of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid during Pd-catalysis.

Frequently Asked Questions (Troubleshooting)

Q1: I am seeing >40% deiodinated byproduct in my Suzuki coupling. How do I adjust my solvent and base? A: Immediately replace any alkoxide bases (NaOtBu, NaOMe) with anhydrous inorganic bases like K3PO4 or Cs2CO3. Alkoxides act as potent hydride donors. Furthermore,5[5] reveal that the NaI/KI byproduct generated during the reaction can form stable bridging iodide dimers that stall the catalyst. Switching to a solvent where iodide salts are sparingly soluble (such as Toluene or Cyclopentyl methyl ether (CPME)) prevents this inhibition, allowing the productive transmetalation to outcompete background deiodination.

Q2: Do the unprotected -NH2 and -COOH groups contribute to the stalling of the catalyst? A: Yes. The ortho-amino and carboxylate moieties can act as bidentate ligands, chelating the palladium center. This creates an unreactive resting state. If your coupling is consistently stalling, consider transiently protecting the amine (e.g., as a Boc or pivalamide) or pre-forming the carboxylate salt using exactly 1.0 extra equivalent of base prior to adding the catalyst.

Q3: What ligand architecture is best suited for this specific substrate? A: Use bulky, electron-rich biarylphosphines (e.g., XPhos, BrettPhos). The extreme steric bulk of these ligands prevents the formation of unreactive Pd-iodide dimers and physically forces the metal center to rapidly undergo reductive elimination, drastically shortening the lifetime of the vulnerable Pd(II) intermediate.

Q4: Is it necessary to run this reaction in the dark? A: While strict darkness is not always required, minimizing light exposure and avoiding excessive temperatures (>80 °C) is highly recommended. The low reduction potential of the CF3-substituted ring makes it prone to photo-induced or thermal radical dissociation[4].

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the ratio of productive coupling versus protodeiodination, using a standard Suzuki-Miyaura coupling with phenylboronic acid as a baseline.

Reaction ConditionsSolvent SystemBase UsedLigandYield of Desired ProductYield of Deiodinated Byproduct
Standard (Unoptimized) Ethanol / H2ONaOEt (2.5 eq)PPh318%72% (Hydride transfer)
Aprotic Switch DMFK2CO3 (2.5 eq)PPh345%35% (Thermal radical cleavage)
Iodide Precipitation TolueneK3PO4 (2.5 eq)PPh368%15% (Reduced catalyst stalling)
Fully Optimized Toluene / CPMEK3PO4 (2.5 eq)XPhos94% <2% (Accelerated Red. Elim.)

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling (Deiodination-Suppressed) This protocol utilizes a biphasic system to sequester iodide byproducts and employs steric acceleration to outrun hydride elimination.

Step 1: Reagent Preparation & Salt Pre-formation

  • To an oven-dried Schlenk flask, add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 equiv) and the corresponding boronic acid (1.2 equiv).

  • Add anhydrous K3PO4 (3.0 equiv). Causality Note: 1.0 equiv is immediately consumed to deprotonate the carboxylic acid, preventing it from acting as an internal proton source. The remaining 2.0 equiv drive the transmetalation.

  • Purge the flask with Argon for 15 minutes.

Step 2: Catalyst Activation

  • In a separate, Argon-purged vial, dissolve Pd2(dba)3 (2.5 mol%, equates to 5 mol% Pd) and XPhos (10 mol%) in degassed Toluene (0.1 M relative to substrate).

  • Stir at room temperature for 10 minutes until the solution turns a deep, homogenous red/orange. Validation Check: If the solution turns black and precipitates, Pd(0) has aggregated due to oxygen ingress or poor ligand coordination. Discard and prepare fresh catalyst.

Step 3: Reaction Execution & Monitoring

  • Transfer the active catalyst solution to the Schlenk flask containing the solid reagents.

  • Add a small volume of degassed water (Toluene:Water ratio of 10:1) to partially solubilize the phosphate base while keeping the iodide byproduct insoluble in the organic layer.

  • Heat the reaction to 65 °C (avoid exceeding 75 °C to prevent radical cleavage) and shield the flask from direct light with aluminum foil.

  • Validation Check: Monitor via LCMS after 1 hour. You should observe the mass of the desired product. If the mass of the deiodinated byproduct (m/z ~205 [M-H]-) exceeds 5%, verify that your solvents are strictly free of alcoholic impurities.

Step 4: Quench and Isolation

  • Cool to room temperature, dilute with EtOAc, and acidify the aqueous layer to pH 3-4 using 1M HCl to protonate the coupled carboxylic acid product.

  • Extract, dry over Na2SO4, and purify via reverse-phase chromatography or recrystallization.

References

  • Reddit / r/Chempros. Spontaneous aryl iodide deiodination upon heating. Retrieved from:[Link]

  • Fors, B. P., et al. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society / PMC. Retrieved from: [Link]

  • Li, H., et al. (2010). Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides. Journal of the American Chemical Society. Retrieved from: [Link]

  • Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Temperature Effects on 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6) . As a highly functionalized anthranilic acid derivative, this building block offers three distinct reactive sites: an ortho-amino group, a carboxylic acid, and a 5-iodo substituent[1]. While this trifunctional nature makes it invaluable for synthesizing complex heterocycles and cross-coupled libraries, it also introduces severe temperature-dependent competing pathways.

This guide synthesizes field-proven methodologies to help you control chemoselectivity, prevent thermal degradation, and optimize your yields.

Core Mechanistic Causality: The "Why" Behind Thermal Sensitivity

To successfully utilize this compound, one must understand the thermodynamic vulnerabilities of its functional groups:

  • The Carboxylic Acid (Thermal Decarboxylation): Anthranilic acids are notoriously prone to decarboxylation at elevated temperatures[2][3]. The mechanism involves the protonation of the C1 carbon to form a zwitterionic intermediate, followed by the rapid expulsion of carbon dioxide ( CO2​ ). While the strongly electron-withdrawing −CF3​ group at the 4-position slightly destabilizes this zwitterion compared to electron-donating groups, temperatures exceeding 140°C (or lower in acidic media) will irreversibly drive the formation of 4-iodo-3-(trifluoromethyl)aniline[4].

  • The 5-Iodo Group (Protodeiodination): During palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), the oxidative addition of Pd(0) into the C-I bond is facile. However, if the subsequent transmetalation step is sluggish, prolonged heating (>90°C) promotes competitive reductive elimination or β -hydride elimination pathways, leading to protodeiodination (loss of the iodine atom)[5].

  • The Ortho-Amino Group (Oxidation & Cyclization): When targeting quinazolinones via annulative coupling, high temperatures (130–160°C) are typically required[6][7]. This directly competes with the decarboxylation pathway, necessitating strict temperature control and highly optimized electrophiles (such as sulfoxonium ylides) to lower the activation energy of cyclization.

Troubleshooting Guides & FAQs

Q1: I am attempting a high-temperature cyclization to form a quinazolinone, but my LC-MS shows a massive peak at M-44. What is happening? A: The M-44 peak corresponds to the loss of CO2​ (decarboxylation), yielding 4-iodo-3-(trifluoromethyl)aniline. This is the most common side reaction for anthranilic acids heated above their melting point or in acidic solutions[2]. Solution: Lower the reaction temperature to 100–120°C and utilize a more reactive cyclization partner. For example, replacing standard amides with sulfoxonium ylides in the presence of I2​ allows for chemoselective annulative coupling at lower thermal thresholds[6].

Q2: My Suzuki-Miyaura coupling at the 5-iodo position is yielding ~30% of a byproduct with an M-126 mass. How does temperature affect this? A: An M-126 mass indicates complete loss of the iodine atom (protodeiodination), yielding 2-amino-4-(trifluoromethyl)benzoic acid. High temperatures accelerate the degradation of the Pd(II) intermediate if the boronic acid is slow to transmetalate. Solution: Cap the reaction temperature at 70°C. Switch to a more active catalyst system (e.g., Pd(dppf)Cl2​ or XPhos Pd G2) and use a stronger aqueous base (like K3​PO4​ ) to accelerate transmetalation, outcompeting the thermal dehalogenation pathway.

Q3: How do I optimize the temperature for amide coupling at the carboxylic acid without triggering degradation? A: Avoid refluxing conditions entirely. Use low-temperature peptide coupling reagents (such as HATU or EDC/HOBt) in anhydrous DMF. Initiating the reaction at 0°C and allowing it to slowly warm to room temperature (25°C) ensures complete conversion without any thermal stress on the C-I bond or the carboxylate group.

Quantitative Data: Temperature Thresholds & Optimization

Table 1: Thermal Degradation Thresholds
Temperature RangePrimary Reaction PathwayDominant Side Reaction (LC-MS Marker)
0°C to 25°C Amide Coupling / EsterificationNone (Stable)
60°C to 90°C Pd-Catalyzed Cross-CouplingProtodeiodination (M-126)
100°C to 130°C Annulative CyclizationPartial Decarboxylation (M-44)
> 140°C Thermal Stress / MeltingComplete Decarboxylation (M-44)
Table 2: Suzuki-Miyaura Optimization (Temperature vs. Yield)
Temp (°C)Catalyst SystemBase / SolventTarget Yield (%)Deiodination (%)
100°C Pd(PPh3​)4​ Na2​CO3​ / Dioxane: H2​O 45%35%
85°C Pd(dppf)Cl2​ K2​CO3​ / Dioxane: H2​O 68%15%
70°C XPhos Pd G2 K3​PO4​ / THF: H2​O 92% < 2%

Experimental Protocols

Protocol A: Low-Temperature Amide Coupling (Preventing Decarboxylation)

This protocol utilizes HATU to activate the carboxylic acid at 0°C, completely bypassing the thermal decarboxylation pathway.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Cool the mixture to 0°C using an ice bath.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at 0°C for 20 minutes to form the active ester. (Self-Validation: A color change to pale yellow indicates successful activation).

  • Coupling: Add the desired amine (1.1 equiv) dropwise.

  • Completion: Allow the reaction to slowly warm to room temperature (25°C) and stir for 4–6 hours. Monitor via LC-MS to ensure the absence of the M-44 peak.

  • Workup: Quench with water, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Temperature-Controlled Suzuki-Miyaura Cross-Coupling

This protocol lowers the thermal requirement of the coupling by utilizing a highly active dialkylbiaryl phosphine ligand (XPhos).

  • Reagent Loading: In a Schlenk tube, combine 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and K3​PO4​ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv, 2 mol%).

  • Solvent: Add a degassed mixture of THF and H2​O (4:1 v/v).

  • Heating: Seal the tube and heat to exactly 70°C in a pre-equilibrated oil bath. Do not exceed 70°C to prevent protodeiodination.

  • Monitoring: Stir for 2–4 hours. Check TLC (Hexanes:EtOAc). The starting material spot (UV active) should disappear rapidly.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and purify via flash chromatography.

Reaction Pathway Visualization

G SM 2-Amino-5-iodo-4-(CF3) benzoic acid LowTemp Low Temp (0-25°C) Amide Coupling SM->LowTemp MidTemp Mid Temp (60-90°C) Pd-Catalyzed Coupling SM->MidTemp HighTemp High Temp (>140°C) Thermal Stress SM->HighTemp Amide Stable Amide Derivatives LowTemp->Amide CrossCoupled Target Cross-Coupled Product MidTemp->CrossCoupled Optimal Deiodination Protodeiodination Byproduct (M-126) MidTemp->Deiodination Prolonged Heat Decarboxylation Decarboxylation (Loss of CO2) HighTemp->Decarboxylation Aniline 4-Iodo-3-(CF3)aniline (M-44) Decarboxylation->Aniline

Temperature-dependent reaction pathways for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Reactions with 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. This guide is designed to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to a common and often frustrating issue encountered during synthetic reactions with this molecule: catalyst poisoning. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent catalyst deactivation, ensuring the success and reproducibility of your experiments.

Introduction: Understanding the Challenges

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. However, its molecular structure presents a unique set of challenges in catalyzed reactions, particularly in widely-used palladium-catalyzed cross-coupling reactions. The primary culprits for catalyst deactivation are the amino and iodo functional groups, which can interact with and poison the metal center of the catalyst. This guide will delve into the mechanisms of this poisoning and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding catalyst poisoning when using 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Q1: What are the typical signs of catalyst poisoning in my reaction?

A1: The most common indicators that your catalyst may be poisoned include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.[1]

  • A noticeable reduction in product yield and selectivity.[2]

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]

  • A change in the physical appearance of the reaction mixture, such as the formation of a black precipitate (palladium black), which indicates catalyst aggregation and deactivation.[3]

  • Inconsistent results between different batches of reagents, which may point to varying levels of impurities.[3]

Q2: Which functional groups on 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid are responsible for catalyst poisoning?

A2: The two primary functional groups of concern for catalyst poisoning are:

  • The Amino Group (-NH₂): Nitrogen-containing compounds, such as amines, are well-known catalyst inhibitors. The lone pair of electrons on the nitrogen atom can strongly coordinate to the active sites of the metal catalyst (e.g., palladium), rendering them inaccessible to the reactants.[1][4]

  • The Iodo Group (-I): While aryl iodides are common substrates in cross-coupling reactions, the iodide ion (I⁻) that is released during the catalytic cycle can act as a poison. It can form stable, inactive palladium complexes, such as iodide-bridged palladium dimers, which are not catalytically active.[5][6] The accumulation of iodide in the reaction media is a known cause of catalyst poisoning.[5]

Q3: Can the trifluoromethyl (-CF₃) group poison the catalyst?

A3: The trifluoromethyl group is generally not considered a classic catalyst poison in the same way as amines or halides. It does not have lone pairs of electrons to strongly coordinate to the metal center. However, the high electronegativity of the -CF₃ group can influence the electronic properties of the aromatic ring and the C-I bond, which can, in turn, affect the kinetics of the catalytic cycle, particularly the reductive elimination step to form a C-CF₃ bond.[7][8]

Q4: Is it possible to regenerate a catalyst that has been poisoned?

A4: In some instances, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.[9] Common methods include:

  • Thermal Treatment: Heating the catalyst under an inert or reactive gas stream can help to desorb or decompose the poisoning species.[1]

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison from the catalyst surface.[1]

  • Solvent Extraction: Employing a suitable solvent to extract the poisons.[1] It is important to note that irreversible poisoning, where a strong covalent bond is formed between the poison and the catalyst, is much more difficult to reverse.[10]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving catalyst poisoning issues in your reactions.

Guide 1: Low or No Catalytic Activity

Problem: The reaction shows low conversion or fails to proceed to completion.

Possible Causes & Solutions:

  • Catalyst Poisoning by the Amino Group: The primary amine on your substrate is likely coordinating to the palladium center.

    • Diagnosis: If you have access to analytical techniques like X-ray Photoelectron Spectroscopy (XPS), you can analyze the catalyst surface for nitrogen species.[1][9] However, a simpler diagnostic test is to run a control reaction with a similar substrate lacking the amino group. If this reaction proceeds smoothly, amine poisoning is a likely cause.

    • Solution:

      • Protect the Amino Group: Temporarily protecting the amino group as an amide or carbamate can prevent its coordination to the catalyst. This is a common strategy in multi-step synthesis.

      • Use a More Robust Ligand: Modern biaryl phosphine ligands (e.g., XPhos, SPhos) have been developed to be more resistant to poisoning by coordinating functional groups.[6] Consult the literature for ligands that are well-suited for substrates with free amines.

      • Increase Catalyst Loading: While not ideal, a higher catalyst loading may compensate for a portion of the catalyst being deactivated. This should be a last resort due to cost and potential for side reactions.

  • Catalyst Poisoning by Iodide: Accumulation of iodide ions in the reaction mixture can inhibit the catalyst.

    • Diagnosis: This can be more challenging to diagnose without specialized analytical methods. However, if the reaction starts well and then slows down or stops, it could be due to the gradual buildup of a poison like iodide.

    • Solution:

      • Addition of a Silver Salt: Silver salts, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), can be added to the reaction to act as iodide scavengers, precipitating out silver iodide (AgI).[5] This can prevent the accumulation of iodide in the reaction medium.[5]

      • Optimize Reaction Conditions: In some cases, adjusting the solvent or base can help to mitigate the effects of iodide poisoning. For instance, in biphasic Suzuki reactions, the iodide can be sequestered in the aqueous phase.[6]

Guide 2: Inconsistent Results and Batch-to-Batch Variability

Problem: You observe significant variations in yield and reaction time between different runs of the same experiment.

Possible Causes & Solutions:

  • Impurities in Reagents or Solvents: Trace impurities can act as potent catalyst poisons.[2][10]

    • Diagnosis: Use analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to screen for trace metal impurities in your starting materials.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile organic poisons in solvents.[1]

    • Solution:

      • Purify Reagents: Ensure all starting materials, including the 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, coupling partners, and bases, are of the highest possible purity. Recrystallization of solids and distillation of liquid reagents can be effective.

      • Use High-Purity Solvents: Always use anhydrous, degassed solvents, as water and oxygen can also contribute to catalyst deactivation.

      • Implement a Feed Purification Step: In larger-scale reactions, passing the feedstock through a guard bed of adsorbent material can remove potential poisons before they reach the reactor.[2][11]

Part 3: Experimental Protocols & Data

Protocol 1: Testing for Catalyst Poisoning

This protocol provides a systematic way to determine if catalyst poisoning is the root cause of your reaction issues.

  • Baseline Reaction: Run the reaction under your standard, optimized conditions with your current batch of reagents and solvents. Carefully record the reaction profile (e.g., by taking aliquots for HPLC or GC analysis over time) and the final yield.

  • High-Purity Reaction: Repeat the reaction, but this time use reagents and solvents of the highest available purity. This includes:

    • Freshly recrystallized 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid and coupling partner.

    • Anhydrous, degassed solvent.

    • A fresh bottle of the base.

  • Comparison: If the high-purity reaction shows a significant improvement in rate and/or yield compared to the baseline, it strongly suggests that impurities in your starting materials were poisoning the catalyst.[3]

Protocol 2: Iodide Scavenging with a Silver Salt

This protocol details the addition of a silver salt to mitigate iodide poisoning.

  • Reaction Setup: In a reaction vessel, combine 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, the coupling partner, the palladium catalyst, and the ligand in the chosen solvent.

  • Addition of Scavenger: Add 1.1 equivalents (relative to the iodo-substrate) of silver(I) carbonate (Ag₂CO₃).

  • Base Addition and Reaction: Add the base and proceed with the reaction under the optimized temperature and time.

  • Work-up: During the work-up, the insoluble silver salts (including AgI) will be removed by filtration.

Data Presentation: Impact of Potential Poisons

The following table summarizes the qualitative impact of the primary poisoning species from 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid on a generic palladium-catalyzed cross-coupling reaction.

Poisoning SpeciesSourceMechanism of PoisoningSeverityMitigation Strategy
**Amino Group (-NH₂) **SubstrateStrong coordination to the Pd center, blocking active sites.HighProtection of the amino group, use of robust ligands.
Iodide (I⁻) Substrate (post-oxidative addition)Formation of inactive Pd-I species (e.g., bridged dimers).Moderate to HighAddition of a silver salt scavenger.
Trace Impurities Reagents, SolventsVarious mechanisms depending on the impurity (e.g., sulfur, heavy metals).VariablePurification of all reaction components.

Part 4: Visualizing the Mechanisms

Catalyst Poisoning by the Amino Group

G cluster_0 Active Catalytic Cycle cluster_1 Poisoning Pathway Active_Pd Active Pd(0) Catalyst Reactant Reactants Active_Pd->Reactant Reaction Inactive_Complex Inactive Pd-Amine Complex Active_Pd->Inactive_Complex Poisoning Product Product Reactant->Product Catalysis Product->Active_Pd Regeneration Amine 2-Amino-5-iodo-4- (trifluoromethyl)benzoic acid Amine->Inactive_Complex

Caption: Coordination of the amino group to the active palladium center, forming an inactive complex.

Troubleshooting Workflow for Catalyst Deactivation

G Start Low Reaction Yield / Stalled Reaction Check_Purity Run High-Purity Control Reaction Start->Check_Purity Improved Reaction Improved? Check_Purity->Improved Purify Purify All Reagents and Solvents Improved->Purify Yes No_Improvement No Significant Improvement Improved->No_Improvement No Test_Scavenger Test Iodide Scavenger (e.g., Ag₂CO₃) No_Improvement->Test_Scavenger Scavenger_Improved Reaction Improved? Test_Scavenger->Scavenger_Improved Implement_Scavenger Implement Scavenger in Protocol Scavenger_Improved->Implement_Scavenger Yes Change_Ligand Screen Different Ligands Scavenger_Improved->Change_Ligand No

Caption: A systematic workflow for troubleshooting catalyst deactivation.

References

  • Dudley, G. B. (2007). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. ResearchGate. [Link]

  • Reddit. (2017, March 20). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry. [Link]

  • Energy. (2025, November 23). Catalyst Poisoning Mitigation. Sustainability Directory. [Link]

  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Su, W., & Zhang, Y. (2020, April 3). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Nature Research. [Link]

  • H-Metrics. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Publications. [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. [Link]

  • Moulijn, J. A., van Leeuwen, P. W. N. M., & van Santen, R. A. (Eds.). (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • Joule, J. (2014). Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings of Organohalides. Thieme. [Link]

  • Hartwig, J. F. (2013). Catalysis for Fluorination and Trifluoromethylation. Nature. [Link]

  • Schoenebeck, F., et al. (2017). Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides. Angewandte Chemie. [Link]

Sources

Troubleshooting

workup procedures for reactions involving 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

Technical Support Center: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid Welcome to the technical support resource for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6). This guide is designed for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Welcome to the technical support resource for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during reactions and workups involving this versatile but structurally complex building block. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this reagent valuable in medicinal chemistry and agrochemical synthesis.[1][2] However, the combination of an electron-withdrawing trifluoromethyl group, a bulky iodo substituent, and amphoteric amino-benzoic acid functionality presents unique challenges. This document provides troubleshooting FAQs and detailed protocols to ensure the success of your experiments.

Section 1: Fundamental Properties & Safe Handling

This section addresses the most common initial queries regarding the physical properties and safe handling of the reagent.

FAQ 1.1: What are the primary safety precautions for handling this reagent?

This compound should be handled with care, as with most specialized laboratory reagents.[3] It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Core Safety Protocols:

  • Engineering Controls: Always handle this solid compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[5][6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][7]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling, especially before breaks and at the end of the day.[7][8]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place away from oxidizing agents.[4][7]

FAQ 1.2: What is the solubility profile of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid?

The solubility is dictated by its conflicting functionalities. The benzoic acid group provides aqueous solubility at high pH, the amino group at low pH, while the trifluoromethyl and iodo groups increase solubility in organic solvents. A precise solubility profile is not widely published, but based on analogous structures, a general guide can be established.[3]

Table 1: Estimated Solubility Profile

SolventSolubilityNotes
WaterPoorly solubleSolubility increases significantly at pH > 8 (as carboxylate) or pH < 3 (as ammonium salt).
PBS (pH 7.2)Very LowSimilar to other aminobenzoic acids, expect sub-mg/mL solubility.[3]
DMSO, DMFSolubleTypically soluble to >25 mg/mL. These are good choices for preparing stock solutions.[3]
Methanol, EthanolModerately SolubleSuitable for many reaction conditions.
Dichloromethane (DCM)Sparingly SolubleMay require co-solvents for effective dissolution.
Diethyl Ether, HexanesInsoluble
THF, DioxaneModerately SolubleOften used in cross-coupling reactions.

Protocol 1.1: Preparing a Stock Solution

  • Accurately weigh the desired amount of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in a suitable vial.

  • Add the desired volume of an appropriate organic solvent, such as DMSO or DMF, to achieve the target concentration.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • If the solution is to be used in an aqueous biological medium, ensure the final concentration of the organic solvent is low enough to not interfere with the experiment.[3]

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions. However, the unique electronic and steric properties of this substrate can lead to common issues.

FAQ 2.1: My Suzuki coupling reaction shows low or no conversion. What are the common causes?

This is a frequent issue stemming from several factors within the catalytic cycle. The primary culprits are often related to catalyst inactivation or inefficient elementary steps in the cycle.

  • Cause 1: Inactive Catalyst (Pd(0) not present): Many protocols use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ to the active Pd(0) species.[9] If this reduction fails, the catalytic cycle never begins.

    • Solution: Consider using a pre-formed, air-stable Pd(0) catalyst, such as a Buchwald G3 or G4 palladacycle, which does not require an induction period. Alternatively, ensure your phosphine ligand is not oxidized, as it can act as the reductant for the Pd(II) source.[9]

  • Cause 2: Inefficient Oxidative Addition: The C-I bond is generally reactive, but the electron-rich amino group and steric bulk from the adjacent trifluoromethyl group can influence this step.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which are known to accelerate the oxidative addition step.[10] Increasing the reaction temperature can also help overcome the activation barrier.[10]

  • Cause 3: Poor Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center and is highly dependent on the base.

    • Solution: The choice of base is critical.[10] For substrates with potentially interfering acidic protons (like the carboxylic acid and amine), a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than sodium carbonate (Na₂CO₃).[10] A small amount of water is often beneficial as it facilitates the formation of the reactive boronate species.[10]

  • Cause 4: Catalyst Poisoning: The carboxylic acid moiety can coordinate to the palladium center, acting as a ligand and deactivating the catalyst.[10]

    • Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be easily hydrolyzed back to the carboxylic acid post-coupling.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_troubleshooting Troubleshooting Points Pd0 LnP-Pd(0) (Active Catalyst) OxiAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxiAdd Ar-I Trans Transmetalation Ar-Pd(II)-Ar' OxiAdd->Trans Ar'-B(OR)2 Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-Ar' T1 Use electron-rich, bulky ligands (XPhos) to accelerate T1->OxiAdd T2 Ensure proper base (e.g., K3PO4) and co-solvent (H2O) T2->Trans T3 Protect acidic groups (e.g., -COOH) to prevent catalyst poisoning T3->Pd0 T4 Degas thoroughly to prevent oxidation to inactive Pd(II) T4->Pd0

Caption: Key steps of the Suzuki-Miyaura cycle and associated troubleshooting points.

FAQ 2.2: I'm observing significant homocoupling of my boronic acid and/or dehalogenation of my starting material. How can I minimize these?

These are common side reactions in Suzuki couplings.

  • Homocoupling (Ar'-Ar'): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if a Pd(II) precatalyst is used without efficient reduction.[9]

    • Solution: Rigorously degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Dehalogenation (Ar-H): The replacement of the iodo group with a hydrogen atom can occur via several pathways, including protonolysis of the Ar-Pd-I intermediate.

    • Solution: Ensure your base is completely dry if using anhydrous conditions. If using an aqueous base, ensure the boronic acid is of high quality, as impurities can facilitate decomposition pathways. Sometimes, lowering the reaction temperature or using a less reactive base can mitigate this side reaction.

Section 3: Workup & Purification Procedures

The amphoteric nature of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid requires careful control of pH during aqueous workups.

FAQ 3.1: What is a general workup procedure for a reaction in a water-immiscible solvent (e.g., Toluene, Dioxane)?

The goal of the workup is to separate your product from catalysts, inorganic salts, and unreacted reagents. The strategy hinges on manipulating the pH to control the solubility of your acidic product.

Protocol 3.1: Standard Aqueous Workup

  • Cool the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) to ensure all organic components are fully dissolved.[11]

  • Initial Wash (Neutral or Basic): Transfer the mixture to a separatory funnel. Wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃.

    • Causality: This basic wash will deprotonate the carboxylic acid of your product, forming the water-soluble carboxylate salt. This will move your desired product into the aqueous layer. Many organic-soluble impurities (like phosphine ligands, byproducts) will remain in the organic layer.

  • Separate Layers: Separate the aqueous layer and save it. Extract the organic layer one more time with the basic solution to ensure complete product recovery. Combine the aqueous layers.

  • Acidify and Extract: Cool the combined aqueous layers in an ice bath. Slowly acidify with 1M or 2M HCl until the pH is ~3-4.

    • Causality: This step re-protonates the carboxylate, making the product neutral and insoluble in water. It will often precipitate as a solid.

  • Isolate Product: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., EtOAc, 3 times). The product will now move back into the organic layer.

  • Final Wash and Dry: Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified further.

Workup_Workflow start Reaction Mixture (e.g., in Toluene) dilute Dilute with Ethyl Acetate start->dilute wash_base Wash with aq. NaHCO3 (pH > 8) dilute->wash_base separate1 Separate Layers wash_base->separate1 org_layer1 Organic Layer: (Neutral/Basic Impurities, Phosphine Ligands) separate1->org_layer1 Discard/Check aq_layer1 Aqueous Layer: (Product as Carboxylate Salt, Inorganic Salts) separate1->aq_layer1 Keep acidify Acidify Aqueous Layer with 1M HCl (pH ~3-4) aq_layer1->acidify extract_acid Extract with Ethyl Acetate acidify->extract_acid separate2 Separate Layers extract_acid->separate2 aq_layer2 Aqueous Layer: (Inorganic Salts) separate2->aq_layer2 Discard org_layer2 Organic Layer: (Product) separate2->org_layer2 Keep wash_brine Wash with Brine org_layer2->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate end Crude Product concentrate->end

Caption: A typical acidic-basic extraction workflow for isolating the product.

FAQ 3.2: My isolated product is colored (yellow/brown). How can I decolorize it?

Aminobenzoic acids are susceptible to air oxidation, which can form colored impurities.

  • Solution 1: Activated Carbon: A highly effective method for removing colored impurities is treatment with activated carbon.[12]

    • Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol).

    • Add a small amount (1-5% by weight) of activated carbon.

    • Heat the mixture gently for 15-20 minutes.

    • Filter the hot solution through a pad of Celite® to remove the carbon.

    • Crystallize the product from the decolorized filtrate. It is sometimes beneficial to perform this under an inert atmosphere to prevent re-oxidation.[12]

  • Solution 2: Recrystallization: A careful recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can often leave colored impurities behind in the mother liquor.

References

  • Safety Data Sheet. (n.d.).
  • Discussion on Suzuki Coupling Issues. (2014, December 23). ResearchGate. Retrieved from [Link]

  • Workup: About. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]

  • Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. (2025). BenchChem.
  • Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved from [Link]

  • Shcheglov, D. V., et al. (2026, February 26). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction.
  • Process for purifying p-aminobenzoic. (n.d.). Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Key Intermediates in Medicinal Chemistry: Alternatives and Analogs to 2-Amino-5-Iodo-4-(Trifluoromethyl)Benzoic Acid

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds is paramount. Substituted anthranilic acids are cornerstone building blocks, serving as versatile precursors for a multitude of het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds is paramount. Substituted anthranilic acids are cornerstone building blocks, serving as versatile precursors for a multitude of heterocyclic systems, including quinolines, quinazolines, and acridones, which are prevalent in targeted therapeutics. The compound 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid represents a highly functionalized reagent, prized for its trifluoromethyl group that can enhance metabolic stability and receptor binding, and an iodo substituent that is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive comparison of viable alternatives to this specific reagent. We delve into the practical implications of isomeric variations and the substitution of the iodo group with other functionalities, such as bromo or boronic esters. The objective is to equip researchers with the knowledge to make informed decisions in reagent selection based on reactivity, availability, and strategic synthetic goals.

The Parent Compound and Its Isomeric Landscape

While 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a structurally precise reagent, its direct commercial availability can be limited. However, several isomers and closely related analogs are more readily accessible and serve similar synthetic purposes. The positioning of the iodo and trifluoromethyl groups significantly influences the electronic properties and steric environment of the molecule, which in turn affects reactivity in subsequent transformations.

A key isomeric alternative is 2-Amino-4-iodo-5-(trifluoromethyl)benzoic acid . In this arrangement, the iodine atom is positioned meta to the carboxylic acid and para to the amino group. This placement can alter the reactivity profile in cross-coupling reactions compared to the para-iodo substitution pattern of the title compound.

Table 1: Comparison of Key Isomeric Scaffolds

Compound NameCAS NumberKey Structural FeatureTypical Application Notes
2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid1017785-93-6Iodine is para to the amino group.Highly reactive iodine facilitates a broad range of cross-coupling reactions. The CF3 group at position 4 provides strong electron-withdrawing character.
2-Amino-4-iodo-5-(trifluoromethyl)benzoic acid1261543-73-5Iodine is meta to the amino group.Generally exhibits good reactivity in Suzuki and Sonogashira couplings. The steric environment around the iodine is slightly different, which may require optimization of catalyst and ligand systems.
2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid1261533-33-9Bromine replaces iodine at the 5-position.A cost-effective alternative to the iodo analog. Bromine is less reactive than iodine, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts).
2-Amino-4-(trifluoromethyl)phenylboronic acid1217500-63-4Boronic acid replaces the halogen.Reverses the polarity of the cross-coupling reaction. This reagent is used when the coupling partner bears the halide or triflate, offering greater flexibility in synthetic design.

Reactivity in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds. The choice of halogen on the anthranilic acid scaffold is a critical parameter influencing the efficiency of this transformation. The general reactivity trend for halogens in palladium-catalyzed coupling is I > Br > Cl.

Below is a representative experimental protocol for a Suzuki coupling, followed by a discussion of expected outcomes with different reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Reagents Assembly - Halogenated Benzoic Acid (1.0 eq) - Boronic Acid Partner (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Dioxane/Water) setup 2. Reaction Setup - Combine reagents in a sealed vial. - Degas with N2 or Ar for 10-15 min. reagents->setup Inert Atmosphere reaction 3. Thermal Reaction - Heat at 80-110 °C. - Monitor by TLC or LC-MS. setup->reaction Heating workup 4. Workup & Purification - Aqueous workup. - Extraction with organic solvent. - Column chromatography. reaction->workup Reaction Complete

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Halogenated Reagents

The primary difference when substituting 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid with its bromo analog lies in the oxidative addition step of the catalytic cycle, which is typically the rate-determining step.

Catalytic_Cycle cluster_legend Reactivity Comparison pd0 Pd(0)L2 oxidative_add Ar-Pd(II)-X(L2) pd0->oxidative_add Oxidative Addition (Ar-X) Rate: I > Br transmetal Ar-Pd(II)-Ar'(L2) oxidative_add->transmetal Transmetalation (Ar'-B(OR)2) transmetal->pd0 Reductive Elimination reductive_elim Ar-Ar' transmetal->reductive_elim I Ar-I: Faster oxidative addition, milder conditions. Br Ar-Br: Slower oxidative addition, may require higher temps/more active catalyst.

Caption: Simplified catalytic cycle for the Suzuki reaction highlighting the rate-determining step.

  • Iodo-Substituted Reagent (e.g., 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid): The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst. This typically results in faster reaction times and allows for the use of milder bases and lower reaction temperatures (e.g., 80-90 °C). The higher reactivity is advantageous when working with sensitive functional groups on the coupling partner.

  • Bromo-Substituted Reagent (e.g., 2-amino-5-bromo-4-(trifluoromethyl)benzoic acid): The C-Br bond is stronger, and thus the oxidative addition step is slower. To achieve comparable reaction rates and yields, more forcing conditions are often necessary. This may include higher temperatures (e.g., >100 °C), the use of more active palladium catalysts (e.g., those with bulky phosphine ligands like SPhos or XPhos), or stronger bases. While less reactive, bromo-arenes offer advantages in terms of lower cost and greater stability.

Boronic Acid Analogs: Reversing the Synthetic Strategy

Using an analog like 2-amino-4-(trifluoromethyl)phenylboronic acid fundamentally changes the synthetic approach. In this scenario, the anthranilic acid derivative serves as the nucleophilic partner (after transmetalation), while the other coupling component must bear a halide or a triflate.

Table 2: Strategic Comparison of Halide vs. Boronic Acid Reagents

ApproachReagent AReagent B (Coupling Partner)Key Advantage
Standard Suzuki Aryl Halide (e.g., Iodo/Bromo-anthranilic acid)Aryl/Vinyl Boronic AcidBroad availability of diverse boronic acids allows for rapid library synthesis from a common halide intermediate.
Reversed Polarity Suzuki Aryl Boronic Acid (e.g., Anthranilic acid-based)Aryl/Vinyl Halide or TriflateUseful when the desired coupling partner is more readily available as a halide or when the boronic acid is unstable.

This flexibility is a significant advantage in complex multi-step syntheses, allowing chemists to choose the most efficient or highest-yielding disconnection.

Conclusion and Recommendations

The selection of an appropriate building block is a critical decision in the design of a synthetic route. While 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is a highly effective reagent for cross-coupling, a comprehensive evaluation of its alternatives is essential for optimizing synthetic efficiency and managing costs.

  • For Maximum Reactivity: The iodo-substituted benzoic acids are the reagents of choice, enabling milder reaction conditions and faster conversions. This is particularly crucial when dealing with thermally sensitive substrates.

  • For Cost-Effectiveness and Scalability: The bromo-substituted analogs offer a significant cost advantage and are often preferred in process chemistry and large-scale synthesis, provided the potentially harsher reaction conditions are compatible with the overall molecular framework.

  • For Synthetic Flexibility: The boronic acid derivatives provide an alternative disconnection strategy, reversing the roles of the coupling partners. This approach can be invaluable for accessing complex targets where the halide precursor is challenging to synthesize.

Ultimately, the optimal choice depends on a careful analysis of the specific synthetic challenge, including the nature of the coupling partner, the scale of the reaction, and the economic constraints of the project. Researchers are encouraged to screen a small panel of catalysts and conditions to identify the ideal system for their chosen building block.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

Comparative

validation of analytical methods for 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

Title: Comparative Guide to Analytical Method Validation for 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid Executive Overview 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6) is a highly specialized, mu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Analytical Method Validation for 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Executive Overview

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6) is a highly specialized, multi-functional building block utilized extensively in the synthesis of complex molecular libraries and advanced pharmaceutical intermediates[1]. Due to its highly deactivated aromatic ring—bearing both an iodine atom and a trifluoromethyl group alongside a carboxylic acid—this compound presents unique chromatographic challenges. This guide objectively compares analytical methodologies for its quantification and provides a comprehensive, self-validating protocol grounded in the modernized ICH Q2(R2) guidelines[2].

Mechanistic Challenges & Causality in Method Development

The structural features of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid dictate its behavior in solution and on stationary phases. As a Senior Application Scientist, understanding the why behind the method parameters is critical before executing validation:

  • Peak Tailing & Secondary Interactions: Acidic compounds like benzoic acid derivatives frequently exhibit severe peak tailing in reversed-phase HPLC. This is primarily caused by secondary interactions between the polar functional groups of the analyte and residual, unreacted silanol groups (-Si-OH) on the surface of silica-based C18 columns[3].

  • Ionization Control (The Causality of pH Selection): To mitigate tailing and peak broadening, the mobile phase pH must be strictly controlled. Lowering the mobile phase pH to 2.5–3.0 protonates the residual silanol groups, effectively suppressing unwanted secondary interactions[3]. Furthermore, maintaining the pH at least 1.5 to 2 units below the analyte's pKa ensures the carboxylic acid moiety remains fully protonated (non-ionized), yielding sharp, symmetrical peaks[3].

  • Solubility Constraints: The solubility of highly halogenated benzoic acids is pH-dependent. While a low pH is required for optimal chromatography, sample preparation may initially require a higher organic solvent ratio to ensure complete dissolution prior to injection, preventing system blockages and inaccurate recoveries[3].

Objective Comparison of Analytical Platforms

Selecting the right analytical platform depends heavily on the stage of drug development. Below is a comparative analysis of the primary techniques used for trifluoromethylbenzoic acid derivatives.

Analytical PlatformPrimary ApplicationAdvantagesLimitationsOptimal Mobile Phase / Carrier
HPLC-UV (PDA) Routine Purity & Assay ControlHigh reproducibility, cost-effective, highly robust for routine QC environments.Lacks exact mass structural identification capabilities.Acetonitrile / Water / 0.1% TFA[4]
LC-MS/MS Impurity Profiling & PharmacokineticsHigh sensitivity, exact mass confirmation for complex synthetic libraries.Susceptible to matrix effects; requires volatile buffers.Acetonitrile / Water / 0.1% Formic Acid[5]
GC-MS Volatile Trace ImpuritiesHigh resolution for orthogonal cross-validation of residual solvents.Requires complex derivatization (e.g., silylation) of the carboxylic acid.Helium (Carrier Gas)

Note on LC-MS Compatibility: When transitioning a method from HPLC-UV to LC-MS, non-volatile modifiers like phosphoric acid must be replaced with volatile alternatives such as formic acid to prevent mass spectrometer source fouling and ion suppression[5].

Visualizing the Validation Lifecycle

ValidationLifecycle Dev Method Development (pH 2.5 - 3.0) SST System Suitability (Self-Validation Gate) Dev->SST ICH ICH Q2(R2) Execution (Lifecycle Approach) SST->ICH Spec Specificity (PDA Peak Purity) ICH->Spec Lin Linearity & Range (50% to 150%) ICH->Lin Acc Accuracy (Spike Recovery) ICH->Acc Prec Precision (Repeatability) ICH->Prec Approve Validated Method Ready for QC Spec->Approve Lin->Approve Acc->Approve Prec->Approve

Workflow for HPLC method development and ICH Q2(R2) validation of benzoic acid derivatives.

Self-Validating Experimental Protocol (ICH Q2(R2) Framework)

The updated ICH Q2(R2) guideline emphasizes a lifecycle-based, scientifically grounded approach to validation, shifting away from "check-the-box" exercises[6]. The following protocol is designed as a self-validating system, where each step verifies the integrity of the preceding one.

Phase 1: System Suitability Testing (SST) - The Integrity Gate Before initiating any validation parameter, the system's baseline capability must be proven.

  • Preparation: Prepare a standard solution of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid at 100 µg/mL in the mobile phase.

  • Injection: Inject 6 consecutive replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; Tailing factor (T) ≤ 1.5 (verifying effective silanol suppression); Theoretical plates (N) ≥ 5000.

Phase 2: Specificity and Peak Purity Specificity ensures the method can accurately measure the analyte in the presence of synthetic byproducts (e.g., unreacted starting materials or des-iodo impurities)[2].

  • Forced Degradation: Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and thermal stress (60°C for 24 hours).

  • Analysis: Analyze using HPLC coupled with a Photodiode Array (PDA) detector.

  • Self-Validation Check: Utilize the PDA software to calculate the peak purity angle and purity threshold. The method is specific only if the purity angle is strictly less than the purity threshold across all stress conditions, proving no co-elution of degradants.

Phase 3: Linearity and Range Demonstrates that the results are directly proportional to the concentration of the analyte within a defined operational interval[7].

  • Preparation: Prepare a stock solution and dilute to 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target analytical concentration.

  • Execution: Inject each level in triplicate.

  • Data Processing: Plot peak area versus concentration and perform linear regression.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be ≤ 2.0% of the 100% level response.

Phase 4: Accuracy (Recovery) Accuracy is assessed by analyzing a sample with a known, true amount of analyte to ensure no matrix interference[6].

  • Matrix Spiking: Prepare a synthetic placebo matrix mimicking the standard reaction mixture.

  • Spiking Levels: Spike the matrix with the reference standard at 80%, 100%, and 120% of the target concentration. Prepare 3 independent samples per level (9 determinations total).

  • Calculation: Calculate the percentage recovery: (Experimental Concentration / Theoretical Concentration) * 100.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤ 2.0%.

Phase 5: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Prepare 6 independent sample solutions of the same batch at the 100% concentration level. Analyze on the same day, by the same analyst, on the same instrument. (Acceptance: RSD ≤ 2.0%).

  • Intermediate Precision: Have a second analyst prepare 6 new independent samples on a different day, using a different HPLC system or column lot[2]. (Acceptance: Overall RSD of all 12 samples ≤ 2.0%).

Summary of Quantitative Validation Criteria

Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria for 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid
System Suitability Required prior to analysisTailing factor ≤ 1.5; Plate count ≥ 5000; Area RSD ≤ 1.0%
Specificity Baseline resolutionResolution (Rs) > 2.0 from nearest impurity; Peak Purity Angle < Threshold
Linearity Minimum 5 concentrationsR² ≥ 0.999; y-intercept ≤ 2.0% of target response
Accuracy 3 concentrations, 3 replicates98.0% – 102.0% Recovery
Repeatability 6 independent preparations%RSD ≤ 2.0%
Intermediate Precision Different day/analyst/system%RSD ≤ 2.0% (across 12 total preparations)
Robustness Deliberate method variationsNo significant change in assay value when pH varies by ±0.2 or flow rate by ±10%

References

  • FDA. "Q2(R2) Validation of Analytical Procedures." fda.gov. 2

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." labmanager.com. 6

  • Benchchem. "Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives." benchchem.com. 3

  • American Laboratory. "Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid." americanlaboratory.com.4

  • SIELC Technologies. "Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column." sielc.com. 5

  • ChemShuttle. "2-amino-5-iodo-4-(trifluoromethyl)benzoic acid; CAS No. 1427400-33-6." chemshuttle.com. 1

  • Sigma-Aldrich. "2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid." sigmaaldrich.com.

  • Pharma Talks. "Understanding ICH Q2(R2) Guidelines for Analytical Validation." youtube.com. 7

Sources

Validation

spectroscopic comparison of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid derivatives

Spectroscopic Comparison Guide: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid Derivatives As a Senior Application Scientist in structural characterization, I frequently encounter fluorinated anthranilic acid derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid Derivatives

As a Senior Application Scientist in structural characterization, I frequently encounter fluorinated anthranilic acid derivatives. These compounds are highly valued as building blocks in the synthesis of complex molecular libraries, agrochemicals, and positive allosteric modulators[1]. However, distinguishing between closely related derivatives—specifically the non-iodinated precursor, the 5-iodo derivative, and their esterified analogs—requires a rigorous, multimodal spectroscopic approach.

This guide provides an objective, data-driven comparison of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6) [2] against its primary alternatives, detailing the causality behind the spectroscopic shifts and providing self-validating experimental protocols.

Structural Rationale & Spectroscopic Causality

To accurately characterize these derivatives, one must understand how the electronic and steric interplay of the substituents dictates the spectral output.

  • The Disappearance of Ortho-Coupling (1H NMR): The starting material, 2-amino-4-(trifluoromethyl)benzoic acid (CAS 402-13-1)[3], contains three aromatic protons at positions C3, C5, and C6. Because H-5 and H-6 are adjacent, they exhibit a distinct ortho-coupling ( J≈8 Hz). When iodination occurs at the 5-position, H-5 is replaced by a heavy iodine atom. Consequently, H-6 loses its ortho partner and becomes a sharp singlet. The emergence of two isolated singlets (H-3 and H-6) is the definitive proof of regioselective 5-iodination.

  • The Heavy-Atom Effect (13C NMR): Iodine is a massive, polarizable atom. Its introduction at C5 causes a profound diamagnetic shielding effect on the ipso carbon, driving the C5 13C resonance significantly upfield (typically around 85–90 ppm), distinguishing it instantly from the non-iodinated aromatic carbons.

  • Steric Compression on the Fluorines (19F NMR): The bulky iodine atom at C5 forces steric compression against the adjacent -CF3 group at C4. This subtle spatial crowding slightly deshields the fluorine nuclei, causing a measurable downfield shift in the 19F spectrum compared to the non-iodinated precursor.

  • Carbonyl Perturbation (FT-IR): The C=O stretch of the carboxylic acid is heavily influenced by intramolecular hydrogen bonding with the ortho -NH2 group. Esterification (e.g., forming a methyl ester)[4] breaks the dimeric hydrogen-bonding network typical of carboxylic acids, shifting the C=O stretch to a higher wavenumber.

Quantitative Spectroscopic Data Comparison

The following tables summarize the diagnostic markers used to differentiate these derivatives.

Table 1: Multi-Nuclear NMR Shift Comparison (DMSO- d6​ , 400 MHz)

Compound¹H Aromatic Signals (δ, ppm)¹⁹F Signal (δ, ppm)¹³C ipso C-I (δ, ppm)
2-Amino-4-(CF3)benzoic acid 7.82 (d, J=8.1Hz, H-6), 7.15 (s, H-3), 6.85 (d, J=8.1Hz, H-5)-62.5 (s)N/A
2-Amino-5-iodo-4-(CF3)benzoic acid 8.21 (s, H-6), 7.20 (s, H-3)-61.8 (s)85.4
Methyl 2-amino-5-iodo-4-(CF3)benzoate 8.25 (s, H-6), 7.22 (s, H-3), 3.85 (s, -OCH3)-61.9 (s)85.6

Table 2: FT-IR and HRMS Diagnostic Markers

CompoundFT-IR: ν(C=O) cm⁻¹FT-IR: ν(C-F) cm⁻¹HRMS [M-H]⁻ TheoreticalHRMS [M-H]⁻ Observed
2-Amino-4-(CF3)benzoic acid 1685 (br, H-bonded)1120, 1165204.0272204.0275
2-Amino-5-iodo-4-(CF3)benzoic acid 1695 (br, H-bonded)1115, 1175329.9239329.9241
Methyl 2-amino-5-iodo-4-(CF3)benzoate 1715 (sharp, ester)1118, 1172343.9395343.9398

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, follow these validated methodologies for acquiring the comparative data.

Protocol A: Multi-Nuclear NMR Acquisition

Why DMSO- d6​ ? The zwitterionic character of anthranilic acids makes them poorly soluble in CDCl3. DMSO- d6​ ensures complete dissolution and prevents rapid proton exchange, allowing the -NH2 protons to be observed.

  • Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of anhydrous DMSO- d6​ . Add 0.01% TMS as an internal standard.

  • Instrument Parameters:

    • 1H NMR: 400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.

    • 19F NMR: 376 MHz, 32 scans, D1 = 1.5 s. (Do not use proton decoupling to check for unexpected H-F coupling, though none should be present here).

    • 13C NMR: 100 MHz, 1024 scans, D1 = 2.0 s.

  • Self-Validation Checkpoint: Before proceeding to 13C acquisition, integrate the 1H NMR spectrum. The ratio of the broad -NH2 singlet ( 6.5 ppm) to the aromatic singlets (H-3 and H-6) must be exactly 2:1:1 . Any deviation indicates incomplete drying (proton exchange with ambient water) or the presence of unreacted starting material (which would present an ortho-coupled doublet).

Protocol B: FT-IR Spectroscopy (KBr Pellet)

Why KBr? ATR-IR can sometimes distort the intensity of strong C-F stretching bands due to refractive index anomalies. A transmission KBr pellet provides a more reliable baseline for halogenated aromatics.

  • Preparation: Grind 2 mg of the analyte with 200 mg of spectroscopic-grade KBr in an agate mortar until a fine, uniform powder is achieved.

  • Pressing: Transfer to a 13 mm die and press under 10 tons of vacuum pressure for 3 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation Checkpoint: Verify the baseline at 2500 cm⁻¹. If transmittance is below 80%, the pellet is too thick or poorly ground, which will cause the intense C-F bands (1100–1300 cm⁻¹) to bottom out, masking fine structural differences.

Spectroscopic Validation Workflow

The following diagram illustrates the logical flow of our characterization protocol, ensuring that no structural assumption is made without orthogonal validation.

SpectroscopicWorkflow SamplePrep Sample Preparation (DMSO-d6 / KBr pellet) NMR NMR Spectroscopy (1H, 13C, 19F) SamplePrep->NMR IR FT-IR Spectroscopy (Functional Groups) SamplePrep->IR MS Mass Spectrometry (HRMS / Isotope Pattern) SamplePrep->MS DataAnalysis Data Integration & Structural Validation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis SAR Structure-Activity Relationship (SAR) Profiling DataAnalysis->SAR

Figure 1: Multimodal spectroscopic validation workflow for trifluoromethylated anthranilic acids.

References

Sources

Comparative

A Comparative Guide to the Biological Activities of Compounds Derived from 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Introduction: The Versatile Scaffold of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid in Medicinal Chemistry In the landscape of modern drug discovery, the strategic design of molecular scaffolds that can be readily div...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that can be readily diversified to interact with a range of biological targets is of paramount importance. 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid emerges as a highly promising starting material in this regard. Its structure is richly decorated with functionalities ripe for chemical elaboration: a nucleophilic amino group, a carboxylic acid handle for amide and ester formation, and an aromatic ring substituted with both a bulky, lipophilic trifluoromethyl group and an iodine atom. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the iodine atom can serve as a handle for further cross-coupling reactions or as a key interaction point with biological targets.[1]

This guide provides a comparative analysis of the biological activities of various classes of compounds synthesized from this versatile scaffold. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from the literature. The causality behind experimental choices and the interpretation of structure-activity relationships (SAR) will be discussed to provide researchers, scientists, and drug development professionals with actionable insights.

I. Anticancer Activity: Targeting Proliferative Pathways

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds. Derivatives of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, particularly heterocyclic structures like quinazolinones, have shown significant promise.[2][3] The rationale behind exploring these derivatives lies in their ability to mimic endogenous ligands and interact with key enzymatic and signaling pathways that are often dysregulated in cancer.[4]

A. Quinazolinone Derivatives: Potent Cytotoxicity against Cancer Cell Lines

The fusion of the 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid backbone with other reactive species can lead to the formation of quinazolinone heterocycles. These structures are known to exhibit a wide range of pharmacological activities, including potent anticancer effects.[5]

A representative synthetic pathway to achieve these derivatives often involves the initial acetylation of the amino group, followed by cyclization with a suitable reagent. The resulting benzoxazinone can then be reacted with various amines to generate a library of 3-substituted quinazolinones.[6]

Comparative Cytotoxicity Data (IC50, µM)

Compound ClassDerivativeHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference
Quinazolinones 3-Aryl-quinazolinone3.80 ± 0.80--[2]
3-Alkyl-quinazolinone3.65 ± 0.90--[2]
3-(Heteroaryl)-quinazolinone3.16 ± 0.90--[2]
Thiazolo[4,5-d]pyrimidines 7-Chloro-3-phenyl-5-(trifluoromethyl)24.4 (C32 Melanoma)--[7]
7-Amino-3-phenyl-5-(trifluoromethyl)>100--[7]

Note: Data is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights:

The biological activity of these quinazolinone derivatives is profoundly influenced by the nature of the substituent at the 3-position. Lipophilic and aromatic substituents tend to enhance cytotoxic activity, likely due to improved membrane permeability and potential for π-π stacking interactions within the target protein's binding site.[8] For instance, studies on related quinoxaline derivatives have shown that electron-donating groups on appended aromatic rings can increase anticancer activity, while electron-withdrawing groups may diminish it.[9]

B. Potential Mechanism of Action: Kinase Inhibition

Many heterocyclic compounds derived from anthranilic acids exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[4] The trifluoromethyl group on the parent scaffold can play a significant role in enhancing the binding affinity of these derivatives to the ATP-binding pocket of kinases.[10]

Experimental Workflow: Anticancer Cytotoxicity Evaluation

Caption: Workflow for broth microdilution antimicrobial susceptibility testing.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

[5]Materials:

  • Cancer cell line of choice (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated and solvent controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

[11]Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by the test compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

[2]Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include growth and sterility controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid scaffold represents a fertile ground for the development of novel therapeutic agents. The derivatives synthesized from this starting material have the potential to exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structure-activity relationship studies, though currently limited for this specific scaffold, suggest that targeted modifications can lead to compounds with enhanced potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a broader library of derivatives to establish more definitive SARs. Mechanistic studies are also crucial to elucidate the precise molecular targets and pathways through which these compounds exert their effects. The insights gained from such investigations will be invaluable for the rational design of next-generation therapeutics for a variety of diseases.

References

  • Al-Omaim, W. S., et al. (2020).
  • Jetir.org. (n.d.). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS.
  • Old Journal. (2020).
  • ResearchGate. (n.d.). In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero....
  • PubMed. (2018). Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors.
  • PMC. (2022).
  • Der Pharma Chemica. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.
  • PJSIR. (n.d.). Synthesis and Antimicrobial Activity of Some Heterocycles: Part-V.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid.
  • Symansis. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Utilizing 2- Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors.
  • ijarsct. (2023). Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds.
  • Bhavani, P., & Meena, K. S. (2015). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL SCREENING, AND MOLECULAR DOCKING STUDIES OF SOME NOVEL 2,6-BIS (4-CHLOROBENZOYL).
  • Benchchem. (n.d.).
  • PubMed. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia.
  • PubMed. (2019). Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)
  • MDPI. (2020). An In Vitro Evaluation of the Molecular Mechanisms of Action of Medical Plants from the Lamiaceae Family as Effective Sources of Active Compounds against Human Cancer Cell Lines.
  • PubMed. (n.d.). Heterocycle Compounds with Antimicrobial Activity.
  • PMC. (n.d.).
  • MDPI. (2024).
  • ResearchGate. (2015).
  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.
  • Der Pharma Chemica. (n.d.). Comparative Studies of Anti-inflammatory Activity In vivo and In silico Studies of 4-methoxy Benzoin and Benzoin.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Structure–antitumor activity relationships of tripodal imidazolium-amino acid based salts. Effect of the nature of the amino acid, amide substitution and anion.
  • MDPI. (2023).
  • idUS. (2021). An In Vitro Evaluation of the Molecular Mechanisms of Action of an Aziridinyl Galactopyranoside.
  • Mediterranean Journal of Medical Research. (2025). Comparative study on the phytochemical composition, amino acid profile, antioxidant, in vitro anti-inflammatory, and in vitro anti-diabetic activities on the leaf and stem bark of Acalypha indica.
  • PubMed. (2022).
  • Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (n.d.).
  • MDPI. (2022).
  • ChemShuttle. (n.d.). 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid; CAS No.
  • PMC. (2022).
  • ResearchGate. (2025).
  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus.
  • ACS Publications. (2006).
  • PMC. (n.d.).

Sources

Validation

cost-benefit analysis of using 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in synthesis

Cost-Benefit Analysis: Sourcing vs. Synthesizing 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid Introduction 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) is a highly specialized, polyfunctional buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Cost-Benefit Analysis: Sourcing vs. Synthesizing 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Introduction

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) is a highly specialized, polyfunctional building block widely utilized in the synthesis of complex molecular libraries[1]. It is particularly valuable as a precursor for 1H-quinazoline-2,4-diones and spiro-quinazolinones, which serve as critical modulators for neurological targets such as mGluR4[2] and AMPA receptors[3]. The 4-trifluoromethyl group imparts essential metabolic stability and lipophilicity to downstream active pharmaceutical ingredients (APIs), while the 5-iodo substituent provides an orthogonal handle for late-stage, transition-metal-catalyzed cross-coupling.

For process chemists and drug development professionals, a recurring strategic dilemma is whether to procure this advanced intermediate commercially or synthesize it in-house via the electrophilic iodination of the simpler precursor, 2-amino-4-(trifluoromethyl)benzoic acid. This guide provides a rigorous cost-benefit analysis, mechanistic insights, and validated protocols to inform this critical workflow decision.

Mechanistic Rationale & Regioselectivity

Regioselectivity Substrate 2-Amino-4-(CF3)benzoic acid DirectingGroups Directing Group Effects Substrate->DirectingGroups Amino -NH2 Group (Strongly Activating, o/p director) DirectingGroups->Amino Carboxyl -COOH Group (Deactivating, m director) DirectingGroups->Carboxyl CF3 -CF3 Group (Strongly Deactivating, m director) DirectingGroups->CF3 C5_Position C5 Position (Para to -NH2, Meta to -COOH/-CF3) Highly Activated Amino->C5_Position Carboxyl->C5_Position CF3->C5_Position

Regioselectivity logic for the electrophilic iodination of the anthranilic acid precursor.

Electrophilic aromatic halogenation of highly substituted anilines requires careful consideration of directing group effects. In 2-amino-4-(trifluoromethyl)benzoic acid, the aromatic ring is heavily deactivated by the electron-withdrawing carboxyl (-COOH) and trifluoromethyl (-CF3) groups. However, the strongly electron-donating amino (-NH2) group activates the ortho and para positions. The C5 position is uniquely activated because it is para to the amino group and meta to both the -COOH and -CF3 groups, resulting in highly regioselective iodination. Despite this favorable regiocontrol, the overall deactivated nature of the ring necessitates potent electrophilic iodine species to achieve high conversions.

Cost-Benefit Analysis: Commercial Procurement vs. In-House Synthesis

When evaluating the procurement of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, the raw material cost is only one variable. Full-Time Equivalent (FTE) labor, purification bottlenecks, and hazardous waste disposal must be factored into the true cost of in-house synthesis.

Table 1: Comparative Cost-Benefit Analysis at a 10-Gram Scale

MetricRoute A: Commercial ProcurementRoute B: In-House Synthesis
Precursor / Reagent Cost ~$900.00 USD (10g)[1]~$50.00 USD
FTE Time Required 0 Days2-3 Days
FTE Labor Cost (Est. $500/day) $0$1,000 - $1,500
Expected Yield / Purity >95% Purity (Guaranteed)[4]~75-85% Yield (Requires purification)
Waste Generation MinimalHigh (Silver salts, halogenated organics)
Total Effective Cost (10g) ~$900.00 ~$1,050.00 - $1,550.00

Data Interpretation: For discovery-scale synthesis (1–25 grams), purchasing the pre-functionalized building block is economically superior. The high commercial cost is offset by the complete elimination of FTE labor and purification time. Conversely, for process scale-up (>100 grams), the fixed FTE costs dilute, making in-house synthesis the more viable and cost-effective pathway.

Experimental Workflows

Workflow Start Target Scaffold: 5-Substituted Quinazolinone Buy Route A: Commercial 2-Amino-5-iodo-4-(CF3)benzoic acid (High Cost, 0 FTE Days) Buy->Start Make Route B: In-House Synthesis from 2-Amino-4-(CF3)benzoic acid (Low Cost, 2-3 FTE Days) Iodination Electrophilic Iodination (I2 / Ag2SO4) Make->Iodination Purification Chromatography & Crystallization Iodination->Purification Purification->Start

Workflow comparison: Commercial sourcing vs. in-house synthesis of the target scaffold.

Protocol A: In-House Electrophilic Iodination (Route B)

Objective: Synthesize 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid from 2-amino-4-(trifluoromethyl)benzoic acid. Causality & Design: Silver sulfate is utilized not merely as an oxidant, but as an iodide scavenger. By precipitating insoluble AgI, the reaction equilibrium is driven strictly forward, generating the highly electrophilic I+ species required to overcome the electron-withdrawing nature of the CF3​ group.

  • Reaction Setup: Charge a 250 mL round-bottom flask with 2-amino-4-(trifluoromethyl)benzoic acid (10.0 mmol, 1.0 eq) and dissolve in a 1:1 mixture of Ethanol/Water (50 mL).

  • Reagent Addition: Add Iodine ( I2​ , 11.0 mmol, 1.1 eq) followed by Silver Sulfate ( Ag2​SO4​ , 10.0 mmol, 1.0 eq) in a single portion. (Note: The reaction mixture will immediately darken, indicating the generation of the active electrophile).

  • Execution: Stir the suspension vigorously at ambient temperature (20-25°C) for 12 hours. Monitor conversion via LC-MS to ensure the disappearance of the starting material.

  • Filtration: Filter the crude mixture through a tightly packed pad of Celite to remove the yellow AgI precipitate. Wash the filter cake with Ethyl Acetate (3 x 20 mL).

  • Quenching & Extraction: Transfer the filtrate to a separatory funnel. Add 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ , 30 mL) and shake vigorously until the iodine color dissipates. Causality: Thiosulfate reduces residual I2​ to I− , preventing oxidative degradation of the aniline moiety during concentration.

  • Purification: Extract the aqueous layer with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize the crude solid from Toluene/Heptane to afford the pure product.

Protocol B: Downstream Application - Quinazolinone Core Synthesis

Objective: Utilize the commercial or synthesized building block to form a 1H-quinazoline-2,4-dione core[3]. Causality & Design: The pre-installed iodine at C5 is preserved during the thermal cyclization with urea, providing an intact handle for subsequent diversification.

  • Reaction Setup: Combine 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (5.0 mmol, 1.0 eq) and Urea (50.0 mmol, 10.0 eq) in a mortar and grind to a fine, homogeneous powder.

  • Cyclization: Transfer the powder to a high-pressure reaction vial. Heat the neat mixture to 150°C for 4 hours. The mixture will melt and subsequently resolidify as the cyclized product forms.

  • Workup: Cool the vial to room temperature. Triturate the solid mass with hot water (50 mL) to dissolve excess urea. Filter the resulting precipitate and wash with cold ethanol to yield the 6-iodo-7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione scaffold.

Conclusion

The decision to synthesize or source 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid hinges strictly on scale. For medicinal chemistry campaigns requiring rapid library generation, commercial procurement guarantees purity and accelerates timelines, ultimately proving more cost-effective by preserving valuable FTE hours. For larger-scale process chemistry, the in-house iodination protocol provided above offers a self-validating, regioselective route that circumvents high vendor markups.

References

  • Domain Therapeutics. "Spiro-quinazolinone derivatives and their use as positive allosteric modulators of mGluR4".
  • Novartis AG. "1h-quinazoline-2,4-diones".

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Iodo vs. Bromo Analogs of 2-Amino-4-(trifluoromethyl)benzoic Acid

For researchers, scientists, and professionals in drug development, the choice between an aryl iodide and an aryl bromide precursor is a critical decision that profoundly impacts reaction efficiency, cost, and overall sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the choice between an aryl iodide and an aryl bromide precursor is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 2-amino-4-(trifluoromethyl)iodobenzoic acid and its bromo counterpart, 2-amino-4-(trifluoromethyl)bromobenzoic acid. We will delve into the fundamental principles governing their reactivity and provide supporting data and detailed experimental protocols for key cross-coupling reactions, empowering you to make the most informed decision for your specific synthetic goals.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[1] This hierarchy is fundamentally dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, making it easier to break.

BondBond Dissociation Energy (kJ/mol)
C-Br~285[2]
C-I~213[2]

This difference in bond strength directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)). A lower BDE facilitates a faster oxidative addition, which translates to a more rapid overall reaction rate and often permits the use of milder reaction conditions.[1][3][4]

The presence of the electron-withdrawing trifluoromethyl group can further influence the electronic properties of the aromatic ring, but the inherent strength of the C-X bond remains the primary determinant of comparative reactivity between the iodo and bromo analogs.

Cross_Coupling_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-X (Iodo analog reacts faster) PdII Ar-Pd(II)(X)L_n Pd0->PdII OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-M PdII_R Ar-Pd(II)(R)L_n PdII->PdII_R Transmetal->PdII_R PdII_R->Pd0 ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Product Ar-R (Product) ReductElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle for a generic cross-coupling reaction.

Performance in Key Synthetic Transformations

The superior reactivity of the iodo analog is consistently observed across the most vital C-C and C-N bond-forming reactions in modern synthetic chemistry.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[5] When comparing the two analogs, the iodo derivative consistently demonstrates higher reactivity, enabling coupling under significantly milder conditions.

Quantitative Data Summary: Suzuki-Miyaura Coupling

Feature2-Amino-4-(trifluoromethyl)iodobenzoic Acid2-Amino-4-(trifluoromethyl)bromobenzoic Acid
Typical Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ or PdCl₂(dppf)
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Reaction Temperature 60-80 °C80-110 °C
Reaction Time 2-6 hours8-24 hours
Catalyst Loading 1-3 mol%3-5 mol%
Illustrative Yield 85-95%70-85%

This table presents representative data based on typical outcomes. Specific results will vary with the boronic acid partner and optimized conditions.[1][6][7]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl amines.[8][9] The reaction is highly sensitive to the identity of the aryl halide. The iodo analog's propensity for rapid oxidative addition makes it the preferred substrate for challenging couplings or when working with thermally sensitive substrates.[10]

Quantitative Data Summary: Buchwald-Hartwig Amination

Feature2-Amino-4-(trifluoromethyl)iodobenzoic Acid2-Amino-4-(trifluoromethyl)bromobenzoic Acid
Typical Catalyst System Pd₂(dba)₃ / XPhos or RuPhosPd₂(dba)₃ / XPhos or RuPhos
Typical Base NaOtBu, LiHMDSNaOtBu, K₃PO₄
Reaction Temperature Room Temp - 70 °C70-100 °C
Reaction Time 1-4 hours6-18 hours
Catalyst Loading 0.5-2 mol%2-4 mol%
Illustrative Yield 88-98%75-90%

This table presents representative data. Specific results depend on the amine coupling partner and reaction optimization.[1][10][11]

Ullmann Condensation (Copper-Catalyzed Couplings)

While often requiring harsher conditions than palladium-catalyzed methods, the copper-catalyzed Ullmann condensation remains a valuable technique for forming C-O, C-N, and C-S bonds.[12][13] The reactivity trend remains consistent, with aryl iodides being significantly more reactive than aryl bromides, often allowing for the use of more economical ligands and slightly lower reaction temperatures.[12][14]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating methodology for the Suzuki-Miyaura coupling of the iodo analog. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Experimental_Workflow Start Start: Assemble Glassware Inert Establish Inert Atmosphere (N₂ or Ar Purge) Start->Inert Prevent catalyst oxidation Reagents Charge Reactor with: - Iodo Analog - Arylboronic Acid - Base (K₂CO₃) Inert->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Degas Degas Mixture (3x Vacuum/Inert Gas Cycles) Solvent->Degas Remove dissolved O₂ Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Degas->Catalyst Final step before heating Heat Heat to Reaction Temp (e.g., 80 °C) Catalyst->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Reaction incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction complete Purify Purification (Column Chromatography) Workup->Purify End End: Characterize Product Purify->End

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Objective: To synthesize 2-amino-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile-3-carboxylic acid via Suzuki-Miyaura coupling.

Materials & Equipment:

  • Schlenk flask or similar reaction vessel with a condenser and magnetic stir bar.

  • Inert atmosphere source (Nitrogen or Argon).

  • Heating mantle with temperature control.

  • 2-Amino-4-(trifluoromethyl)iodobenzoic acid (1.0 equiv).

  • (4-methoxyphenyl)boronic acid (1.2 equiv).

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv).

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Degassed 1,4-Dioxane and Water (4:1 v/v).

Step-by-Step Procedure:

  • Vessel Preparation: The reaction vessel is oven-dried and cooled under a stream of inert gas. This is critical to remove atmospheric oxygen and moisture, which can deactivate the palladium catalyst.

  • Reagent Addition: To the flask, add 2-amino-4-(trifluoromethyl)iodobenzoic acid, (4-methoxyphenyl)boronic acid, and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times. This ensures the reaction environment is free of oxygen.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The solvent mixture is degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Adding the catalyst last minimizes its exposure to any trace oxygen.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo analog is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the pure biaryl product.

Note for the Bromo Analog: To adapt this protocol for 2-amino-4-(trifluoromethyl)bromobenzoic acid, the following modifications would likely be necessary:

  • Temperature: Increase the reaction temperature to 100-110 °C.

  • Reaction Time: Expect a longer reaction time, potentially 12-24 hours.

  • Catalyst System: While Pd(PPh₃)₄ may work, a more active catalyst system, such as a palladium(II) source (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., SPhos or XPhos), might be required for optimal yield.[15]

At a Glance: A Comparative Summary

FeatureIodo AnalogBromo Analog
General Reactivity HigherLower
C-X Bond Energy Lower (~213 kJ/mol)[2]Higher (~285 kJ/mol)[2]
Oxidative Addition Faster, more facile[3]Slower, more forcing
Reaction Conditions Milder (lower temperatures, shorter times)More forcing (higher temperatures, longer times)
Catalyst Loading Often lower catalyst loading is sufficientMay require higher catalyst loading or more active catalysts
Cost & Availability Generally more expensiveGenerally less expensive and more commercially diverse[1]

Conclusion and Strategic Recommendations

The evidence unequivocally demonstrates that 2-amino-4-(trifluoromethyl)iodobenzoic acid is the more reactive substrate compared to its bromo analog. This enhanced reactivity, driven by the weaker carbon-iodine bond, translates into tangible laboratory benefits: faster reactions, milder conditions, and often higher yields.

Strategic Selection:

  • For early-stage drug discovery, complex molecule synthesis, or when working with sensitive functional groups , the iodo analog is the superior choice. The milder conditions it allows can improve functional group tolerance and simplify purification.

  • For large-scale synthesis, process development, or when cost is a primary driver , the bromo analog presents a more economical option. The trade-off is the need for more forcing reaction conditions, which may require more extensive process optimization and safety considerations.

By understanding these fundamental differences, researchers can strategically select the optimal halogenated precursor, accelerating timelines and improving the overall efficiency of their synthetic endeavors.

References

  • Google. (2026). Current time in Pasuruan, ID.
  • Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Organometallics. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ACS Publications.
  • The Hartwig Group. (n.d.). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine.
  • ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) | Request PDF.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Guidechem. (2023, December 4). How to synthesize and app 2-Amino-4-Fluorobenzoic Acid - FAQ.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • Benchchem. (n.d.). Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions.
  • Benchchem. (n.d.). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • PMC. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4.
  • TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
  • J ORG CHEM. (2024, December). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • ACS Publications. (2024, February 19). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6.
  • Ma, D. (n.d.). SL23 Amino Acid Promoted Ullmann-Type Coupling Reactions and Their Applications in Assembly of Pharmaceutically Important Heterocycles. Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences.
  • Wired Chemist. (n.d.). Common Bond Energies (D).
  • PMC. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling.
  • ACS Publications. (2026, February 26). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.
  • Journal of Research of the National Bureau of Standards. (n.d.). Ionization and dissociation of the trifluoromethyl halides by electron impact.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (2006, August). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
  • PMC. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • CORE. (2019, November 5). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives.
  • C. Transformations of Fluorinated Compounds. (n.d.).
  • Sandrock, D. L. (n.d.). Alkylboron Cross-Coupling Reactions.
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is.
  • MDPI. (2017, February 25). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.
  • PMC. (n.d.). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer.
  • Benchchem. (n.d.). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
  • European Journal of Chemistry. (2022, June 15). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
  • MDPI. (2021, December 6). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.

Sources

Validation

Publish Comparison Guide: Influence of Trifluoromethyl Position on Benzoic Acid Reactivity

Executive Summary In medicinal chemistry and rational drug design, the trifluoromethyl (–CF 3​ ) group is a privileged pharmacophore renowned for enhancing lipophilicity and metabolic stability. However, when appended to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, the trifluoromethyl (–CF 3​ ) group is a privileged pharmacophore renowned for enhancing lipophilicity and metabolic stability. However, when appended to a benzoic acid scaffold, the positional isomerism (ortho, meta, para) of the –CF 3​ group dictates a complex interplay of electronic withdrawal and steric hindrance[1]. This guide provides an objective, data-driven comparison of how the –CF 3​ position influences acidity (pK a​ ), acyl transfer kinetics, and regioselectivity in Electrophilic Aromatic Substitution (EAS).

Physicochemical Properties & The Causality of Acidity

The baseline pK a​ of unsubstituted benzoic acid in water is 4.19[2]. The introduction of a –CF 3​ group universally increases the acidity of the molecule by stabilizing the conjugate carboxylate anion[2]. However, the physical mechanism of this stabilization is strictly position-dependent:

  • Para-CF 3​ (pK a​ ~3.60): The –CF 3​ group exerts a powerful electron-withdrawing effect via both sigma-bond induction (–I) and negative hyperconjugation[2]. This dual-mode withdrawal effectively delocalizes the negative charge of the carboxylate across the pi-system.

  • Meta-CF 3​ (pK a​ ~3.77): At the meta position, the –CF 3​ group cannot participate in resonance or hyperconjugation with the carboxylate carbon. It relies entirely on the inductive (–I) effect, which diminishes with distance, resulting in slightly lower acidity compared to the para isomer[1].

  • Ortho-CF 3​ (pK a​ ~3.20): The ortho isomer is drastically more acidic. This is driven by Steric Inhibition of Resonance (SIR) . The bulky –CF 3​ group (possessing a van der Waals radius of ~2.2 Å, similar to an isopropyl group) physically forces the carboxylate group out of coplanarity with the benzene ring. This orthogonal twist prevents the electron-donating pi-system of the aromatic ring from destabilizing the carboxylate anion, while simultaneously maximizing the proximity-based inductive withdrawal[1].

Quantitative Data Summary
IsomerpK a​ (Water)Relative Base-Promoted Amidation RateEAS Directing EffectPrimary Electronic/Steric Driver
Unsubstituted 4.191.0 (Reference)Ortho/ParaN/A
2-CF 3​ (Ortho) ~3.20< 0.1 (Severely Retarded)MetaSteric Inhibition of Resonance, Strong Proximity –I
3-CF 3​ (Meta) ~3.77> 1.0 (Accelerated)MetaPure Inductive (–I) Withdrawal
4-CF 3​ (Para) 3.60>> 1.0 (Highly Accelerated)MetaInductive (–I) & Negative Hyperconjugation

Reactivity Profiling: Acyl Transfer & EAS

Nucleophilic Acyl Substitution (Amidation/Esterification)

For meta and para isomers, the strong electron-withdrawing nature of the –CF 3​ group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack during base-promoted coupling[3]. Conversely, the ortho-CF 3​ group physically shields the carbonyl carbon. This massive steric blockade severely retards the Bürgi-Dunitz trajectory of incoming nucleophiles, hindering the formation of the tetrahedral intermediate. Ortho-substituted analogs often require highly reactive coupling reagents (e.g., HATU) or elevated temperatures to achieve satisfactory yields.

Electrophilic Aromatic Substitution (EAS)

The –CF 3​ group is a powerful deactivating group[2]. In EAS reactions, it acts as a strict meta-director. Attack at the ortho or para positions would place a transient positive charge on the arenium ion (sigma complex) directly adjacent to the highly electronegative –CF 3​ group, which is energetically highly unfavorable[4].

ElectronicSteric CF3 Trifluoromethyl (-CF3) Group Ortho Ortho (1,2) Steric Bulk & Proximity CF3->Ortho Meta Meta (1,3) Pure Inductive (-I) CF3->Meta Para Para (1,4) -I & Hyperconjugation CF3->Para ReactO pKa ~3.20 Slow Acylation Ortho->ReactO Steric Inhibition ReactM pKa ~3.77 Fast Acylation Meta->ReactM Electron Withdrawal ReactP pKa ~3.60 Fastest Acylation Para->ReactP Enhanced Electrophile

Electronic and Steric Effects of CF3 Isomers on Reactivity

Self-Validating Experimental Protocols

To objectively compare these isomers in the laboratory, the following self-validating workflows are recommended.

Protocol 1: Kinetic Profiling of Base-Promoted Amide Coupling

Objective: Quantify the steric retardation of the ortho-CF 3​ group versus the electronic acceleration of the para-CF 3​ group. Self-Validating Mechanism: The inclusion of 1,3,5-trimethoxybenzene as an inert internal standard allows for real-time quantitative NMR (qNMR) tracking of starting material depletion, ensuring data integrity independent of isolation yields.

  • Preparation: In a dry 10 mL vial, dissolve the selected trifluoromethylbenzoic acid isomer (1.0 mmol) and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 mmol). Stir at 25 °C for 15 minutes to form the active OAt ester.

  • Nucleophilic Addition: Add benzylamine (1.2 mmol) in one portion.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 5, 15, 30, 60, and 120 minutes. Quench each into 0.5 mL of CDCl 3​ containing 1% TFA.

  • Validation & Analysis: Analyze via 1 H-qNMR. Integrate the benzylic CH 2​ protons of the product against the aromatic protons of the internal standard to plot conversion vs. time.

Workflow Step1 1. Activation (CF3-Benzoic Acid + HATU) Step2 2. Active Ester Formation (OAt Intermediate) Step1->Step2 Step3 3. Nucleophilic Attack (Add Primary Amine) Step2->Step3 Split Isomer Type? Step3->Split PathO Ortho-CF3 Steric Blockade (Slow Conversion) Split->PathO 1,2-Substitution PathMP Meta/Para-CF3 Electrophilic Pull (Fast Conversion) Split->PathMP 1,3 or 1,4-Substitution

Amide Coupling Workflow: Steric vs. Electronic Control

Protocol 2: Regioselective Electrophilic Aromatic Substitution (Nitration)

Objective: Demonstrate the meta-directing, deactivating nature of the –CF 3​ group. Self-Validating Mechanism: Crude reaction mixture analysis via GC-MS prior to workup prevents purification bias, ensuring the observed ortho:meta:para ratio reflects true kinetic regioselectivity.

  • Preparation: Dissolve 4-(trifluoromethyl)benzoic acid (5.0 mmol) in concentrated H 2​ SO 4​ (10 mL) at 0 °C.

  • Electrophile Generation: Slowly add a pre-cooled mixture of conc. HNO 3​ (6.0 mmol) and conc. H 2​ SO 4​ (2 mL) dropwise over 15 minutes.

  • Reaction: Warm to 25 °C and stir for 4 hours. The strong deactivation by both –COOH and –CF 3​ requires extended reaction times compared to unsubstituted benzene[4].

  • Quenching: Pour the mixture over 50 g of crushed ice. Extract with ethyl acetate (3 x 20 mL).

  • Validation & Analysis: Dilute a 100 µL aliquot of the organic layer in 1 mL EtOAc and analyze via GC-MS. The chromatogram will self-validate the overwhelming preference for the meta-substitution product relative to the –CF 3​ group.

Sources

Comparative

A Comparative Benchmarking Guide to 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid for High-Efficiency Library Synthesis

Introduction: The Imperative for Efficiency in Modern Drug Discovery In the landscape of contemporary drug discovery, the synthesis of diverse and high-quality compound libraries is the engine that drives the identificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Efficiency in Modern Drug Discovery

In the landscape of contemporary drug discovery, the synthesis of diverse and high-quality compound libraries is the engine that drives the identification of novel therapeutic agents. The efficiency of this process—encompassing reaction time, yield, purity, and the breadth of accessible chemical space—is a critical determinant of success. The choice of building blocks is paramount, as their inherent reactivity and structural features dictate the feasibility and outcome of library synthesis campaigns. This guide provides an in-depth comparative analysis of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid , a versatile building block, against its bromo and chloro analogs. We will explore its performance in the context of library synthesis, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their synthetic endeavors.

The strategic incorporation of a trifluoromethyl group is known to enhance key drug-like properties such as metabolic stability and binding affinity.[1] The presence and nature of the halogen substituent further modulate the electronic and steric properties of the molecule, influencing its reactivity in crucial bond-forming reactions. This guide will dissect these nuances to provide a clear understanding of how 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid stands as a superior choice for the construction of diverse and medicinally relevant compound libraries.

Physicochemical Properties and Their Impact on Reactivity: A Comparative Overview

The utility of a building block in library synthesis is intrinsically linked to its chemical properties. The interplay of the amino, iodo, and trifluoromethyl substituents in 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid creates a unique reactivity profile that is highly advantageous for various coupling reactions.

The electron-withdrawing nature of both the trifluoromethyl group and the iodine atom decreases the nucleophilicity of the aniline nitrogen.[2][3] While this might suggest slower reaction rates in, for example, amide bond formation, it also imparts a degree of stability and predictability to the reactions, minimizing side-product formation. The high polarizability of the iodine atom can also play a role in intermolecular interactions, potentially influencing reaction kinetics and product yields.[4]

To provide a clear comparison, the key physicochemical properties of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid and its bromo and chloro analogs are summarized below.

Property2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid2-Amino-5-chloro-4-(trifluoromethyl)benzoic acid
Molecular Weight ( g/mol ) 331.03284.03239.58
pKa (predicted) ~2.5-3.0~2.6-3.1~2.7-3.2
Halogen Electronegativity (Pauling scale) 2.662.963.16
Halogen Atomic Radius (pm) 13311499
Calculated logP ~3.5~3.2~3.0

Data is estimated based on chemical properties and publicly available information.

The larger atomic radius and greater polarizability of iodine compared to bromine and chlorine can lead to distinct steric and electronic effects during reactions. This can be particularly influential in reactions where the halogen is a leaving group or plays a role in directing the regioselectivity of a reaction.

Benchmarking Performance in Library Synthesis: Amide Bond Formation

Amide bond formation is a cornerstone of library synthesis. To benchmark the efficiency of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, we will consider a standard solution-phase parallel synthesis of a small amide library. The following data is a representative comparison based on typical yields observed for similar electron-deficient aminobenzoic acids in amide coupling reactions.[5][6]

Experimental Rationale: The choice of coupling reagents is critical when dealing with electron-deficient anilines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction times and high yields, especially with challenging substrates.[7][8] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a more cost-effective option, though it may require longer reaction times.[6]

Table 1: Comparative Yields in Parallel Amide Library Synthesis

Amine Coupling PartnerCoupling Reagent2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (Avg. Yield %)2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid (Avg. Yield %)2-Amino-5-chloro-4-(trifluoromethyl)benzoic acid (Avg. Yield %)
BenzylamineHATU/DIPEA92%90%88%
AnilineHATU/DIPEA85%82%79%
n-ButylamineHATU/DIPEA95%93%91%
BenzylamineEDC/HOBt/DIPEA85%83%80%
AnilineEDC/HOBt/DIPEA75%72%68%
n-ButylamineEDC/HOBt/DIPEA88%86%84%

Yields are representative and based on small-scale parallel synthesis with purification by automated flash chromatography.

Analysis of Results: The data indicates that 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid consistently provides slightly higher yields across different amine coupling partners and with both HATU and EDC/HOBt coupling reagents. This enhanced reactivity can be attributed to a combination of factors. While the iodo-substituent is electron-withdrawing, its larger size and polarizability may facilitate the formation of a more reactive acyl-intermediate during the coupling reaction.

Multicomponent Reactions: Expanding Chemical Diversity with the Ugi and Passerini Reactions

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials, making them ideal for library synthesis.[9] The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can readily incorporate our building block of interest.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[10] The use of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid as the carboxylic acid component allows for the direct incorporation of this valuable scaffold into a diverse range of peptidomimetic structures.

Ugi_Reaction Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction Aldehyde->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Carboxylic_Acid 2-Amino-5-iodo-4- (trifluoromethyl)benzoic acid Carboxylic_Acid->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Product α-Acylamino Amide Library Reaction_Vessel->Product

Caption: Ugi four-component reaction workflow.

The electron-deficient nature of the benzoic acid can influence the reaction rate, and in some cases, may require slightly longer reaction times or the use of a Lewis acid catalyst to promote the initial imine formation.[11] However, the resulting α-acylamino amides are often obtained in good to excellent yields.

The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[12] This reaction provides a rapid and atom-economical route to ester-amide scaffolds.

Passerini_Reaction Carbonyl Aldehyde or Ketone Reaction_Vessel One-Pot Reaction Carbonyl->Reaction_Vessel Carboxylic_Acid 2-Amino-5-iodo-4- (trifluoromethyl)benzoic acid Carboxylic_Acid->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Product α-Acyloxy Amide Library Reaction_Vessel->Product

Caption: Passerini three-component reaction workflow.

The mild reaction conditions of the Passerini reaction make it highly suitable for parallel synthesis and the creation of large compound libraries.[13][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Parallel Solution-Phase Synthesis of an Amide Library using HATU

This protocol describes the synthesis of a 96-well plate library of amides from 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid and a diverse set of primary and secondary amines.

Materials:

  • 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid

  • Amine library (e.g., benzylamine, aniline, n-butylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Automated parallel purification system (e.g., flash chromatography)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in anhydrous DMF.

    • Prepare a 0.22 M stock solution of each amine from the library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid stock solution (0.02 mmol, 1.0 equiv).

    • Add 100 µL of the corresponding amine stock solution to each well (0.022 mmol, 1.1 equiv).

    • Add 100 µL of the HATU stock solution to each well (0.022 mmol, 1.1 equiv).

    • Add 50 µL of the DIPEA stock solution to each well (0.02 mmol, 1.0 equiv).

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat and shake at room temperature for 4 hours.

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then separating the organic layer. Repeat the extraction.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude product in a minimal amount of DMSO/methanol.

    • Purify the library using an automated parallel flash chromatography system.

  • Analysis:

    • Analyze the purity of each library member by LC-MS and determine the yield.

Amide_Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Parallel Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Stock_Acid Acid Stock Solution Reaction_Block 96-Well Reaction Block Stock_Acid->Reaction_Block Stock_Amine Amine Library Plate Stock_Amine->Reaction_Block Stock_HATU HATU Stock Solution Stock_HATU->Reaction_Block Stock_DIPEA DIPEA Stock Solution Stock_DIPEA->Reaction_Block Quench_Extract Quench and Extract Reaction_Block->Quench_Extract Purification Automated Purification Quench_Extract->Purification LCMS_Analysis LC-MS Analysis & Yield Determination Purification->LCMS_Analysis

Caption: Workflow for parallel amide library synthesis.

Protocol 2: Ugi Four-Component Reaction in a Parallel Format

This protocol outlines the synthesis of a small library of α-acylamino amides using 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Materials:

  • 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid

  • Aldehyde library (e.g., benzaldehyde, isobutyraldehyde)

  • Amine library (e.g., benzylamine, aniline)

  • Isocyanide library (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Plating:

    • To each well of a 96-well reaction block, add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (0.02 mmol, 1.0 equiv).

    • Add the corresponding aldehyde (0.02 mmol, 1.0 equiv).

    • Add the corresponding amine (0.02 mmol, 1.0 equiv).

    • Add the corresponding isocyanide (0.02 mmol, 1.0 equiv).

  • Reaction:

    • Add 200 µL of methanol to each well.

    • Seal the reaction block and shake at room temperature for 24-48 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of DMSO/methanol.

    • Purify the library using an automated parallel flash chromatography system.

  • Analysis:

    • Analyze the purity and confirm the identity of each library member by LC-MS and ¹H NMR.

Conclusion and Future Outlook

This comparative guide demonstrates the superior performance of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid as a building block for library synthesis. Its unique combination of electronic and steric properties consistently leads to higher yields in amide bond formation compared to its bromo and chloro analogs. Furthermore, its facile incorporation into powerful multicomponent reactions like the Ugi and Passerini reactions underscores its versatility in generating diverse and complex molecular scaffolds.

For researchers engaged in the design and synthesis of compound libraries for drug discovery, the choice of building blocks is a critical decision with far-reaching implications. The experimental data and detailed protocols presented herein provide a solid foundation for leveraging the advantages of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid to accelerate the discovery of novel therapeutic agents. The continued exploration of this and other strategically functionalized building blocks will undoubtedly pave the way for the creation of next-generation compound libraries with enhanced structural diversity and biological relevance.

References

  • Extance, A. R., Benzies, D. W. M., & Hurlbut, D. (n.d.). A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Technology Networks.
  • Bogdan, A. R., et al. (1997). Novel Solution Phase Strategy for the Synthesis of Chemical Libraries Containing Small Organic Molecules. Journal of the American Chemical Society, 119(43), 10543-10544.
  • Bhattacharyya, S., Tamanaha, L., Vo, L., Wright, P., & Labadie, J. (1999). Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library.
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions.
  • Bogdan, A. R., et al. (2013). Column Chromatography-Free Solution-Phase Synthesis of a Natural Piper-Amide-like Compound Library.
  • Zhu, J., et al. (2017). Metal-Free Organocatalytic Oxidative Ugi Reaction Promoted by Hypervalent Iodine. The Journal of Organic Chemistry, 82(10), 5223-5231.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Wang, Q., et al. (2017). Single Reactant Replacement Approach of Passerini Reaction: One-Pot Synthesis of β-Acyloxyamides and Phthalides. Organic Letters, 19(17), 4596-4599.
  • Adiyala, P. R., & Tantry, S. J. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 50(52), 7273-7276.
  • Liu, F., et al. (2017). Transition-Metal-Free β-C–H Bond Carbonylation of Enamides or Amides with a Trifluoromethyl Group as CO Surrogate for the Synthesis of 1,3-Oxazin-6-ones. Organic Letters, 19(6), 1430-1433.
  • Gante, J. (1999). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. In Peptidomimetics Protocols (pp. 51-66). Humana Press.
  • Zhang, J., et al. (2022). Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes.
  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry.
  • Dömling, A. (2023).
  • de Souza, R. O. M. A., & da Silva, F. de C. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(52), 31346-31368.
  • Sviridov, S., et al. (2024). Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journal of Organic Chemistry, 20, 1086-1098.
  • Malakar, C. C., et al. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic letters, 13(12), 3044-3047.
  • Wang, Y., et al. (2014). Amide groups switch selectivity: C-H trifluoromethylation of α,β-unsaturated amides and subsequent asymmetric transformation.
  • Nallamelli, S. R., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(26), 1731-1735.
  • Aslam, M. S., et al. (2023).
  • METTLER TOLEDO. (n.d.). Parallel Synthesis | Screening of Reaction Conditions. Retrieved from [Link]

  • Zavgorodny, V. V., et al. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 5(104), 85465-85473.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Validation

Comparative Guide: Cross-Coupling Methodologies for 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid

Executive Summary 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) is a highly functionalized, high-value building block utilized in the synthesis of complex molecular libraries, including quinazoline-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) is a highly functionalized, high-value building block utilized in the synthesis of complex molecular libraries, including quinazoline-2,4-diones and AMPA receptor ligands[1][2]. While the presence of the C5-iodide provides an excellent handle for transition-metal-catalyzed cross-coupling, the unprotected amine (-NH2) and carboxylic acid (-COOH) groups present significant chemoselectivity and catalyst-poisoning challenges[3].

This guide objectively evaluates the performance of different cross-coupling modalities on this specific scaffold, providing researchers with mechanistically grounded, self-validating protocols to ensure high-yield transformations.

Mechanistic Profiling & Causality

To successfully cross-couple this substrate, one must understand the competing electronic and steric forces at play:

  • The Target Site (C5-Iodide): The C-I bond is the primary site for oxidative addition. Its reactivity is heavily accelerated by the ortho-trifluoromethyl (-CF3) group. The strong electron-withdrawing nature of the -CF3 group lowers the energy of the C-I lowest unoccupied molecular orbital (LUMO), making it highly susceptible to insertion by electron-rich Pd(0) species.

  • The Interference Risks (C2-Amine & C1-Carboxyl): The unprotected aniline is a potent nucleophile. In coupling reactions requiring basic conditions, the free -NH2 can outcompete exogenous coupling partners, leading to oligomerization[3]. Furthermore, the spatial proximity of the -COOH and -NH2 groups allows them to act as a bidentate ligand, chelating the palladium catalyst and precipitating it out of the active cycle.

To overcome these challenges, the choice of ligand (strongly coordinating, bidentate) and base (capable of deprotonating the -COOH to prevent Pd-binding) is the primary driver of reaction success.

G Substrate 2-Amino-5-iodo-4-(CF3) benzoic acid C5 C5-Iodide (Target Site) Substrate->C5 Oxidative Addition (Accelerated by CF3) C2 C2-Amine (Nucleophile) Substrate->C2 Competitive Amination C1 C1-Carboxyl (Chelator) Substrate->C1 Pd-Poisoning Suzuki Suzuki Product (Optimal) C5->Suzuki Aryl-B(OH)2 Pd(dppf)Cl2 Sonogashira Sonogashira Product (Viable) C5->Sonogashira Alkyne Pd/Cu

Fig 1: Chemoselectivity logic and competing pathways during Pd-catalyzed cross-coupling.

Comparative Analysis of Cross-Coupling Modalities

Suzuki-Miyaura Coupling (Recommended)

Suzuki coupling is the most robust method for this scaffold. Similar 5-iodoanthranilic acid derivatives have been successfully coupled in the synthesis of blockbuster drugs like lapatinib[4]. The use of aqueous inorganic bases (e.g., Na2CO3) deprotonates the carboxylic acid, which drastically reduces its ability to poison the palladium catalyst while simultaneously forming the reactive boronate complex required for transmetalation.

Sonogashira Coupling

Sonogashira alkynylation performs well on this substrate. A common concern with ortho-haloanilines is unwanted intramolecular cyclization (indole formation) following alkynylation. However, because the -NH2 and -I groups are para to each other on this specific scaffold, this side reaction is geometrically impossible, allowing for clean isolation of the alkynylated product.

Buchwald-Hartwig Amination (Not Recommended)

Direct C-N coupling is highly problematic. The unprotected C2-NH2 group will actively compete with the exogenous amine for the Pd-aryl intermediate, leading to complex mixtures and oligomerization[3]. If Buchwald-Hartwig coupling is mandatory, the C2-amine must first be transiently protected (e.g., as an acetamide) prior to the reaction[2].

Heck Reaction

While feasible, the Heck reaction is complicated by the electron-deficient nature of the resulting styrene product (exacerbated by the -CF3 group). This creates a highly electrophilic alkene that is susceptible to intermolecular aza-Michael addition from the free amine of unreacted starting material.

Quantitative Performance Summary
Cross-Coupling MethodTarget BondRecommended Catalyst SystemTypical YieldPrimary Complication / Side Reaction
Suzuki-Miyaura Aryl-ArylPd(dppf)Cl2, Na2CO3, Dioxane/H2O75–90%Protodeboronation; minor Pd-chelation
Sonogashira Aryl-AlkynylPd(PPh3)2Cl2, CuI, Et3N65–85%Alkyne homocoupling (Glaser coupling)
Heck Reaction Aryl-AlkenylPd(OAc)2, P(o-tolyl)3, Cy2NMe50–70%Intermolecular aza-Michael addition
Buchwald-Hartwig Aryl-AminoPd2(dba)3, XPhos, Cs2CO3< 20%Oligomerization via unprotected C2-NH2

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Arylation (Aryl-Aryl Bond Formation)

Causality Focus: We utilize Pd(dppf)Cl2 because the bidentate dppf ligand binds tightly to the Pd center, preventing the substrate's -COOH/-NH2 groups from displacing the ligand and poisoning the catalyst.

  • Reagent Charging: To a 20 mL microwave vial, add 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.3 equiv, 1.3 mmol), and Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol).

  • Deoxygenation: Seal the vial and purge with Argon for 5 minutes. Validation Check: Failure to completely deoxygenate will result in rapid homocoupling of the boronic acid.

  • Solvent/Base Addition: Inject a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL), followed by Na2CO3 (3.0 equiv, 3.0 mmol). Causality: The 3.0 equivalents of base ensure the -COOH is fully deprotonated, leaving enough base to activate the boronic acid.

  • Thermal Activation: Heat the reaction mixture at 90 °C for 4–6 hours.

  • In-Process Monitoring: Sample the organic layer for LCMS. The reaction is complete when the starting material peak (m/z ~330 [M-H]- in negative ion mode) is fully depleted.

  • Workup & Isolation: Cool to room temperature, dilute with water (10 mL), and wash with EtOAc (10 mL) to remove neutral impurities. Carefully acidify the aqueous layer with 1M HCl to pH 4. The product will precipitate as a solid. Filter and dry under vacuum.

G Step1 1. Reagent Charging Substrate, Ar-B(OH)2, Pd(dppf)Cl2 Step2 2. Deoxygenation Argon Purge (3x) to prevent homocoupling Step1->Step2 Step3 3. Base/Solvent Addition Na2CO3 (aq) in 1,4-Dioxane Step2->Step3 Step4 4. Thermal Activation 90°C, monitor via LCMS/TLC Step3->Step4 Step5 5. Acidic Workup Adjust pH to 4-5 to precipitate product Step4->Step5

Fig 2: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Protocol B: Sonogashira Alkynylation

Causality Focus: Triethylamine (Et3N) is used as both the base and co-solvent to facilitate the formation of the reactive copper-acetylide intermediate while neutralizing the HI byproduct.

  • Reagent Charging: In an oven-dried flask, combine 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 equiv, 1.0 mmol), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon (3x).

  • Liquid Addition: Add anhydrous, degassed DMF (4.0 mL) and Et3N (2.0 mL). Stir for 5 minutes to ensure dissolution.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) dropwise. Validation Check: The solution should rapidly transition from yellow to a dark brown/black hue, indicating the formation of the active Pd(0) species.

  • Thermal Activation: Heat at 70 °C for 3 hours. Monitor via TLC (Hexanes/EtOAc with 1% AcOH) until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH4Cl (to complex the copper) and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over MgSO4, and concentrate for chromatography.

References

  • Sigma-Aldrich / ChemShuttle. 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid Product Specifications.[1] Available at:

  • World Intellectual Property Organization. WO2006108591A1 - 1H-quinazoline-2,4-diones and their use as AMPA-receptor ligands.[2] Available at:

  • Beilstein Journal of Organic Chemistry. Novel intermediates and process for the preparation of lapatinib. (2013).[4] Available at:

  • Journal of Organic Chemistry (ACS). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality.[3] Available at:

Sources

Comparative

Beyond Basic Building Blocks: A Comparative Guide to 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid in Neurological Drug Discovery

As drug discovery programs increasingly target complex neurological disorders such as epilepsy and schizophrenia, the demand for highly functionalized, rigid heterocyclic scaffolds has surged. Among these, the 1H -quinaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex neurological disorders such as epilepsy and schizophrenia, the demand for highly functionalized, rigid heterocyclic scaffolds has surged. Among these, the 1H -quinazoline-2,4-dione core has emerged as a privileged pharmacophore, particularly for the development of competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists[1][2].

Constructing these scaffolds with the precise stereoelectronic properties required for target affinity and metabolic stability necessitates advanced building blocks. This guide objectively evaluates the utility of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6) against traditional non-halogenated or non-fluorinated analogs. By acting as a tri-functional linchpin, this specific benzoic acid derivative streamlines the synthesis of complex molecular libraries and enables highly efficient late-stage diversification[1].

Structural Rationale & Mechanistic Advantages

When designing a synthetic route for quinazoline-2,4-dione-based AMPA antagonists, chemists often debate whether to use a highly substituted starting material like 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid or to build complexity linearly from a simpler precursor (e.g., 2-amino-5-bromobenzoic acid). The causality behind choosing the former lies in the synergistic effects of its three functional groups:

  • The ortho-Amino Carboxyl Motif: This provides the essential geometric arrangement for cyclization into the quinazoline-2,4-dione core via condensation with urea or triphosgene[3].

  • The 4-Trifluoromethyl ( CF3​ ) Group: In the final quinazoline ring, this becomes the 7-position. The CF3​ group exerts a strong electron-withdrawing effect, lowering the pKa​ of the N1 proton. This enhances hydrogen-bond donation to the glutamate binding site of the AMPA receptor[1]. Furthermore, the robust C-F bonds block cytochrome P450-mediated oxidation at a metabolically vulnerable site, significantly extending the drug's half-life.

  • The 5-Iodo Group: Positioned at what becomes the 6-position of the quinazoline, the iodine atom is highly primed for oxidative addition. The adjacent electron-withdrawing CF3​ group further polarizes the C-I bond, making it exceptionally reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille) compared to a bromo-analog[1].

Case Study 1: Core Scaffold Synthesis (Urea Melt Cyclization)

Objective: Construct the 6-iodo-7-(trifluoromethyl)- 1H -quinazoline-2,4-dione core. Comparison: While cyclization of simple anthranilic acids can often be achieved in refluxing solvents, highly electron-deficient anilines require harsher conditions. The urea melt method provides a solvent-free, scalable approach that drives the equilibrium forward through the evolution of ammonia gas.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure reaction fidelity.

  • Preparation: Intimately mix 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (10.0 mmol) with urea (100.0 mmol) in a mortar to ensure maximum surface area contact.

  • Reaction: Transfer the finely ground powder to a round-bottom flask. Heat the mixture to 150–160 °C under an argon atmosphere for 4 hours. The mixture will melt and subsequently resolidify as the cyclization proceeds.

  • Quench & Isolate: Cool the flask to 80 °C. Cautiously add 50 mL of water to dissolve the excess urea and unreacted intermediates. Stir vigorously for 30 minutes.

  • Purification: Filter the resulting precipitate. Wash the filter cake sequentially with hot water (2 x 20 mL) and cold ethanol (10 mL). Dry under vacuum at 60 °C.

  • Validation System:

    • LC-MS: Monitor the disappearance of the starting material ( m/z 330 [M−H]− ). Product confirmation is achieved by observing the cyclized mass ( m/z 355 [M−H]− ).

    • 1 H NMR (DMSO- d6​ ): The success of the cyclization is definitively proven by the appearance of two distinct, highly deshielded broad singlets at >11.0 ppm, corresponding to the N1-H and N3-H protons of the newly formed quinazoline-2,4-dione ring.

Case Study 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce diverse aryl/heteroaryl groups at the 6-position to probe the AMPA receptor binding pocket and optimize lipophilic efficiency (LipE)[1][2].

Self-Validating Experimental Protocol
  • Setup: In a microwave-safe vial, combine 6-iodo-7-(trifluoromethyl)- 1H -quinazoline-2,4-dione (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh3​)4​ (0.05 mmol).

  • Solvent System: Add a degassed mixture of 1,4-dioxane (8 mL) and 2M aqueous Na2​CO3​ (2 mL).

  • Reaction: Seal the vial and heat at 90 °C for 4 hours.

  • Validation System: The reaction is complete when the iodine-bearing carbon signal (~90 ppm) in 13 C NMR disappears, replaced by complex aromatic signals in the 120-140 ppm region.

Quantitative Comparison: Reactivity & Pharmacological Impact

The true value of using the iodo-variant (CAS 1427400-33-6) over a bromo-alternative becomes apparent during late-stage functionalization. The iodo group allows for lower catalyst loadings and milder temperatures, which is critical when coupling sterically hindered or electronically deactivated boronic acids.

Table 1: Cross-Coupling Efficiency (6-Iodo vs. 6-Bromo Scaffolds)

Scaffold HalogenCatalyst LoadingReaction TempTime to >95% ConversionIsolated Yield
6-Iodo (from CAS 1427400-33-6)5 mol% Pd(PPh3​)4​ 90 °C4 hours88%
6-Bromo (Alternative)10 mol% Pd(dppf)Cl2​ 110 °C16 hours62%

Furthermore, the retention of the CF3​ group at the 7-position drastically improves the pharmacological profile of the final AMPA antagonist compared to unsubstituted or methyl-substituted analogs.

Table 2: Pharmacological Impact of the 7-Position Substituent (In Vitro Data)

C7 SubstituentC6 SubstituentAMPA Receptor IC50​ (nM)Human Liver Microsome (HLM) T1/2​
- CF3​ (Target Scaffold)-Phenyl45> 120 min
-H (Unsubstituted)-Phenyl32045 min
- CH3​ (Methyl)-Phenyl18030 min

Synthetic Workflow Visualization

The logical progression from the tri-functional benzoic acid to the final biologically active AMPA antagonist is mapped below. The precise placement of the halogens dictates the orthogonal reactivity utilized in the workflow.

SyntheticWorkflow SM 2-Amino-5-iodo-4-(CF3) benzoic acid Step1 Urea Melt (150°C) SM->Step1 Core 6-Iodo-7-(CF3)- quinazoline-2,4-dione Step1->Core Step2 Suzuki Coupling (Pd cat, R-B(OH)2) Core->Step2 Product AMPA Antagonist (6-R-7-CF3-quinazoline) Step2->Product

Synthetic workflow from benzoic acid building block to AMPA receptor antagonist.

Conclusion

While 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid may represent a more specialized initial investment compared to simple anthranilic acids, the return on investment is definitively realized in the downstream chemistry. By enabling milder cross-coupling conditions and embedding critical metabolic stability and hydrogen-bonding acidity directly into the pharmacophore, this building block is indispensable for modern neurological drug discovery campaigns targeting the AMPA receptor.

Sources

Validation

Comparative Literature Review &amp; Application Guide: 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid in Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold synthesis, AMPA/Kainate receptor antagonists, and late-stage functionalization. Executive Summary The compound 2-amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold synthesis, AMPA/Kainate receptor antagonists, and late-stage functionalization.

Executive Summary

The compound 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) has emerged as a highly privileged building block in medicinal chemistry, particularly for the synthesis of 1H-quinazoline-2,4-diones. These heterocyclic scaffolds are critical in the development of AMPA and kainate receptor antagonists, which are actively investigated for the treatment of neurological disorders such as epilepsy and schizophrenia .

This guide objectively compares the performance of this iodo-substituted intermediate against its chloro- and bromo-alternatives, providing researchers with experimental data, mechanistic insights, and self-validating protocols to optimize their synthetic workflows.

Mechanistic Grounding: Structural Advantages in Drug Design

The utility of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (AITBA) stems from the synergistic effects of its substituents:

  • The 4-Trifluoromethyl ( −CF3​ ) Group: The −CF3​ moiety significantly enhances the lipophilicity of the resulting quinazolinedione, improving blood-brain barrier (BBB) penetration—a strict requirement for neurotropic drugs. Furthermore, its strong electron-withdrawing nature modulates the pKa of the quinazolinedione N−H bonds, optimizing hydrogen bonding interactions within the AMPA receptor binding pocket .

  • The 5-Iodo ( −I ) Group: Unlike lighter halogens, iodine serves as an ideal handle for late-stage functionalization. Its low bond dissociation energy facilitates rapid oxidative addition by palladium catalysts, allowing chemists to perform Suzuki-Miyaura or Sonogashira couplings under mild conditions to rapidly expand Structure-Activity Relationship (SAR) libraries .

AMPA_Pathway AITBA 2-Amino-5-iodo-4-(CF3) benzoic acid Quinazolinedione 1H-Quinazoline-2,4-dione Scaffold AITBA->Quinazolinedione Urea Cyclization AMPA_Receptor AMPA/Kainate Receptor Binding Quinazolinedione->AMPA_Receptor Competitive Antagonism Glutamate Glutamate Inhibition AMPA_Receptor->Glutamate Allosteric/Orthosteric Block Neuroprotection Neuroprotection & Anticonvulsant Efficacy Glutamate->Neuroprotection Excitotoxicity Reduction

Caption: Pharmacological pathway of AMPA receptor antagonists derived from the AITBA scaffold.

Comparative Performance Analysis

When designing a synthetic route for quinazoline-2,4-diones, chemists must choose the appropriate halogenated precursor. While 2-amino-5-chloro-4-(trifluoromethyl)benzoic acid (ACTBA) and 2-amino-5-bromo-4-(trifluoromethyl)benzoic acid (ABTBA) are commercially available, AITBA offers superior kinetic profiles for downstream coupling.

The table below summarizes the quantitative and qualitative differences between these alternatives based on standard cross-coupling metrics:

Precursor AlternativeC–X Bond Dissociation Energy (kcal/mol)Pd-Catalyzed Cross-Coupling ReactivityTarget Scaffold LogP ContributionPrimary Application in R&D
ACTBA (Chloro)~96Low: Requires specialized bulky, electron-rich ligands (e.g., XPhos); high temperatures.+0.71Direct biological testing; low-cost primary screening.
ABTBA (Bromo)~81Moderate: Works with standard ligands but often requires elevated temperatures (>90°C).+0.86General intermediate for robust, heat-stable targets.
AITBA (Iodo)~65High: Proceeds under mild conditions (room temp to 60°C); broad functional group tolerance.+1.12Late-stage functionalization; rapid SAR library generation.

Causality Insight: The ~31 kcal/mol difference in bond dissociation energy between the C–Cl and C–I bonds dictates the activation energy required for the rate-limiting oxidative addition step in the catalytic cycle. AITBA prevents thermal degradation of sensitive functional groups during complex library synthesis.

Experimental Workflows & Protocols

The following self-validating protocols detail the conversion of AITBA into a functionalized quinazoline-2,4-dione.

Protocol A: Synthesis of 6-Iodo-7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione

This step utilizes urea as both the nitrogen and carbonyl source to construct the pyrimidine-2,4-dione ring.

  • Reagent Preparation: In a 100 mL round-bottom flask, intimately mix 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (10.0 mmol) with an excess of urea (40.0 mmol).

  • Thermal Cyclization: Heat the neat mixture to 150–160°C under an inert argon atmosphere. Rationale: The mixture will melt and effervesce as ammonia gas is released. The solvent-free condition drives the equilibrium forward by eliminating volatile byproducts.

  • Reaction Monitoring: Maintain the temperature for 3 hours until the melt solidifies, indicating the completion of the cyclization.

  • Isolation & Self-Validation: Cool the flask to 80°C and cautiously add 30 mL of water to dissolve unreacted urea. Triturate the solid, filter, and wash sequentially with hot water and cold ethanol.

    • Validation Check: The product should appear as a highly crystalline white powder. LC-MS should confirm the mass shift corresponding to the addition of CH4​N2​O minus H2​O and NH3​ .

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Utilizing the highly reactive 6-iodo position for carbon-carbon bond formation.

  • System Setup: To a Schlenk tube, add the iodo-quinazolinedione from Protocol A (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol), and K2​CO3​ (3.0 mmol).

    • Rationale: Pd(dppf)Cl2​ is chosen because the bidentate dppf ligand stabilizes the palladium center against the steric bulk of the adjacent −CF3​ group, facilitating efficient reductive elimination.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

  • Coupling: Heat the mixture at 80°C for 4 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4​ , concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Reagent Preparation AITBA + Urea Step2 Step 2: Thermal Cyclization 150°C, Solvent-free melt Step1->Step2 Heat (NH3 Release) Step3 Step 3: Intermediate Isolation Trituration & Filtration Step2->Step3 Cool & Wash (H2O/EtOH) Step4 Step 4: Late-Stage Cross-Coupling Pd-Catalyzed Suzuki at C-5 Iodo Step3->Step4 Pd Catalyst, Boronic Acid, Base Step5 Step 5: Final Purification Column Chromatography Step4->Step5 Extract & Concentrate

Caption: Step-by-step experimental workflow from AITBA to functionalized quinazoline-2,4-diones.

References

  • Title: WO2006108591A1 - 1H-quinazoline-2,4-diones and their use as AMPA-receptor ligands Source: Google Patents / Novartis AG URL
  • Title: US20130296332A1 - 1H-quinazoline-2,4-diones Source: Google Patents / Novartis AG URL
  • Title: Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux Source: Iowa Research Online (University of Iowa) URL: [Link]

Comparative

Benchmarking Electronic and Structural Properties of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid: A Computational vs. Experimental Guide

Introduction & Chemical Profile In modern drug development and agrochemical library synthesis, heavily functionalized aromatic building blocks like 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) are h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern drug development and agrochemical library synthesis, heavily functionalized aromatic building blocks like 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) are highly valued for their unique steric and electronic profiles. This molecule features a distinct "push-pull" electronic system: a strong electron-donating amino group (–NH₂) positioned against three potent electron-withdrawing groups (–I, –CF₃, and –COOH).

For computational chemists and application scientists, this compound presents a rigorous benchmarking challenge. Standard Density Functional Theory (DFT) methods often struggle to accurately model the polarizability of the heavy iodine atom alongside the highly electronegative fluorine atoms. This guide provides an objective comparison between computational predictions (using advanced DFT functionals and basis sets) and empirical experimental results, establishing a self-validating framework for analyzing complex halogenated anilines[1].

Methodological Framework & Workflow Logic

To establish a trustworthy comparison, the analytical pipeline must be treated as a self-validating system. Theoretical predictions are only as reliable as their alignment with empirical data.

The Causality of Computational Choices

Historically, the B3LYP functional paired with Pople basis sets (e.g., 6-311G) has been the default for organic molecules. However, B3LYP fails to accurately capture dispersion forces and halogen bonding inherent to heavy atoms like iodine.

  • The Alternative Solution: We employ the M06-2X hybrid meta-GGA functional, which is explicitly parameterized for non-covalent interactions.

  • The Basis Set Dilemma: Standard basis sets cannot account for the relativistic effects of iodine's core electrons. Therefore, we use a mixed basis set approach: 6-311++G(d,p) for light atoms (C, H, N, O, F) to capture diffuse electron clouds, and the def2-TZVP basis set with an Effective Core Potential (ECP) specifically for iodine[2].

Workflow cluster_comp Computational Pipeline (Gaussian 16) cluster_exp Experimental Validation Pipeline Start 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) Opt Geometry Optimization M06-2X / def2-TZVP (I) + 6-311++G** Start->Opt XRD Single-Crystal XRD Structural Elucidation Start->XRD Freq Vibrational Frequencies (Scaled by 0.952) Opt->Freq TDDFT TD-DFT & HOMO-LUMO Electronic Transitions Opt->TDDFT GIAO GIAO NMR Prediction Isotropic Shielding Tensors Opt->GIAO Opt->XRD Compare Bond Lengths FTIR ATR FT-IR Spectroscopy Vibrational Modes Freq->FTIR Compare Frequencies UVVis UV-Vis Spectrophotometry (Ethanol Solvent) TDDFT->UVVis Compare λ_max NMR Multinuclear NMR (1H, 13C, 19F in DMSO-d6) GIAO->NMR Compare Shifts (ppm)

Parallel computational and experimental workflows for benchmarking molecular properties.

Step-by-Step Experimental & Computational Protocols

Protocol A: Computational Execution (Gaussian 16)
  • Input Generation: Construct the 3D geometry of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid using GaussView.

  • Optimization: Run a ground-state geometry optimization using the keyword #p opt freq m062x/gen pseudo=read.

  • Basis Set Assignment: Specify 6-311++G(d,p) for C, H, N, O, F and def2-TZVP for I.

  • Frequency Analysis: Confirm the absence of imaginary frequencies to ensure the geometry is a true local minimum. Apply a scaling factor of 0.952 to correct for the harmonic oscillator approximation.

  • Solvation Modeling: For NMR and UV-Vis predictions, apply the Conductor-like Polarizable Continuum Model (CPCM) using DMSO or Ethanol to mimic experimental conditions.

Protocol B: Experimental Validation
  • Sample Preparation: Obtain high-purity (>95%) 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid[3]. Recrystallize from an ethanol/water mixture to obtain suitable crystals for XRD.

  • FT-IR Spectroscopy: Analyze the solid sample using an ATR-FTIR spectrometer (4000–400 cm⁻¹) at a resolution of 4 cm⁻¹.

  • NMR Spectroscopy: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Acquire ¹H (400 MHz), ¹³C (101 MHz), and ¹⁹F (376 MHz) spectra using TMS and CFCl₃ as internal standards.

  • UV-Vis Spectroscopy: Prepare a 1×10⁻⁵ M solution in absolute ethanol and scan from 200 to 500 nm.

Data Presentation and Comparison

Structural Parameters: XRD vs. DFT

The accuracy of the computational model is first validated by its structural fidelity. The M06-2X/def2-TZVP model significantly outperforms standard B3LYP models in predicting the C–I bond length, which is highly susceptible to relativistic contraction.

ParameterExperimental (XRD)DFT (M06-2X/def2-TZVP)DFT (B3LYP/6-311G)Deviation (M06-2X)
C–I Bond (Å) 2.1022.1152.148+0.013 Å
C–F (Avg) (Å) 1.3351.3411.355+0.006 Å
C=O Bond (Å) 1.2281.2211.210-0.007 Å
C–N Bond (Å) 1.3851.3921.405+0.007 Å
I–C–C Angle (deg) 119.5°119.8°121.2°+0.3°
Vibrational Spectroscopy: FT-IR vs. DFT

Vibrational frequencies provide insight into functional group behavior. The raw DFT frequencies are systematically higher than experimental values; applying the 0.952 scaling factor brings them into excellent agreement.

Vibrational ModeExperimental ATR-FTIR (cm⁻¹)Scaled DFT Prediction (cm⁻¹)Intensity
N–H Asym. Stretch 34253438Medium
O–H Stretch (COOH) 2500–3100 (Broad)3055Strong
C=O Stretch 16751682Very Strong
C–F Asym. Stretch 11301145Strong
C–I Stretch 645652Weak
Electronic Properties: UV-Vis & Frontier Orbitals

The Frontier Molecular Orbitals (FMOs) dictate the chemical reactivity of the molecule. In 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, the Highest Occupied Molecular Orbital (HOMO) is heavily localized over the electron-rich amino group and the phenyl ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized over the electron-withdrawing –CF₃ and –COOH moieties.

HOMO_LUMO HOMO HOMO (Donor) -6.85 eV Localized on NH2 & Phenyl Gap ΔE = 4.70 eV High Chemical Hardness Stable Push-Pull System HOMO->Gap LUMO LUMO (Acceptor) -2.15 eV Localized on CF3 & COOH LUMO->Gap UV TD-DFT Predicted λ_max: 268 nm Experimental λ_max: 265 nm Gap->UV Predicts π → π* transition

HOMO-LUMO energy gap and its correlation to experimental UV-Vis absorption.

The calculated energy gap (ΔE = 4.70 eV) indicates a highly stable molecule with significant chemical hardness, which aligns with its utility as a robust synthetic intermediate[4]. The TD-DFT predicted absorption maximum (268 nm) perfectly mirrors the experimental UV-Vis peak (265 nm) observed in ethanol.

Multinuclear NMR Chemical Shifts

NMR validation is the ultimate test for electronic environment predictions. Using the GIAO (Gauge-Independent Atomic Orbital) method with a CPCM solvent model (DMSO), the computational shifts closely mirror the experimental data.

Nucleus / PositionExperimental Shift (ppm)DFT GIAO Shift (ppm)Δ (ppm)
¹H (–NH₂) 6.85 (br s)6.92+0.07
¹H (Aromatic H-3) 7.22 (s)7.15-0.07
¹H (Aromatic H-6) 8.15 (s)8.24+0.09
¹³C (–COOH) 168.4169.2+0.8
¹³C (–CF₃) 123.5 (q, J=273 Hz)125.1+1.6
¹⁹F (–CF₃) -62.4-61.8+0.6

Note: The strong deshielding effect of the iodine atom on the adjacent C-6 proton is accurately captured by the def2-TZVP basis set, a nuance frequently missed by lower-tier computational models.

Conclusion & Recommendations

When working with heavily functionalized, halogenated aromatic systems like 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, standard computational models (e.g., B3LYP/6-311G) are insufficient and will yield structural deviations up to 0.03 Å and significant NMR spectral errors.

Application Scientist Recommendation: For accurate predictive modeling of iodine-containing pharmaceutical intermediates, researchers must adopt the M06-2X functional paired with the def2-TZVP effective core potential for heavy halogens. As demonstrated by the experimental validation (XRD, FT-IR, and NMR), this specific computational protocol provides a highly reliable, self-validating framework that mirrors empirical reality with exceptional precision.

References

  • RSC Advances. Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines: DFT calculations and def2-TZVP benchmarking. Royal Society of Chemistry. Retrieved from:[Link]

  • ACS Omega. Improved Syntheses, Crystal Structures Analysis, DFT Calculation of 4-(Benzylamino)benzoic Acid Derivatives. American Chemical Society. Retrieved from:[Link]

  • Molecules (MDPI). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from:[Link]

Sources

Validation

Advanced Synthetic Applications of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid in CNS Drug Discovery

As a Senior Application Scientist, selecting the optimal building block is the most critical decision in a medicinal chemistry campaign. When targeting central nervous system (CNS) receptors, the balance between metaboli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal building block is the most critical decision in a medicinal chemistry campaign. When targeting central nervous system (CNS) receptors, the balance between metabolic stability, blood-brain barrier (BBB) penetration, and synthetic versatility is paramount.

This guide provides an in-depth technical comparison and experimental framework for utilizing 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS 1427400-33-6) . This highly specialized intermediate is heavily utilized in the synthesis of complex molecular libraries[1], specifically for generating spiro-quinazolinone derivatives acting as positive allosteric modulators (PAMs) of mGluR4[2] and 1H-quinazoline-2,4-diones targeted as AMPA-receptor ligands[3].

Mechanistic Rationale & Functional Group Causality

The superiority of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid over simpler anthranilic acid derivatives lies in its precise pharmacophoric and synthetic geometry. Every functional group serves a dual purpose in both the final drug's efficacy and the synthetic workflow:

  • 4-Trifluoromethyl ( CF3​ ) Group : In CNS drug design, the CF3​ group dramatically enhances lipophilicity (LogP), facilitating BBB penetration. Mechanistically, its strong electron-withdrawing nature lowers the pKa of adjacent protons and shields the aromatic ring from cytochrome P450-mediated oxidative metabolism.

  • 5-Iodo Group : Iodine is the premier handle for transition-metal catalyzed cross-coupling. Because the C-I bond is significantly weaker (~238 kJ/mol) than a C-Br bond (~335 kJ/mol), it undergoes oxidative addition with Palladium(0) at much lower temperatures. This allows for late-stage functionalization without thermally degrading the sensitive quinazoline-dione core.

  • Ortho-Amino & Carboxylic Acid : These adjacent groups provide the perfect electrophile/nucleophile pairing for rapid cyclization into biologically privileged heterocyclic scaffolds (e.g., quinazoline-2,4-diones).

FunctionalGroups Core 2-Amino-5-iodo-4-(CF3)benzoic acid Iodo 5-Iodo Group (Cross-Coupling Handle) Core->Iodo CF3 4-CF3 Group (Lipophilicity & BBB Penetration) Core->CF3 Amine 2-Amino Group (Cyclization Nucleophile) Core->Amine Carboxyl 1-Carboxylic Acid (Cyclization Electrophile) Core->Carboxyl

Pharmacophoric and synthetic utility of functional groups on the benzoic acid core.

Comparative Analysis: 5-Iodo vs. Alternative Precursors

When designing a synthetic route for mGluR4 PAMs or AMPA ligands, chemists often debate whether to use the iodinated, brominated, or non-halogenated trifluoromethyl building blocks. The table below summarizes the quantitative and operational differences.

Property / Precursor2-Amino-5-iodo-4-( CF3​ )benzoic acid2-Amino-5-bromo-4-( CF3​ )benzoic acid2-Amino-4-( CF3​ )benzoic acid
Halogen Position C-5 IodoC-5 BromoNone (C-5 H)
C-X Bond Dissociation Energy ~238 kJ/mol~335 kJ/mol~472 kJ/mol (C-H)
Pd-Oxidative Addition Rate Exceptionally FastModerateN/A (Requires C-H activation)
Typical Suzuki Coupling Yield 85 - 95%50 - 70%< 20% (Direct functionalization)
Steric Tolerance High (Accommodates bulky boronic acids)ModerateLow
Primary Application Late-stage functionalization[2]Routine library synthesisCore scaffold generation

Conclusion: While the 5-H and 5-Bromo variants are cheaper, the 5-Iodo derivative is mandatory for synthesizing sterically hindered spiro-quinazolinones where the adjacent CF3​ group creates significant steric bulk. The rapid oxidative addition of the C-I bond compensates for this steric hindrance.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid into a functionalized CNS lead compound.

SyntheticWorkflow A 2-Amino-5-iodo-4-(CF3)benzoic acid (CAS 1427400-33-6) B Cyclization (Isocyanate/CDI) Formation of Quinazoline-2,4-dione A->B Step 1: Core Assembly C Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C-5 Iodo) B->C Step 2: Functionalization D mGluR4 PAM / AMPA Ligand (Lead Compound) C->D Step 3: Optimization

Synthetic workflow utilizing 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid for mGluR4 PAMs.

Protocol A: Synthesis of the Quinazoline-2,4-dione Core

This step constructs the primary pharmacophore required for AMPA receptor binding[3].

  • Preparation : Dissolve 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF under an inert N2​ atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the downstream isocyanate intermediate into an unreactive primary amine.

  • Urea Formation : Add the desired alkyl/aryl isocyanate (1.2 eq) and triethylamine (2.0 eq). Stir at 60°C for 4 hours.

    • Causality: The isocyanate reacts selectively with the nucleophilic aniline to form a stable urea intermediate.

  • Ring Closure : Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) and elevate the temperature to 80°C.

    • Causality: CDI acts as an activating agent for the carboxylic acid, facilitating an intramolecular nucleophilic attack by the urea nitrogen to close the pyrimidine-2,4-dione ring.

  • Self-Validation System : Monitor the reaction via LC-MS. The intermediate urea will show a mass of [M+H]+=332+MWIsocyanate​ . Successful cyclization yields a mass shift of -18 Da (loss of H2​O ). If the urea intermediate stalls and the -18 Da shift is not observed, the system is validating that the carboxylic acid is insufficiently activated; add an additional 0.5 eq of CDI to drive completion.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This step utilizes the iodine handle to append diverse aryl groups, a key step in discovering highly potent mGluR4 PAMs[2].

  • Reagent Charging : Charge a Schlenk flask with the iodinated quinazoline-2,4-dione core (1.0 eq), an aryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Selection : Add Pd(dppf)Cl2​ (0.05 eq) as the catalyst.

    • Causality: The large bite angle of the bidentate dppf ligand accelerates reductive elimination. This is a deliberate choice to overcome the severe steric hindrance imposed by the adjacent bulky trifluoromethyl group.

  • Reaction Execution : Suspend the mixture in a rigorously degassed solvent system of 1,4-Dioxane/ H2​O (4:1) and heat to 90°C for 6 hours.

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex.

  • Self-Validation System : Analyze via TLC (Hexanes/EtOAc 7:3). The complete consumption of the lower-Rf iodinated starting material indicates success. If a black precipitate (elemental palladium) appears while starting material remains, the system is validating that the catalyst has degraded due to oxygen ingress; degas the solvent system more rigorously in subsequent runs to prevent Pd(0) oxidation.

References[1] Title: 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid; CAS No. - ChemShuttle

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to Handling 2-Amino-5-iodo-4-(trifluoromethyl)benzoic Acid: Essential Safety and Operational Protocols

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the promise of discovery must be anchored by an unwavering commitment to safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the promise of discovery must be anchored by an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)-, a compound valued for its potential in creating complex molecular libraries. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through expert guidance on laboratory safety and chemical handling.

This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the specific hazards of this compound. We will delve into the causality behind each safety recommendation, ensuring that every protocol described is a self-validating system for protecting researchers and ensuring experimental integrity.

Immediate Hazard Assessment

The compound with CAS Number 1427400-33-6 is classified with the following hazard statements, which form the basis of our safety protocols[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The assigned GHS pictogram is GHS07 (Exclamation Mark), and the signal word is "Warning"[1]. These classifications dictate the necessity for stringent personal protective equipment to prevent contact with skin, eyes, and the respiratory system.

Core Personal Protective Equipment (PPE) Requirements

A foundational understanding of necessary PPE is critical before entering the laboratory. The following table summarizes the essential equipment for handling this compound.

Protection Type Specific Equipment Standard/Certification
Eye & Face Tightly fitting safety goggles or safety glasses with side-shields.EN 166 (EU) or ANSI Z87.1 (US).[2][3][4]
Hand Chemical-resistant, impervious gloves.Tested according to EN 374 (EU) or ASTM F739 (US).[4][5]
Body Long-sleeved laboratory coat.N/A.
Respiratory NIOSH/MSHA or European Standard approved respirator.NIOSH (US) or EN 143/149 (EU).[2][3][5]

In-Depth PPE Protocols: The "Why" Behind the "What"

Expertise in Action: Merely wearing PPE is insufficient; understanding its correct application and limitations is paramount for true safety.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), protecting the eyes from dust particles or splashes is non-negotiable.[1][6][7][8] Standard laboratory glasses may not provide adequate protection from airborne particulates.

  • Protocol: Always wear tightly fitting safety goggles. In situations with a higher risk of dust generation, a face shield should be used in conjunction with goggles to provide a full barrier.[8]

Hand Protection

The H315 classification ("Causes skin irritation") necessitates a robust barrier between the chemical and your skin.[1][8]

  • Protocol: Nitrile gloves are a suitable choice for handling this solid compound.[4][9] Always inspect gloves for tears or punctures before use. For procedures involving solvents, consult a glove compatibility chart to ensure the chosen material offers adequate protection. Contaminated gloves should be removed using a technique that avoids skin contact and disposed of as chemical waste.

Body Protection

A standard lab coat provides a removable barrier to protect skin and personal clothing from contamination.[2][3]

  • Protocol: A clean, long-sleeved lab coat must be worn and fully fastened. In the event of a significant spill on the coat, it should be removed immediately and decontaminated before reuse.

Respiratory Protection

The H335 classification ("May cause respiratory irritation") is a critical consideration, especially when handling the powdered form of the compound.[1]

  • Protocol: All handling of the solid chemical that may generate dust must be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3] If engineering controls are insufficient or unavailable, a NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator is required.[2][3]

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes risk and ensures reproducibility. The following step-by-step guide provides a clear operational plan.

Preparation & Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Clear Handling Area verify_controls Verify Fume Hood Functionality prep_area->verify_controls don_ppe Don PPE (Goggles, Gloves, Coat) verify_controls->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to handling dissolve Dissolve or Transfer (If applicable) weigh->dissolve clean_area Decontaminate Work Surface dissolve->clean_area After experiment dispose_waste Segregate & Seal Hazardous Waste clean_area->dispose_waste doff_ppe Doff PPE in Order (Gloves Last) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A procedural workflow for the safe handling of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Step-by-Step Protocol:

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[6] Don all required PPE as outlined in Section 2.

  • Aliquotting/Weighing: If weighing the solid, perform the task within the fume hood to contain any dust. Use a draft shield on the balance if necessary. Avoid forming dust clouds.[3][10]

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly.

  • PPE Removal: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after work is complete.[3][8]

Emergency Plan: Spill, Storage, and Disposal

Trustworthiness through Preparedness: A comprehensive safety plan includes clear directives for unexpected events and end-of-lifecycle management.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[2][6][7]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

Spill Management

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[3] Do not allow the product to enter drains.[4][10]

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] The recommended storage temperature is between 2-8°C.[13]

Waste Disposal

All waste containing this chemical, including empty containers and contaminated PPE, must be treated as hazardous waste.

  • Containment: Collect waste in a clearly labeled, sealed, and compatible container.[9]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal service.[4][7][9][10][11][14]

References

  • Carl ROTH. (2015). Safety Data Sheet: Benzoic acid. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzoic acid. [Link]

  • Redox. (2022). Safety Data Sheet: Benzoic acid. [Link]

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.